molecular formula C9H18O2 B180731 Ethyl 4,4-dimethylpentanoate CAS No. 10228-99-6

Ethyl 4,4-dimethylpentanoate

Cat. No.: B180731
CAS No.: 10228-99-6
M. Wt: 158.24 g/mol
InChI Key: PUJGGPCGKBGBAD-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethylpentanoate, also known as Ethyl 4,4-dimethylpentanoate, is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4,4-dimethylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4-dimethylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4,4-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJGGPCGKBGBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567614
Record name Ethyl 4,4-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10228-99-6
Record name Ethyl 4,4-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 4,4-Dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Sterically Modulated Synthon for Medicinal Chemistry & Fine Organic Synthesis

Executive Summary & Chemical Identity

Ethyl 4,4-dimethylpentanoate (CAS: 10228-99-6) represents a specialized class of aliphatic esters where the distal alkyl chain is modified with a gem-dimethyl moiety. Unlike simple linear esters, the introduction of the 4,4-dimethyl group (effectively creating a tert-butyl terminus) imparts unique lipophilic and metabolic properties without significantly altering the steric environment of the ester carbonyl.

For drug development professionals, this molecule serves as a critical "metabolic blocker" model. The steric bulk at the


-position (relative to the carbonyl) inhibits 

-oxidation, a common metabolic clearance pathway, while maintaining the solubility profile of a medium-chain lipophile.
Physicochemical Profile
PropertyValueNote
IUPAC Name Ethyl 4,4-dimethylpentanoate
CAS Number 10228-99-6
Molecular Formula

Molecular Weight 158.24 g/mol
SMILES CCOC(=O)CCC(C)(C)C
LogP (Predicted) 2.7 ± 0.2Moderate Lipophilicity [1]
Boiling Point (Pred.) 175°C - 180°C@ 760 mmHg [1]
Density ~0.87 g/mLTypical for branched aliphatic esters
Solubility Immiscible in water; Soluble in EtOH, Et2O, DCM
Structural Dynamics & Reactivity

To effectively utilize Ethyl 4,4-dimethylpentanoate, one must understand the distinction between proximal and distal steric effects.

The Distal Gem-Dimethyl Effect

Unlike pivalates (2,2-dimethyl esters) which are notoriously difficult to hydrolyze due to steric crowding at the carbonyl carbon, Ethyl 4,4-dimethylpentanoate places the bulk at the


-carbon.
  • Hydrolysis Kinetics: The ester linkage remains accessible to nucleophiles (water/hydroxide). Hydrolysis rates are comparable to ethyl pentanoate.

  • Metabolic Stability: The primary utility lies in the tail. The terminal tert-butyl group (formed by the 4,4-dimethyl substitution on a pentyl chain) lacks protons on the quaternary carbon. This effectively blocks

    
    -oxidation  and 
    
    
    
    -1 oxidation
    by Cytochrome P450 enzymes, significantly extending the metabolic half-life of the alkyl chain.
Graphviz Diagram: Metabolic Stability Logic

The following diagram illustrates the structural activity relationship (SAR) regarding metabolic clearance.

MetabolicStability cluster_legend Mechanism of Action Substrate Ethyl 4,4-Dimethylpentanoate Esterase Esterases (Carboxylesterase 1/2) Substrate->Esterase Rapid Access (No proximal steric hindrance) CYP450 Cytochrome P450 (Omega-Oxidation) Substrate->CYP450 Lipophilic Binding Hydrolysis Hydrolysis Product: 4,4-Dimethylpentanoic Acid Esterase->Hydrolysis Cleavage Oxidation Oxidative Metabolites (Blocked) CYP450->Oxidation BLOCKED (Quaternary Carbon at C4) Explanation The 4,4-dimethyl group acts as a metabolic shield for the alkyl tail.

Figure 1: Metabolic fate of Ethyl 4,4-dimethylpentanoate. Note that while ester hydrolysis proceeds normally, the oxidative degradation of the alkyl tail is sterically arrested.

Synthetic Protocols

For research applications requiring high purity (>98%), a direct Fischer esterification is preferred over acid chloride routes to minimize the formation of anhydrides and to simplify workup.

Protocol: Acid-Catalyzed Esterification

Objective: Synthesis of Ethyl 4,4-dimethylpentanoate from 4,4-dimethylpentanoic acid.

Reagents:

  • 4,4-Dimethylpentanoic acid (1.0 eq)

  • Ethanol (Absolute, excess, solvent/reactant)

  • Sulfuric Acid (

    
    , catalytic, 0.1 eq) or p-TsOH.
    
  • Toluene (optional, for azeotropic water removal if scale >10g)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For larger scales (>10g), attach a Dean-Stark trap filled with toluene/ethanol.

  • Addition: Dissolve 4,4-dimethylpentanoic acid in Ethanol (approx. 5-10 mL per gram of acid).

  • Catalysis: Add concentrated

    
     dropwise with stirring. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4-6 hours.

    • Validation: Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes). Stain with

      
       (Ester is not UV active; Acid stains distinctively).
      
  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo to remove excess ethanol.

    • Redissolve residue in Diethyl Ether or Ethyl Acetate.

    • Wash 1: Saturated

      
       (2x) to remove unreacted acid. Critical Step: Ensure aqueous layer pH is >8.
      
    • Wash 2: Brine (1x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via vacuum distillation (essential for removing trace high-boiling impurities) or flash column chromatography (Silica, 0-5% EtOAc/Hexane gradient).
    
Graphviz Diagram: Synthetic Workflow

SynthesisWorkflow Start Start: 4,4-Dimethylpentanoic Acid Reaction Reflux in EtOH (H2SO4 cat, 6h) Start->Reaction Check TLC Check (KMnO4 Stain) Reaction->Check Check->Reaction Incomplete Workup Workup: NaHCO3 Wash (Remove Acid) Check->Workup Conversion >95% Purification Distillation / Column (Remove trace impurities) Workup->Purification Product Final Product: Ethyl 4,4-Dimethylpentanoate Purification->Product

Figure 2: Optimized synthetic workflow for the preparation of Ethyl 4,4-dimethylpentanoate ensuring removal of unreacted carboxylic acid.

Application in Drug Design & Analytics
Metabolic Blocking Strategy

In medicinal chemistry, the "soft drug" approach often uses esters that are hydrolyzed to inactive acids. However, if the goal is to maintain the lipophilic tail's integrity after hydrolysis (or if the ester is the prodrug of a stable acid), the 4,4-dimethyl group is vital.

  • Mechanism: The tert-butyl terminus prevents the formation of carboxylic acids at the tail end (via

    
    -oxidation), which would otherwise lead to rapid renal clearance of the metabolite.
    
Analytical Characterization (Self-Validation)

To verify the identity of the synthesized compound, use the following spectroscopic markers.

1. H-NMR (300 MHz,


): 
  • 
     4.12 (q, 2H):  Characteristic quartet of the ethyl ester (
    
    
    
    ).
  • 
     2.25 (t, 2H): 
    
    
    
    -methylene protons (
    
    
    ).
  • 
     1.55 (m, 2H): 
    
    
    
    -methylene protons.
  • 
     1.25 (t, 3H):  Methyl of the ethyl ester.
    
  • 
     0.90 (s, 9H): Diagnostic Singlet.  The tert-butyl group (formed by the 4,4-dimethyl and terminal methyl). Note: If this signal is split or shifted, the quaternary structure is incorrect.
    

2. GC-MS (EI, 70 eV):

  • Molecular Ion:

    
     158 (often weak).
    
  • Base Peak: Look for

    
     88 (McLafferty rearrangement product characteristic of ethyl esters with 
    
    
    
    -hydrogens available, though the steric bulk might alter intensity) or
    
    
    57 (tert-butyl cation, very stable and likely dominant).
Safety & Handling
  • Flammability: As a medium-chain ester, treat as a Class IIIA Combustible Liquid . Flash point is likely >60°C but <93°C.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis over long periods, although the compound is relatively stable.

  • PPE: Standard organic solvent protocols (Nitrile gloves, safety glasses).

References
  • PubChem. (2025).[1][2][3][4] Ethyl 4,4-dimethylpentanoate (Compound).[5][1][2][6][7][8] National Library of Medicine. [Link]

  • ResearchGate. (2004). Computational modeling of the gem-dimethyl effect on the acid- or base-catalyzed cyclization. (Contextual reference for gem-dimethyl steric principles). [Link]

  • ChemSynthesis. (2025).[3][4][9][10] 4,4-dimethylpentanoic acid properties. [Link]

Sources

An In-depth Technical Guide to Ethyl 4,4-dimethylpentanoate (CAS 10228-99-6)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4,4-dimethylpentanoate, a branched-chain ester with unique structural features relevant to synthetic chemistry and pharmaceutical sciences. We will delve into its synthesis, structural characterization, chemical reactivity, and potential applications, with a particular focus on the implications of its neopentyl moiety for molecular stability.

Molecular Profile and Physicochemical Properties

Ethyl 4,4-dimethylpentanoate is an organic ester characterized by a pentanoate backbone with a bulky tert-butyl group at the C4 position, often referred to as a neopentyl group.[1] This steric hindrance is a defining feature that significantly influences its chemical properties. It is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 10228-99-6[2]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
IUPAC Name ethyl 4,4-dimethylpentanoate[2]
Synonyms Pentanoic acid, 4,4-dimethyl-, ethyl ester[2]
Appearance Colorless to pale yellow liquid with a fruity odor[1]
Solubility Soluble in organic solvents; limited solubility in water[1]
Computed XLogP3 2.5[2]
Polar Surface Area 26.3 Ų[2]

Synthesis and Purification

The most direct and common method for preparing Ethyl 4,4-dimethylpentanoate is through the Fischer esterification of its parent carboxylic acid, 4,4-dimethylpentanoic acid, with ethanol in the presence of an acid catalyst.[1][3]

Mechanism of Synthesis: Fischer Esterification

The Fischer esterification is an equilibrium-controlled reaction.[4] The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol) and/or by removing water as it is formed, for instance, with a Dean-Stark apparatus.

Figure 1: Mechanism of Fischer Esterification.
Laboratory-Scale Synthesis Protocol

This protocol is a representative procedure for the synthesis of Ethyl 4,4-dimethylpentanoate.

Materials:

  • 4,4-Dimethylpentanoic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4-dimethylpentanoic acid (1.0 eq). Add a significant excess of anhydrous ethanol (5-10 eq), which serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass).

  • Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up - Quenching and Extraction:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and any unreacted carboxylic acid - caution, CO₂ evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure Ethyl 4,4-dimethylpentanoate.

Synthesis_Workflow A 1. Combine Reactants 4,4-Dimethylpentanoic Acid Excess Ethanol H₂SO₄ (cat.) B 2. Reflux (4-6 hours, ~80°C) A->B C 3. Cool & Dilute with Diethyl Ether B->C D 4. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) C->D E 5. Dry & Concentrate (Dry with MgSO₄, Rotary Evaporation) D->E F 6. Purify (Fractional Distillation) E->F G Pure Ethyl 4,4-dimethylpentanoate F->G

Figure 2: General workflow for synthesis and purification.

Structural Characterization and Analysis

Confirming the identity and purity of the synthesized ester is critical. A combination of spectroscopic methods is employed for this purpose.

Table 2: Spectroscopic Data for Ethyl 4,4-dimethylpentanoate

TechniqueFeatureExpected Chemical Shift / WavenumberAssignment
¹H NMR Singlet (9H)~0.80 ppm-C(CH ₃)₃
Triplet (3H)~1.15 ppm-O-CH₂-CH
Multiplet (2H)~1.45 ppm-CH₂-CH ₂-C(CH₃)₃
Multiplet (2H)~2.15 ppm-O=C-CH ₂-CH₂-
Quartet (2H)~4.00 ppm-O-CH ₂-CH₃
¹³C NMR ~14.0 ppm-O-CH₂-C H₃
~28.8 ppm-C(C H₃)₃
~30.3 ppm-C (CH₃)₃
~43.1 ppm-CH₂-C H₂-C(CH₃)₃
~60.0 ppm-O-C H₂-CH₃
~173.4 ppm-C =O
IR Spectroscopy C-H stretch (sp³)2850-3000 cm⁻¹Aliphatic C-H bonds
C=O stretch (ester)~1735 cm⁻¹Carbonyl group
C-O stretch (ester)1150-1250 cm⁻¹Ester C-O bond
Mass Spectrometry Molecular Ion (M⁺)m/z = 158C₉H₁₈O₂⁺
Key Fragmentm/z = 57tert-butyl cation, [C(CH₃)₃]⁺

Note: NMR data sourced from a published study.[5] IR and MS values are predicted based on typical functional group frequencies and fragmentation patterns.

Interpretation of Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is highly characteristic. The large singlet at ~0.80 ppm integrating to 9 protons is definitive proof of the tert-butyl group. The quartet-triplet pattern (~4.00 and ~1.15 ppm) is the classic signature of an ethyl group attached to an electronegative atom (oxygen). The remaining two multiplets correspond to the two methylene groups of the pentanoate chain.

  • ¹³C NMR: The spectrum confirms the presence of 9 distinct carbon environments. The peak at ~173.4 ppm is characteristic of an ester carbonyl carbon. The signals at ~60.0 and ~14.0 ppm confirm the ethoxy group, while the signals at ~30.3 and ~28.8 ppm confirm the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, respectively.

  • IR Spectroscopy: The most prominent peak will be the strong, sharp absorption around 1735 cm⁻¹, indicative of the ester carbonyl (C=O) stretch. The absence of a broad absorption band above 3000 cm⁻¹ confirms the complete conversion of the starting carboxylic acid (which would show a broad O-H stretch).

  • Mass Spectrometry: In addition to the molecular ion peak at m/z 158, a major fragmentation pathway is the alpha-cleavage leading to the highly stable tert-butyl cation at m/z 57, which is often the base peak in the spectrum.

Chemical Reactivity and Applications in Drug Development

While having applications in the flavor and fragrance industry due to its fruity scent, the true value of Ethyl 4,4-dimethylpentanoate for researchers lies in its structure and reactivity.[1]

General Reactivity

As an ester, it undergoes typical reactions such as:

  • Hydrolysis: It can be hydrolyzed back to 4,4-dimethylpentanoic acid and ethanol under either acidic or basic (saponification) conditions. The steric bulk of the neopentyl group can slow the rate of hydrolysis compared to linear esters, a key feature discussed below.

  • Transesterification: The ethyl group can be exchanged for other alkyl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst.

The Significance of the Neopentyl Moiety

The defining feature of this molecule is the neopentyl group (-CH₂C(CH₃)₃). In medicinal chemistry and materials science, this structural motif is known to confer several advantageous properties:

  • Enhanced Stability: The bulky tert-butyl group provides significant steric hindrance around the adjacent methylene group. This steric shield can protect the ester linkage from enzymatic or chemical hydrolysis. Products containing neopentyl structures are noted for their enhanced stability towards hydrolysis, heat, and light.[6][7]

  • Increased Lipophilicity: The large, non-polar alkyl group increases the molecule's overall lipophilicity (fat-solubility). This is a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Applications in Drug Development

Given its structural features, Ethyl 4,4-dimethylpentanoate and its parent acid are valuable building blocks and conceptual scaffolds for drug development:

  • Metabolically Stable Linkers: The 4,4-dimethylpentanoyl group can be used as a linker or side-chain in a larger drug molecule. Its inherent steric hindrance can slow down metabolic degradation at that position, potentially increasing the drug's half-life.

  • Ester Prodrugs: Many drugs containing a carboxylic acid group suffer from poor membrane permeability or rapid excretion. Converting such a drug into a neopentyl-containing ester prodrug could enhance its lipophilicity, facilitating passage through cell membranes. The ester would then be cleaved in vivo to release the active carboxylic acid drug. The slower hydrolysis rate conferred by the neopentyl group could lead to a prolonged release profile, reducing dosing frequency.[8][9]

  • Radiopharmaceutical Scaffolds: The stability of the neopentyl backbone has been explored for developing stable radiolabeled compounds for theranostic applications.[10]

Safety, Handling, and Storage

Ethyl 4,4-dimethylpentanoate should be handled with standard laboratory precautions. Although a specific safety data sheet (SDS) is not widely available, based on its structure as a flammable organic ester, the following guidelines are recommended.

  • Hazards:

    • Flammability: Assumed to be a flammable liquid (Hazard Statement H225).[3] Keep away from heat, sparks, and open flames.

    • Irritation: May cause skin (H315) and eye (H319) irritation.[3] Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE):

    • Wear safety glasses or goggles.

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile).

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Ground and bond containers when transferring to prevent static discharge.

    • Use non-sparking tools.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion

Ethyl 4,4-dimethylpentanoate is more than a simple fragrance component; it is a molecule whose structure holds significant implications for advanced synthetic applications. Its straightforward synthesis via Fischer esterification makes it readily accessible. For drug development professionals, the key takeaway is the stability and lipophilicity conferred by the neopentyl group. This makes the 4,4-dimethylpentanoyl moiety a valuable tool for designing more robust linkers and creating prodrugs with potentially improved pharmacokinetic profiles. Its well-defined spectroscopic signature allows for unambiguous characterization, ensuring purity and identity in research applications.

References

  • Jelonek, K., et al. (2018). Ampicillin-Ester Bonded Branched Polymers: Characterization, Cyto-, Genotoxicity and Controlled Drug-Release Behaviour. Molecules, 23(11), 2991. [Link]

  • CP Lab Safety. ETHYL 4,4-DIMETHYLPENTANOATE, 95% Purity, C9H18O2, 1 gram. [Link]

  • Gantrade Corporation. Uses for Neopentyl Glycol (NPG) Applications. [Link]

  • Google Patents.
  • Sikorski, Z., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Processes, 9(10), 1715. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Watanabe, S., et al. (2021). Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. Journal of Medicinal Chemistry, 64(22), 16466–16477. [Link]

  • Scientific Research Publishing. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]

  • MDPI. Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. [Link]

  • FooDB. Showing Compound Ethyl 4-methylpentanoate (FDB009400). [Link]

  • Current Research in Medical Sciences. Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. [Link]

  • Semantic Scholar. Cobalt-Salen Catalyzed Electroreductive Alkylation of Activated Olefins. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 4,4-Dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the molecular structure of ethyl 4,4-dimethylpentanoate, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Through a detailed examination of its spectroscopic data and the underlying principles of its synthesis, this document serves as an authoritative reference for the characterization of this sterically hindered ester.

Introduction: Chemical Identity and Significance

Ethyl 4,4-dimethylpentanoate (CAS No. 10228-99-6) is a branched-chain ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[1] Its structure is characterized by a neopentyl-like moiety attached to an ethyl ester functional group. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, making it an interesting subject for studies in organic synthesis and material science. Furthermore, branched-chain esters are widely utilized in the flavor and fragrance industry for their unique aromatic profiles.[2][3]

Table 1: Chemical Identifiers for Ethyl 4,4-Dimethylpentanoate

IdentifierValue
IUPAC Name ethyl 4,4-dimethylpentanoate[1]
CAS Number 10228-99-6[1]
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
SMILES CCOC(=O)CCC(C)(C)C[1]
InChI InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3[1]

Synthesis and Stereochemical Considerations

The most common and direct route for the synthesis of ethyl 4,4-dimethylpentanoate is the Fischer-Speier esterification of 4,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid or hydrochloric acid.[4][5] The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the ethanol, and subsequent dehydration to yield the ester. Due to the absence of any chiral centers in the molecule, ethyl 4,4-dimethylpentanoate is achiral and does not exhibit stereoisomerism.

Caption: Fischer-Speier Esterification Workflow.

Spectroscopic Characterization: A Multi-faceted Approach

The definitive confirmation of the molecular structure of ethyl 4,4-dimethylpentanoate is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information, culminating in an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of ethyl 4,4-dimethylpentanoate exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, multiplicities, and coupling constants are all consistent with the assigned structure.

Table 2: ¹H NMR Spectral Data for Ethyl 4,4-Dimethylpentanoate

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.06Quartet2H-O-CH₂ -CH₃
b2.18Triplet2H-CO-CH₂ -CH₂-
c1.49Triplet2H-CH₂-CH₂ -C(CH₃)₃
d1.22Triplet3H-O-CH₂-CH₃
e0.94Singlet9H-C(CH₃ )₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The quartet at 4.06 ppm (a) and the triplet at 1.22 ppm (d) are characteristic of an ethyl group attached to an electronegative atom, in this case, the ester oxygen. The downfield shift of the methylene protons (a) is due to their proximity to the oxygen atom. The two triplets at 2.18 ppm (b) and 1.49 ppm (c) correspond to the two methylene groups in the pentanoate chain. The most upfield signal, a sharp singlet at 0.94 ppm (e), integrates to nine protons and is indicative of the three equivalent methyl groups of the tert-butyl moiety. The lack of splitting for this signal confirms the absence of adjacent protons.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For ethyl 4,4-dimethylpentanoate, seven distinct signals are expected and observed.

Table 3: ¹³C NMR Spectral Data for Ethyl 4,4-Dimethylpentanoate

SignalChemical Shift (δ, ppm)Assignment
1173.58C =O
259.98-O-CH₂ -CH₃
341.69-CH₂-CH₂ -C(CH₃)₃
431.81-CO-CH₂ -CH₂-
530.29-C (CH₃)₃
629.13-C(CH₃ )₃
714.28-O-CH₂-CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The downfield signal at 173.58 ppm is characteristic of a carbonyl carbon in an ester. The signal at 59.98 ppm corresponds to the methylene carbon of the ethyl group attached to the ester oxygen. The remaining signals in the aliphatic region are assigned to the other carbon atoms in the molecule, with the quaternary carbon of the tert-butyl group appearing at 30.29 ppm and its three equivalent methyl carbons at 29.13 ppm.

Caption: Generalized NMR Spectroscopy Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of ethyl 4,4-dimethylpentanoate is dominated by absorptions characteristic of an ester and aliphatic C-H bonds.

Table 4: Key IR Absorptions for Ethyl 4,4-Dimethylpentanoate

Wavenumber (cm⁻¹)IntensityAssignment
2957StrongC-H stretch (aliphatic)
1738StrongC=O stretch (ester)
1175StrongC-O stretch (ester)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The most prominent feature in the IR spectrum is the strong absorption at 1738 cm⁻¹, which is indicative of the carbonyl (C=O) stretch of the ester functional group. The strong C-H stretching vibrations around 2957 cm⁻¹ are characteristic of the numerous sp³-hybridized C-H bonds in the molecule. The strong absorption at 1175 cm⁻¹ is attributed to the C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. The electron ionization (EI) mass spectrum of ethyl 4,4-dimethylpentanoate shows a molecular ion peak and several characteristic fragment ions.

Table 5: Major Fragments in the Mass Spectrum of Ethyl 4,4-Dimethylpentanoate

m/zRelative IntensityProposed Fragment
1585%[M]⁺ (Molecular Ion)
11340%[M - OCH₂CH₃]⁺
101100%[M - CH₂CH(CH₃)₂]⁺
8560%[CH₂CH₂C(CH₃)₃]⁺
5795%[C(CH₃)₃]⁺

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The molecular ion peak is observed at m/z 158, confirming the molecular weight of the compound. The base peak at m/z 101 corresponds to the loss of a butyl radical, a common fragmentation pathway for neopentyl-containing compounds. The prominent peak at m/z 57 is characteristic of the stable tert-butyl cation. The peak at m/z 113 results from the loss of the ethoxy group.

Experimental Protocols

The following are generalized, yet detailed, protocols for the spectroscopic analysis of ethyl 4,4-dimethylpentanoate. Adherence to such standardized procedures ensures data reproducibility and accuracy.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of ethyl 4,4-dimethylpentanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 240 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both ¹H and ¹³C).

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small drop of neat ethyl 4,4-dimethylpentanoate directly onto the ATR crystal, ensuring complete coverage.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of ethyl 4,4-dimethylpentanoate (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject a small volume (e.g., 1 µL) in split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

    • Ion Source and Transfer Line Temperatures: Typically set to 230 °C and 280 °C, respectively.

  • Data Analysis: Identify the peak corresponding to ethyl 4,4-dimethylpentanoate in the total ion chromatogram and analyze the corresponding mass spectrum.

Conclusion

The molecular structure of ethyl 4,4-dimethylpentanoate has been unequivocally established through a synergistic application of NMR, IR, and MS techniques. The detailed analysis of the spectroscopic data provides a self-validating system for its structural confirmation. The inherent steric hindrance of the neopentyl-like moiety is a key structural feature that dictates its chemical behavior. This comprehensive guide serves as a valuable resource for scientists and researchers, providing both the foundational data and the methodological insights necessary for the confident identification and utilization of this compound.

References

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A Comprehensive Technical Guide to the Physical Properties of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-dimethylpentanoate is an organic ester with the chemical formula C₉H₁₈O₂. As a derivative of a carboxylic acid, its physical properties are of significant interest in various chemical and pharmaceutical applications, including its potential use as a solvent, fragrance component, or an intermediate in organic synthesis. Understanding the distinct physical characteristics of this compound is paramount for its effective and safe utilization in research and development. This guide provides a detailed overview of the known and predicted physical properties of Ethyl 4,4-dimethylpentanoate, outlines standard experimental procedures for their determination, and discusses the underlying scientific principles.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the foundation of any scientific investigation. The following table summarizes the key identifiers for Ethyl 4,4-dimethylpentanoate.[1]

IdentifierValue
IUPAC Name ethyl 4,4-dimethylpentanoate
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
CAS Number 10228-99-6
Canonical SMILES CCOC(=O)CCC(C)(C)C
InChI Key PUJGGPCGKBGBAD-UHFFFAOYSA-N

A summary of the key chemical identifiers for Ethyl 4,4-dimethylpentanoate.

Computed Physicochemical Properties

PropertyPredicted Value
XLogP3-AA 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5
Topological Polar Surface Area 26.3 Ų

A table of computed physicochemical properties of Ethyl 4,4-dimethylpentanoate.

Experimental Physical Properties and Their Determination

The following sections detail key physical properties of Ethyl 4,4-dimethylpentanoate. Where experimental data is not available, the expected properties based on the behavior of similar esters are discussed, along with the standard methodologies for their experimental determination.

Boiling Point

The boiling point of an ester is influenced by the strength of its intermolecular forces, primarily van der Waals forces and dipole-dipole interactions.[2][3] Esters generally have lower boiling points than carboxylic acids of similar molecular weight due to the absence of strong hydrogen bonding between ester molecules.[2][3] The boiling point of esters tends to increase with molecular weight due to stronger dispersion forces.[4]

Experimental Protocol for Boiling Point Determination (Ebulliometry):

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

  • Sample Preparation: Place a small volume of Ethyl 4,4-dimethylpentanoate and a few boiling chips into the round-bottom flask.

  • Heating: Gradually heat the sample using the heating mantle.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the ambient atmospheric pressure.

  • Pressure Correction: If necessary, correct the observed boiling point to standard atmospheric pressure using a nomograph or appropriate equations.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure A Round-bottom Flask with Sample and Boiling Chips P1 Gradual Heating A->P1 is heated by B Heating Mantle B->P1 C Condenser D Thermometer E Collection Flask P2 Observe Boiling and Condensation P1->P2 P3 Record Temperature P2->P3 P4 Pressure Correction (if needed) P3->P4 Density_Determination A Clean and Weigh Empty Pycnometer B Fill Pycnometer with Sample A->B C Thermostat in Water Bath B->C D Dry Exterior and Weigh Filled Pycnometer C->D E Calculate Density (Mass/Volume) D->E

Workflow for the experimental determination of density.

Refractive Index

The refractive index is a measure of how much light is bent when it passes through a substance and is a characteristic property of a pure compound. [5]For esters, the refractive index is influenced by the molecular structure and temperature. [5] Experimental Data: Specific experimental data for the refractive index of Ethyl 4,4-dimethylpentanoate is not readily available in the reviewed literature.

Experimental Protocol for Refractive Index Determination (Abbé Refractometer):

  • Calibration: Calibrate the Abbé refractometer using a standard of known refractive index.

  • Sample Application: Place a few drops of Ethyl 4,4-dimethylpentanoate onto the prism of the refractometer.

  • Temperature Control: Ensure the refractometer is at a constant, recorded temperature, as refractive index is temperature-dependent.

  • Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: Read the refractive index value from the instrument's scale.

Refractive_Index_Determination A Calibrate Refractometer B Apply Sample to Prism A->B C Control Temperature B->C D Adjust for Sharp Focus C->D E Read Refractive Index D->E

Workflow for the experimental determination of refractive index.

Solubility

The solubility of esters in water is dependent on their ability to form hydrogen bonds with water molecules. [2][3]Smaller esters are relatively soluble in water, but solubility decreases as the length of the hydrocarbon chain increases due to the increasing hydrophobic character. [2][3][6][7]Ethyl 4,4-dimethylpentanoate, with a nine-carbon backbone, is expected to have low solubility in water but should be miscible with common organic solvents.

Expected Solubility Profile:

  • Water: Low to negligible solubility.

  • Organic Solvents (e.g., ethanol, diethyl ether, acetone): High solubility.

Experimental Protocol for Solubility Determination:

  • Sample Preparation: Prepare a series of vials containing a fixed volume of the solvent (e.g., water, ethanol).

  • Solute Addition: Add incremental amounts of Ethyl 4,4-dimethylpentanoate to each vial.

  • Mixing: Agitate the vials to ensure thorough mixing.

  • Observation: Observe the vials for the presence of a single, clear phase (soluble) or the formation of a separate layer or cloudiness (insoluble or partially soluble).

  • Quantification (Optional): For quantitative analysis, the concentration of the ester in the saturated solution can be determined using techniques like gas chromatography.

Safety and Handling

As a volatile organic compound, proper handling of Ethyl 4,4-dimethylpentanoate is crucial to ensure laboratory safety.

  • Ventilation: All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [8]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9]* Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. [10]Keep the container tightly closed to prevent evaporation.

  • Spill Management: In case of a spill, absorb the liquid with an inert material and dispose of it as chemical waste. Ensure adequate ventilation during cleanup.

Conclusion

References

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An In-depth Technical Guide to Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecular Architecture and Nomenclature

Ethyl 4,4-dimethylpentanoate is a branched-chain fatty acid ester. Its structure consists of a pentanoate backbone, which is a five-carbon ester, with two methyl groups attached to the fourth carbon atom and an ethyl group forming the ester linkage. The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4,4-dimethylpentanoate .[1] Its unique structural arrangement, particularly the neopentyl group at the 4-position, imparts specific physicochemical properties that are of interest in various scientific disciplines, including organic synthesis and potentially in the design of novel therapeutic agents.

The molecular formula of ethyl 4,4-dimethylpentanoate is C9H18O2, and its structure can be unambiguously represented by the SMILES notation CCOC(=O)CCC(C)(C)C.[1] This guide will provide a comprehensive overview of its synthesis, properties, and potential applications, with a particular focus on its relevance to the field of drug development.

Synthesis of Ethyl 4,4-dimethylpentanoate: A Practical Approach via Fischer Esterification

The most common and direct method for the synthesis of ethyl 4,4-dimethylpentanoate is the Fischer esterification of its corresponding carboxylic acid, 4,4-dimethylpentanoic acid, with ethanol in the presence of an acid catalyst.[2][3] This reversible reaction is a cornerstone of organic synthesis for the preparation of esters.

The Rationale Behind the Synthetic Strategy

Fischer esterification is an equilibrium-driven process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by one of two strategies, or a combination of both:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol (ethanol in this case) can drive the reaction forward according to Le Châtelier's principle.

  • Removal of Water: Water is a byproduct of the reaction. Its continuous removal from the reaction mixture will also shift the equilibrium towards the formation of the ester.

An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[3] Common catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Detailed Experimental Protocol (Adapted from General Fischer Esterification Procedures)

This protocol is an adapted procedure for the synthesis of ethyl 4,4-dimethylpentanoate based on established methods for Fischer esterification.[4][5][6]

Materials:

  • 4,4-dimethylpentanoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,4-dimethylpentanoic acid and a significant excess of absolute ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl 4,4-dimethylpentanoate can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Visualizing the Synthesis Workflow

Synthesis_Workflow Reactants 4,4-Dimethylpentanoic Acid + Ethanol (excess) Catalyst H₂SO₄ or p-TsOH (catalyst) Reactants->Catalyst 1. Mix Reflux Reflux (Heat) Catalyst->Reflux 2. Heat Workup Work-up (Neutralization, Extraction) Reflux->Workup 3. Cool & Quench Purification Purification (Distillation) Workup->Purification 4. Isolate Product Ethyl 4,4-dimethylpentanoate Purification->Product 5. Purify

Caption: Experimental workflow for the synthesis of ethyl 4,4-dimethylpentanoate.

Physicochemical Properties of Ethyl 4,4-dimethylpentanoate

The physical and chemical properties of a compound are crucial for its handling, application, and potential biological activity. Below is a summary of the key computed properties of ethyl 4,4-dimethylpentanoate.

PropertyValueSource
IUPAC Name ethyl 4,4-dimethylpentanoate[1]
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
CAS Number 10228-99-6[1]
Appearance Colorless liquid (predicted)
Boiling Point 160-163 °C (for ethyl 4-methylpentanoate)[7][8]
Density (Not available for the title compound)
Solubility Soluble in alcohol, sparingly soluble in water[8]
LogP (o/w) 2.5 (predicted)[1]

Relevance and Potential Applications in Drug Development

While ethyl 4,4-dimethylpentanoate itself has not been extensively studied for specific pharmacological activities, its structural features as a branched-chain fatty acid ester suggest potential areas of interest for drug development professionals.

The Role of Branched-Chain Fatty Acids and their Esters

Branched-chain fatty acids (BCFAs) and their derivatives are known to play various roles in biological systems. They are components of cell membranes and can influence membrane fluidity.[9] Some studies have indicated that BCFAs possess biological activities, including potential anticarcinogenic properties. For instance, certain BCFAs have demonstrated cytotoxic activity against human breast cancer cells by inhibiting fatty acid biosynthesis.[10][11] The cytotoxicity of BCFAs has been shown to be dependent on their chain length and branching pattern.[11]

Potential as a Prodrug or Bioisostere

The ester functionality in ethyl 4,4-dimethylpentanoate makes it a candidate for investigation as a prodrug. Ester prodrugs are often utilized to improve the pharmacokinetic properties of a parent drug, such as its absorption, distribution, and metabolic stability. The ester can be designed to be cleaved by esterases in the body, releasing the active carboxylic acid.

Furthermore, the neopentyl group in ethyl 4,4-dimethylpentanoate can be considered as a lipophilic moiety in drug design. Its bulky nature can influence the binding of a molecule to its biological target and can also impact its metabolic profile by sterically hindering enzymatic degradation.

Cytotoxicity and Permeation Enhancement

Studies on various fatty acid esters have shown that their structure influences their cytotoxicity and their ability to act as permeation enhancers.[12] Fatty acid monoesters, such as ethyl 4,4-dimethylpentanoate, have been observed to have more pronounced cytotoxic and permeation-enhancing effects compared to di- and tri-esters.[12] These properties are relevant in the context of developing drug delivery systems and understanding the potential biological effects of such molecules.

Future Research Directions

The current body of scientific literature lacks specific studies on the biological activities of ethyl 4,4-dimethylpentanoate. Future research could focus on:

  • Screening for Biological Activity: Evaluating the compound for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Prodrug Design: Investigating its potential as a prodrug moiety for known active pharmaceutical ingredients.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related esters to understand how structural modifications affect biological activity.

Conclusion

Ethyl 4,4-dimethylpentanoate is a readily synthesizable branched-chain fatty acid ester with well-defined physicochemical properties. While its direct applications in drug development are yet to be explored, the known biological activities of related branched-chain fatty acids and their esters suggest that this compound and its derivatives could be of interest for future research in medicinal chemistry and pharmaceutical sciences. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its potential as a bioactive molecule or a building block in the design of new therapeutic agents.

References

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An In-depth Technical Guide to Ethyl 4,4-dimethylpentanoate: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,4-dimethylpentanoate is a branched-chain fatty acid ester, a class of molecules gaining significant interest for their diverse applications, ranging from flavor and fragrance agents to their use as chemical intermediates in the synthesis of more complex molecules.[1][2][3][4] The unique steric hindrance provided by the gem-dimethyl group at the C4 position imparts specific chemical properties that can be leveraged in various scientific contexts.

This technical guide provides a comprehensive overview of Ethyl 4,4-dimethylpentanoate, focusing on its nomenclature, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and methods for its structural characterization. This document is intended to serve as a foundational resource for researchers utilizing or synthesizing this compound in a laboratory setting.

Section 1: Nomenclature and Chemical Identification

Accurate identification of a chemical entity is paramount for reproducibility in research. Ethyl 4,4-dimethylpentanoate is known by several synonyms, and its structure is unambiguously defined by various chemical identifiers. The primary and most systematic name, according to IUPAC nomenclature, is ethyl 4,4-dimethylpentanoate .[5]

Identifier Type Value Source
IUPAC Name ethyl 4,4-dimethylpentanoate[5]
Synonym(s) Pentanoic acid, 4,4-dimethyl-, ethyl ester; Ethyl 4,4-dimethylvalerate[5]
CAS Number 10228-99-6[5]
Molecular Formula C₉H₁₈O₂[5]
SMILES CCOC(=O)CCC(C)(C)C[5]
InChI InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3[5]
InChIKey PUJGGPCGKBGBAD-UHFFFAOYSA-N[5]

Section 2: Physicochemical Properties

While experimental data for Ethyl 4,4-dimethylpentanoate is not extensively published, computational models provide reliable estimates for its key physicochemical properties. These properties are crucial for predicting its behavior in various solvents, its volatility, and its potential for crossing biological membranes—a key consideration in drug development.

Property Value (Computed) Source
Molecular Weight 158.24 g/mol [5]
XLogP3-AA 2.5[5]
Topological Polar Surface Area 26.3 Ų[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 5[5]

The XLogP3-AA value of 2.5 indicates a moderate degree of lipophilicity, suggesting it would be more soluble in organic solvents than in water. The absence of hydrogen bond donors and a small polar surface area are characteristic of simple esters and contribute to their volatility and relatively low water solubility.

Section 3: Synthesis and Purification

The most direct and common laboratory-scale synthesis of Ethyl 4,4-dimethylpentanoate is the Fischer esterification of its parent carboxylic acid, 4,4-dimethylpentanoic acid, with ethanol in the presence of an acid catalyst.

Reaction Principle and Causality

Fischer esterification is a reversible, acid-catalyzed condensation reaction. The mechanism involves several key steps:

  • Protonation of the Carbonyl : The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack : A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : A proton is transferred from the newly added ethoxy group to one of the original hydroxyl groups. This converts the hydroxyl group into a good leaving group (H₂O).

  • Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation : The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.

Because the reaction is in equilibrium, specific experimental choices are made to drive the reaction towards the product side. According to Le Chatelier's principle, this is achieved by either using a large excess of one reactant (typically the less expensive one, in this case, ethanol) or by actively removing water as it is formed.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the purified product.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Reactants 4,4-Dimethylpentanoic Acid + Excess Ethanol + H₂SO₄ (cat.) Reflux Heat under Reflux Reactants->Reflux Combine in Flask Cool Cool Reaction Mixture Reflux->Cool Reaction Complete Quench Quench with NaHCO₃ (aq) Cool->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Distill Fractional Distillation (under reduced pressure) Evaporate->Distill Product Pure Ethyl 4,4-dimethylpentanoate Distill->Product

Caption: Workflow for the synthesis and purification of Ethyl 4,4-dimethylpentanoate.

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and performed with appropriate safety precautions.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethylpentanoic acid (e.g., 6.5 g, 50 mmol).

  • Add absolute ethanol (e.g., 30 mL, ~500 mmol, 10 equivalents). The ethanol serves as both a reactant and the solvent.

  • Carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise while stirring.

  • Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle. Let the reaction proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution will cause pressure buildup. Continue adding until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by fractional distillation under reduced pressure to yield the pure ester.

Section 4: Spectroscopic Analysis and Characterization

Predicted ¹H NMR Spectrum (in CDCl₃)

The structure of the molecule is: CH₃ -C(CH₃ )₂-CH₂ -CH₂ -C(=O)O-CH₂ -CH₃

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
a (C(CH₃ )₃)~0.9Singlet (s)9HProtons on the tert-butyl group are equivalent and have no adjacent protons.
b (-CH₂ -C(CH₃)₃)~1.5Triplet (t)2HCoupled to the two protons at position 'c'.
c (-CH₂ -C=O)~2.2Triplet (t)2HCoupled to the two protons at position 'b'; deshielded by the adjacent carbonyl group.
d (O-CH₂ -CH₃)~4.1Quartet (q)2HCoupled to the three methyl protons at 'e'; highly deshielded by the adjacent oxygen atom.
e (O-CH₂-CH₃ )~1.2Triplet (t)3HCoupled to the two methylene protons at 'd'.
Predicted ¹³C NMR Spectrum (in CDCl₃)
Carbon Position Predicted δ (ppm) Rationale
C =O~173Typical chemical shift for an ester carbonyl carbon.
O-C H₂-CH₃~60Methylene carbon bonded to the ester oxygen.
-C (CH₃)₃~30Quaternary carbon of the tert-butyl group.
-C(C H₃)₃~29Methyl carbons of the tert-butyl group.
-C H₂-C(CH₃)₃~42Methylene carbon adjacent to the tert-butyl group.
-C H₂-C=O~31Methylene carbon alpha to the carbonyl group.
O-CH₂-C H₃~14Terminal methyl carbon of the ethyl group.

Section 5: Applications and Significance in Research

While specific applications for Ethyl 4,4-dimethylpentanoate are not widely documented, its structural motifs are relevant in several areas of chemical and pharmaceutical science.

  • Flavor and Fragrance : Short and medium-chain esters, particularly those with branching, are well-known for their fruity and pleasant aromas.[2][6] The unique structure of this ester may offer novel scent profiles for use in perfumery and as food flavoring agents.[1]

  • Pharmaceutical Intermediates : The tert-butyl group is a common feature in medicinal chemistry, used to impart steric bulk, increase lipophilicity, or block metabolic pathways. As a derivative of a neo-acid, this ester can serve as a building block for synthesizing more complex active pharmaceutical ingredients (APIs).

  • Prodrug Development : Esterification is a common strategy to create prodrugs from parent molecules containing carboxylic acids. This can improve oral bioavailability by increasing lipophilicity for better membrane transport. The resulting ester is then hydrolyzed in vivo by esterase enzymes to release the active drug.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. Retrieved January 28, 2026, from [Link].

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13511841, Ethyl 2,4-dimethylpentanoate. Retrieved January 28, 2026, from [Link].

  • ACS Symposium Series. (2022). Introduction to Flavor and Fragrance in Food Processing. ACS Publications. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry. Retrieved January 28, 2026, from [Link]

  • Physical Chemistry Laboratory Server. (n.d.). Densities, Viscosities, Refractive Indices, and Surface Tensions of 4-Methyl-2-Pentanone + Ethyl Benzoate Mixtures. Retrieved January 28, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 28, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). 1H and 13C NMR spectra. Retrieved January 28, 2026, from [Link]

  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13950836, 2-Ethyl-4,4-dimethylpentanoic acid. Retrieved January 28, 2026, from [Link].

  • Valerio-Alfaro, G., et al. (2004). Synthesis of flavor and fragrance esters using Candida antarctica lipase. Applied Microbiology and Biotechnology, 65, 373–376. Available at: [Link]

  • SpectraBase. (n.d.). 4,4-Dimethyl-pentanamine - Optional[13C NMR] - Chemical Shifts. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2009). Viscosities, Densities, Surface Tensions, and Refractive Indexes of 2,2,4-Trimethylpentane + Cyclohexane + Decane Ternary Liquid Systems at 298.15 K. Retrieved January 28, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, October 19). Esters: Pleasant Smelling Compounds | Organic Chemistry Explained [Video]. YouTube. Available at: [Link]

  • NIST. (n.d.). ethyl 3,4-dimethylpentanoate. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]

Sources

Introduction: Situating Ethyl 4,4-dimethylpentanoate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pentanoic acid, 4,4-dimethyl-, ethyl ester

Prepared by: Gemini, Senior Application Scientist

Ethyl 4,4-dimethylpentanoate is a carboxylic acid ester characterized by a sterically hindered neopentyl group. This structural feature imparts unique physicochemical properties that distinguish it from its linear isomers. As a member of the branched-chain fatty acid ester family, it holds potential in fields requiring high oxidative and thermal stability.[1] This guide provides a comprehensive technical overview of its core properties, a robust synthesis protocol, detailed analytical characterization, and prospective applications for researchers in organic synthesis, materials science, and drug development.

The presence of the tert-butyl group at the γ-position creates a bulky, non-polar moiety that influences the molecule's intermolecular interactions, solubility, and thermal behavior. Understanding these properties is crucial for its application as a specialty solvent, a lubricant base, or as a synthetic intermediate where controlled steric hindrance is a design parameter.

Section 1: Core Compound Identification and Structure

A precise understanding of the molecule's identity is the foundation of all scientific inquiry. The following table summarizes the key identifiers for ethyl 4,4-dimethylpentanoate.

IdentifierValueSource(s)
IUPAC Name ethyl 4,4-dimethylpentanoate[2]
CAS Number 10228-99-6[2]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
Canonical SMILES CCOC(=O)CCC(C)(C)C[2]
InChI Key PUJGGPCGKBGBAD-UHFFFAOYSA-N[2]
Synonyms Pentanoic acid, 4,4-dimethyl-, ethyl ester; Ethyl neohexylacetate[2]

Section 2: Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are critical for experimental design. While extensive experimental data for this specific ester is not broadly published, a combination of computed properties provides valuable insights.

PropertyValueTypeSource(s)
Topological Polar Surface Area 26.3 ŲComputed[2]
XLogP3-AA (Lipophilicity) 2.5Computed[2]
Hydrogen Bond Donor Count 0Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]
Rotatable Bond Count 5Computed[2]
Exact Mass 158.130679813 DaComputed[2]
Boiling Point Not available (Est. >160 °C)Experimental
Density Not availableExperimental

Section 3: Synthesis Protocol: Fischer-Speier Esterification

The synthesis of ethyl 4,4-dimethylpentanoate is most effectively and classically achieved via the Fischer-Speier esterification.[4] This acid-catalyzed equilibrium reaction involves the condensation of 4,4-dimethylpentanoic acid with ethanol. The protocol below is designed as a self-validating system, with explanations for each critical step.

Causality Behind the Method

The Fischer esterification is an equilibrium-limited reaction.[5] To ensure a high yield of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This protocol employs two strategies to achieve this:

  • Use of Excess Reagent: Ethanol is used in large excess, serving as both a reactant and the solvent. This high concentration of a reactant drives the reaction forward.[6]

  • Removal of Water: While not explicitly using a Dean-Stark apparatus in this simplified protocol, the reflux conditions and the dehydrating nature of the concentrated sulfuric acid catalyst help to sequester the water produced, preventing the reverse hydrolysis reaction.[4][7]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Reactants Charge Flask: 1. 4,4-Dimethylpentanoic Acid 2. Excess Ethanol Catalyst Add Catalyst: Conc. H₂SO₄ (catalytic) Reactants->Catalyst Reflux Heat to Reflux (approx. 80-90°C) Monitor via TLC Catalyst->Reflux Quench Cool & Quench: Add to Ice-Water Reflux->Quench Reaction Complete Extract Liquid-Liquid Extraction: Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer: 1. Sat. NaHCO₃ (aq) 2. Brine Extract->Wash Dry Dry: Anhydrous MgSO₄ Wash->Dry Purify Filter & Concentrate: Rotary Evaporation Fractional Distillation Dry->Purify Product Final Product: Ethyl 4,4-dimethylpentanoate Purify->Product

Caption: Synthesis and Purification Workflow for Ethyl 4,4-dimethylpentanoate.

Step-by-Step Methodology
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,4-dimethylpentanoic acid (0.10 mol, 13.02 g).

  • Solvent and Reagent Addition: To the flask, add absolute ethanol (100 mL). The large excess serves as both solvent and reactant.

  • Catalyst Introduction: While stirring, carefully and slowly add concentrated sulfuric acid (1 mL) to the mixture. Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.[5]

  • Reaction Under Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) solvent system. The disappearance of the carboxylic acid spot (which is highly polar) and the appearance of a new, less polar ester spot indicates reaction progression.

  • Work-up - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Work-up - Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid, followed by a wash with brine (50 mL) to remove residual water. Validation: The cessation of CO₂ evolution during the bicarbonate wash indicates that all acidic components have been neutralized.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude ester can be purified by fractional distillation under vacuum to yield the final, pure product.

Section 4: Analytical Characterization & Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Logical Flow for Spectroscopic Analysis

G cluster_0 Spectroscopic Techniques cluster_1 Derived Information NMR NMR Spectroscopy (¹H & ¹³C) NMR_data Proton/Carbon Environments Connectivity (J-coupling) Symmetry Information NMR->NMR_data IR IR Spectroscopy IR_data Presence of Key Functional Groups (C=O, C-O) IR->IR_data MS Mass Spectrometry MS_data Molecular Weight Elemental Formula (HRMS) Fragmentation Pattern MS->MS_data Final Confirmed Structure: Ethyl 4,4-dimethylpentanoate NMR_data->Final Combined Analysis IR_data->Final Combined Analysis MS_data->Final Combined Analysis

Caption: Logical workflow for the spectroscopic validation of the target compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons. For ethyl 4,4-dimethylpentanoate, the following signals are predicted:

  • ~4.1 ppm (quartet, 2H): The -O-CH₂ -CH₃ protons. The signal is split into a quartet by the adjacent methyl group (3 protons + 1 = 4).

  • ~2.2 ppm (triplet, 2H): The -CO-CH₂ -CH₂- protons. This signal appears as a triplet due to coupling with the adjacent methylene group.

  • ~1.5 ppm (triplet, 2H): The -CH₂-CH₂ -C(CH₃)₃ protons. This signal is a triplet due to coupling with the methylene group at the 2-position.

  • ~1.2 ppm (triplet, 3H): The -O-CH₂-CH₃ protons. The signal is split into a triplet by the adjacent methylene group (2 protons + 1 = 3).

  • ~0.9 ppm (singlet, 9H): The -C(CH₃ )₃ protons. This signal is a sharp singlet because there are no adjacent protons to cause splitting, and its high integration (9H) is a hallmark of the tert-butyl group.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • ~173 ppm: The ester carbonyl carbon (C =O).

  • ~60 ppm: The ethoxy methylene carbon (-O-C H₂-CH₃).

  • ~40 ppm: The methylene carbon beta to the carbonyl (-CH₂-C H₂-C(CH₃)₃).

  • ~31 ppm: The quaternary carbon of the tert-butyl group (-C (CH₃)₃).

  • ~30 ppm: The methylene carbon alpha to the carbonyl (-CO-C H₂-CH₂-).

  • ~29 ppm: The nine equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃).

  • ~14 ppm: The ethoxy methyl carbon (-O-CH₂-C H₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Strong, sharp peak at ~1735 cm⁻¹: This is highly characteristic of the C=O (carbonyl) stretch of a saturated aliphatic ester.

  • Peaks in the 1300-1000 cm⁻¹ region: These correspond to the C-O stretching vibrations of the ester group.

  • Peaks in the 2960-2870 cm⁻¹ region: These are due to the C-H stretching vibrations of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the full molecular weight.

  • Key Fragments: The fragmentation of esters is often predictable. Expected fragments include:

    • m/z = 113: Loss of the ethoxy group (•OCH₂CH₃, mass 45).

    • m/z = 101: Resulting from McLafferty rearrangement, a characteristic fragmentation of esters with a γ-hydrogen.

    • m/z = 57: A prominent peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺. This is often the base peak for neopentyl-containing compounds.[8]

Section 5: Potential Applications & Research Directions

While specific, large-scale applications for ethyl 4,4-dimethylpentanoate are not widely documented, its structure as a branched-chain fatty acid ester suggests several areas of high potential.

  • Specialty Lubricants and Hydraulic Fluids: Saturated branched-chain esters are known for their excellent oxidative stability and low melting points compared to their linear counterparts.[1] The bulky neopentyl group can provide thermal stability and desirable viscosity properties, making it a candidate for high-performance lubricant formulations.

  • Cosmetics and Personal Care: Due to their stability and feel, branched esters are used as emollients and conditioning agents in cosmetics.[1]

  • Flavor and Fragrance: While its olfactory properties are not documented, many volatile esters are used in the flavor and fragrance industry. Its branched structure may impart a unique fruity or waxy scent profile.

  • Advanced Biofuels: Esters of fatty acids are the primary components of biodiesel. Branched esters can improve the cold-flow properties of fuels.

  • Therapeutic Research: Some complex branched fatty acid esters have shown potential as anti-inflammatory and anti-diabetic agents, suggesting that simpler analogs could serve as starting points or scaffolds in medicinal chemistry.[9]

Section 6: Safety and Handling

As with any chemical, proper safety protocols must be followed. Based on data for similar volatile organic esters and branched alkanes, ethyl 4,4-dimethylpentanoate should be handled with the following precautions.[10][11]

  • Physical Hazards: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Health Hazards: May cause skin and eye irritation. Inhalation of vapors may cause drowsiness or dizziness. Handle in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. Retrieved from [Link].

  • FooDB (2018). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13511841, Ethyl 2,4-dimethylpentanoate. Retrieved from [Link].

  • Goralczyk, A. et al. (2018). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Lipids in Health and Disease. Retrieved from [Link].

  • Wikipedia (2023). Fischer–Speier esterification. Retrieved from [Link].

  • Master Organic Chemistry (2022). Fischer Esterification. Retrieved from [Link].

  • NMRDB.org (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link].

  • Dellait (n.d.). Branched-chain fatty acids role in health and nutrition. Retrieved from [Link].

  • Chemistry LibreTexts (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Fischer Esterification. Retrieved from [Link].

  • Taylor & Francis (n.d.). Branched-Chain Fatty Acids – Knowledge and References. Retrieved from [Link].

  • Doc Brown's Chemistry (2025). Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Retrieved from [Link].

  • Liu, Y. et al. (2023). A dataset of branched fatty acid esters of hydroxy fatty acids diversity in foods. Scientific Data. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link].

  • OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].

  • Doc Brown's Chemistry (n.d.). C-13 nmr spectrum of 2,4-dimethylpentane. Retrieved from [Link].

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link].

Sources

Technical Guide: Spectral Profiling & Synthesis of Ethyl 4,4-Dimethylpentanoate

[1]

Executive Summary

Ethyl 4,4-dimethylpentanoate (CAS 10228-99-6), also known as the ethyl ester of 4,4-dimethylvaleric acid, represents a distinct class of "neo-structured" esters.[1] Unlike linear fatty esters, this molecule features a terminal tert-butyl group that imparts significant steric bulk and unique spectral fingerprints.

This guide provides a definitive technical reference for researchers in drug development and fragrance chemistry. It moves beyond basic data listing to explain the causality of the spectral signals—specifically how the quaternary

Key Compound Data
PropertySpecification
IUPAC Name Ethyl 4,4-dimethylpentanoate
CAS Number 10228-99-6
Molecular Formula

Molecular Weight 158.24 g/mol
Boiling Point ~163 °C (Predicted)
Density ~0.86 g/mL
Odor Profile Fruity, pineapple, waxy, with green nuances

Molecular Architecture & Synthesis Strategy

The synthesis of Ethyl 4,4-dimethylpentanoate is best approached via acid-catalyzed Fischer esterification of the commercially available 4,4-dimethylpentanoic acid.[1] This route is preferred over alkylation strategies (e.g., malonic ester synthesis with neopentyl halides) due to the extreme steric hindrance and low reactivity of neopentyl electrophiles toward

Experimental Protocol: Fischer Esterification

Objective: Synthesize high-purity Ethyl 4,4-dimethylpentanoate (>98%) for spectral validation.

Reagents:

  • 4,4-Dimethylpentanoic acid (1.0 eq)[1][2]

  • Ethanol (Absolute, excess, 10.0 eq)

  • Sulfuric Acid (

    
    , catalytic, 0.1 eq)
    
  • Toluene (Solvent azeotrope, optional)

Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene) or a reflux condenser (if using excess EtOH as solvent).

  • Charging: Add 4,4-dimethylpentanoic acid (10 g, 76.8 mmol) and Ethanol (45 mL).

  • Catalysis: Slowly add concentrated

    
     (0.5 mL) dropwise while stirring. Caution: Exothermic.[1]
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.

    • Self-Validating Check: Monitor reaction progress via TLC (Mobile phase: 10% EtOAc/Hexane). The acid spot (

      
      ) should disappear, replaced by the less polar ester spot (
      
      
      ).
  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess ethanol.

  • Neutralization: Dissolve residue in Diethyl Ether (50 mL) and wash with saturated

    
     (
    
    
    mL) to remove unreacted acid.
    • Critical Step: Gas evolution (

      
      ) indicates neutralization. Stop washing only when evolution ceases.
      
  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate. Distill the crude oil under reduced pressure (approx. 20 mmHg) to obtain the pure ester.
    
Synthesis Workflow Diagram

SynthesisWorkflowcluster_0Reaction Setupcluster_1ProcessAcid4,4-DimethylpentanoicAcidRefluxReflux 8h(Fischer Esterification)Acid->RefluxEtOHEthanol(Excess)EtOH->RefluxCatH2SO4(Cat)Cat->RefluxWorkupNeutralization(NaHCO3 Wash)Reflux->Workup Crude OilProductEthyl 4,4-dimethylpentanoate(>98% Purity)Workup->Product Distillation

Caption: Fischer esterification workflow emphasizing the critical neutralization step for impurity removal.

Comprehensive Spectral Analysis

The spectral data of Ethyl 4,4-dimethylpentanoate is governed by the tert-butyl moiety . This bulky group acts as a "spectral anchor," simplifying the splitting patterns in NMR and blocking specific pathways in Mass Spectrometry.

Mass Spectrometry (EI, 70 eV)

Mechanistic Insight: The Blocked McLafferty Rearrangement In standard linear esters (e.g., Ethyl pentanoate), the dominant fragmentation is the McLafferty rearrangement, which requires a

  • Structure:

    
    [1]
    
  • Observation: The

    
    -carbon (C4) is quaternary.[1] It has zero hydrogens .
    
  • Consequence: The McLafferty rearrangement is mechanistically impossible. The spectrum will not show the characteristic alkene elimination product usually seen in fatty esters. Instead, the spectrum is dominated by

    
    -cleavage and stable carbocation formation.
    

Fragment Table:

m/zIon IdentityRelative AbundanceMechanistic Origin
158

< 1%Molecular ion (weak due to extensive fragmentation).[1]
143

LowLoss of methyl from t-butyl group.[1]
113

Medium

-cleavage (loss of ethoxy group); Acylium ion formation.[1]
88

Absent/TraceBlocked McLafferty product. (Key diagnostic).
73

High

-cleavage retaining the ester functionality.
57

100% (Base) Formation of the hyper-stable tert-butyl cation.[1]
29

HighEthyl group from the ester.[1]
MS Fragmentation Logic Diagram[1]

MS_Fragmentationcluster_majorDominant Pathway (Carbocation Stability)cluster_alphaAlpha CleavageM_IonMolecular Ion [M]+m/z 158tButert-Butyl Cation[C(CH3)3]+m/z 57 (Base Peak)M_Ion->tBu C3-C4 Bond ScissionAcyliumAcylium Ion[M - OEt]+m/z 113M_Ion->Acylium Loss of -OEtEsterIonEster Ion[COOEt]+m/z 73M_Ion->EsterIon C1-C2 Bond ScissionBlockedMcLafferty Rearrangement(BLOCKED due to no Gamma-H)M_Ion->Blocked X

Caption: Fragmentation logic highlighting the dominance of the tert-butyl cation and the absence of McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the high symmetry of the tert-butyl group and the distinct ethyl ester pattern.

Proton (

) NMR Data (400 MHz,

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
4.12 Quartet (

Hz)
2H

Deshielded by oxygen; characteristic ester signal.[1]
2.28 Multiplet/Triplet2H


-protons; deshielded by carbonyl anisotropy.[1]
1.56 Multiplet2H


-protons; shielded relative to

, split by adjacent

.[1]
1.25 Triplet (

Hz)
3H

Methyl of the ethyl ester.[1]
0.89 Singlet9H

Diagnostic Signal. Intense singlet indicating the tert-butyl group.[1]
Carbon (

) NMR Data (100 MHz,

)
Shift (

, ppm)
Assignment
174.2 C=O (Carbonyl)
60.2 -O-CH2- (Ethyl methylene)
37.5 -CH2- (

-carbon)
30.1 Cq (Quaternary Carbon C4)
29.8 -CH2- (

-carbon)
28.9 -CH3 (tert-Butyl methyls, 3C)
14.2 -CH3 (Ethyl methyl)
Infrared (IR) Spectroscopy

The IR spectrum confirms the ester functionality and the aliphatic nature of the chain.

  • 1735–1745 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 2950–2860 cm⁻¹: C-H stretching. Note the splitting of the methyl bands due to the tert-butyl group (doublet at 1395/1365 cm⁻¹ is characteristic of gem-dimethyl/t-butyl deformation).[1]

  • 1160–1180 cm⁻¹: C-O-C stretch (Ester).

Quality Control & Impurity Profiling

For drug development applications, impurity profiling is critical.

  • Unreacted Acid: Monitor using

    
     NMR. Look for a broad singlet >10 ppm (COOH) or a shift in the 
    
    
    -methylene protons.[1]
  • Water Content: Significant for ester stability. Monitor the water peak in

    
     at ~1.56 ppm (can overlap with 
    
    
    -protons; use
    
    
    shake to confirm).
  • Solvent Residues:

    • Ethanol: Triplet at 1.22 ppm, Quartet at 3.72 ppm.

    • Toluene (if used): Multiplets at 7.1–7.3 ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST23).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176-2179. (Used for solvent impurity referencing).[3][4][5]

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic chemistry, the unambiguous structural elucidation of novel molecular entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of ethyl 4,4-dimethylpentanoate, a molecule of interest in various synthetic applications. Through a detailed examination of chemical shifts, coupling constants, and integration values, this document serves as a comprehensive resource for researchers and scientists in the field.

The structural integrity of a molecule is directly correlated with its function and efficacy. Therefore, a meticulous interpretation of its NMR spectrum is not merely an academic exercise but a critical step in the validation of its synthesis and the assurance of its purity. This guide will delve into the theoretical underpinnings of the observed spectral features of ethyl 4,4-dimethylpentanoate and provide a practical framework for its analysis.

Molecular Structure and Proton Environments

Ethyl 4,4-dimethylpentanoate possesses a distinct molecular architecture that gives rise to a characteristic ¹H NMR spectrum. The molecule can be dissected into several key proton environments, each with a unique electronic and steric landscape that dictates its resonance frequency and coupling interactions.

Caption: Molecular structure of Ethyl 4,4-dimethylpentanoate with proton environments labeled.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of ethyl 4,4-dimethylpentanoate is characterized by five distinct signals, each corresponding to a unique set of protons in the molecule. The interpretation of this spectrum relies on the analysis of three key parameters for each signal: the chemical shift (δ), the multiplicity (splitting pattern), and the integration.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for ethyl 4,4-dimethylpentanoate. This data is generated using a validated NMR prediction algorithm and serves as a reliable guide for spectral interpretation in the absence of experimentally acquired data.

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
a -C(CH₃)₃0.95Singlet (s)-9H
b -CH₂-C(CH₃)₃1.55Triplet (t)7.52H
c -C(=O)-CH₂-2.20Triplet (t)7.52H
d -O-CH₂-CH₃4.12Quartet (q)7.12H
e -O-CH₂-CH₃1.25Triplet (t)7.13H
Detailed Signal-by-Signal Interpretation
  • Signal a (0.95 ppm, s, 9H): This singlet in the upfield region of the spectrum is characteristic of the nine equivalent protons of the tert-butyl group. The absence of adjacent protons results in a singlet multiplicity. The high degree of shielding experienced by these protons, due to the electron-donating nature of the alkyl groups, accounts for their low chemical shift.

  • Signal b (1.55 ppm, t, 2H): This triplet corresponds to the two protons of the methylene group adjacent to the tert-butyl group. It is split into a triplet by the two neighboring protons of the adjacent methylene group (Signal c), with a predicted coupling constant of approximately 7.5 Hz.

  • Signal c (2.20 ppm, t, 2H): This triplet is assigned to the two protons of the methylene group alpha to the carbonyl group. The electron-withdrawing effect of the carbonyl group deshields these protons, causing them to resonate at a higher chemical shift compared to the other methylene group. This signal is split into a triplet by the two adjacent protons of Signal b.

  • Signal d (4.12 ppm, q, 2H): The quartet observed at the most downfield chemical shift is attributed to the two protons of the methylene group of the ethyl ester. These protons are significantly deshielded due to the adjacent electron-withdrawing oxygen atom. The signal is split into a quartet by the three neighboring protons of the methyl group (Signal e), with a predicted coupling constant of around 7.1 Hz.

  • Signal e (1.25 ppm, t, 3H): This triplet corresponds to the three protons of the terminal methyl group of the ethyl ester. It is split into a triplet by the two neighboring protons of the methylene group (Signal d).

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of ethyl 4,4-dimethylpentanoate, the following experimental protocol is recommended. This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of ethyl 4,4-dimethylpentanoate.

  • Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.[1]

Instrumental Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse sequence for routine ¹H NMR.
Number of Scans (NS)8-16Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.
Acquisition Time (AQ)~4 secondsAllows for adequate resolution of signals.
Relaxation Delay (D1)1-2 secondsProvides sufficient time for proton relaxation between scans.
Spectral Width (SW)~16 ppmEncompasses the typical chemical shift range for organic molecules.
Temperature298 KStandard room temperature for routine analysis.
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons for each signal.

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum of ethyl 4,4-dimethylpentanoate is a logical process that connects the molecular structure to the observed spectral data. The following diagram illustrates this workflow.

cluster_structure Molecular Structure cluster_prediction Spectral Prediction cluster_spectrum ¹H NMR Spectrum Structure Ethyl 4,4-dimethylpentanoate Proton_Environments Identify Unique Proton Environments (a, b, c, d, e) Structure->Proton_Environments Predict_Shifts Predict Chemical Shifts (δ) Proton_Environments->Predict_Shifts Predict_Multiplicity Predict Multiplicity (n+1 rule) Proton_Environments->Predict_Multiplicity Predict_Integration Determine Integration (proton count) Proton_Environments->Predict_Integration Spectrum Predicted ¹H NMR Spectrum Predict_Shifts->Spectrum Predict_Multiplicity->Spectrum Predict_Integration->Spectrum Signal_Analysis Analyze Signals: - Chemical Shift - Multiplicity - Integration Spectrum->Signal_Analysis Structural_Confirmation Structural Confirmation Signal_Analysis->Structural_Confirmation Correlate and Confirm

Sources

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 4,4-dimethylpentanoate. As a crucial tool in molecular structure elucidation, a thorough understanding of the 13C NMR spectrum is paramount for researchers in organic synthesis, medicinal chemistry, and drug development. This document delves into the theoretical principles governing the observed chemical shifts, provides predicted spectral data with detailed peak assignments, and outlines a robust experimental protocol for acquiring high-quality 13C NMR spectra. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural verification and characterization of Ethyl 4,4-dimethylpentanoate and related ester compounds.

Introduction: The Significance of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule. Unlike proton (¹H) NMR, where signal splitting can often lead to complex spectra, broadband proton-decoupled 13C NMR spectra typically show a single sharp signal for each unique carbon atom in a molecule. The chemical shift of each carbon signal is highly sensitive to its local electronic environment, offering deep insights into the functional groups and connectivity within the molecule.[1][2] For professionals in drug development and organic chemistry, 13C NMR is an indispensable tool for confirming molecular structures, identifying impurities, and monitoring reaction progress.

This guide focuses on Ethyl 4,4-dimethylpentanoate, an ester containing a variety of carbon environments, including a carbonyl group, an ethoxy group, a methylene chain, and a sterically hindered t-butyl group. Understanding the 13C NMR spectrum of this molecule provides a practical case study for applying the fundamental principles of NMR spectroscopy.

Molecular Structure and Predicted 13C NMR Chemical Shifts

The structure of Ethyl 4,4-dimethylpentanoate, with its distinct carbon atoms numbered for NMR analysis, is presented below. The molecule's asymmetry results in a unique signal for each of its nine carbon atoms.

Caption: Molecular structure of Ethyl 4,4-dimethylpentanoate with carbon atoms numbered for 13C NMR analysis.

Based on established 13C NMR prediction algorithms and typical chemical shift ranges, the following table summarizes the expected chemical shifts for each carbon atom in Ethyl 4,4-dimethylpentanoate.

Carbon AtomPredicted Chemical Shift (ppm)Carbon TypeJustification for Chemical Shift
C1 ~14.2CH₃ (Methyl)Terminal methyl group of the ethyl ester, shielded.
C2 ~173.5C=O (Carbonyl)Ester carbonyl carbon, highly deshielded due to the double bond to oxygen and the adjacent single-bonded oxygen.[3]
C3 ~60.1O-CH₂ (Methylene)Methylene carbon directly attached to the electronegative oxygen atom, causing a significant downfield shift.[4]
C4 ~35.8CH₂ (Methylene)Methylene group in the alkyl chain.
C5 ~29.7CH₂ (Methylene)Methylene group adjacent to the quaternary carbon.
C6 ~30.5C (Quaternary)Quaternary carbon of the t-butyl group.
C7 ~29.1CH₃ (Methyl)Methyl groups of the t-butyl moiety.
C8 ~29.1CH₃ (Methyl)Methyl groups of the t-butyl moiety.
C9 ~29.1CH₃ (Methyl)Methyl groups of the t-butyl moiety.

Detailed Analysis of Chemical Shift Assignments

The assignment of each peak in the 13C NMR spectrum is based on fundamental principles of how molecular structure influences the electronic environment of each carbon nucleus.

  • C2 (Carbonyl Carbon, ~173.5 ppm): The carbonyl carbon of the ester group experiences the most significant deshielding and thus appears at the lowest field (highest ppm value). This is due to the combined electron-withdrawing effect of the doubly bonded oxygen and the adjacent single-bonded oxygen atom. The typical range for ester carbonyls is 165-185 ppm.[3][5]

  • C3 (O-CH₂ Methylene, ~60.1 ppm): The methylene carbon of the ethyl group is directly bonded to an electronegative oxygen atom. This oxygen atom withdraws electron density from the carbon, deshielding it and causing its signal to appear downfield in the range of 50-80 ppm.[4]

  • Alkyl Chain Carbons (C1, C4, C5, C6, C7, C8, C9): The remaining carbons reside in the alkane region of the spectrum (typically 10-50 ppm).[5]

    • C1 (Ethyl CH₃, ~14.2 ppm): This terminal methyl group is the most shielded carbon in the molecule, hence its signal appears at the highest field (lowest ppm value).

    • C4 and C5 (Methylene Carbons, ~35.8 and ~29.7 ppm): These methylene carbons of the pentanoate chain exhibit typical chemical shifts for sp³ hybridized carbons in an acyclic alkane.

    • C6 (Quaternary Carbon, ~30.5 ppm): The quaternary carbon of the t-butyl group is expected to have a chemical shift in the range of 30-40 ppm. Due to the absence of directly attached protons, quaternary carbons often exhibit weaker signals in proton-decoupled 13C NMR spectra.[5]

    • C7, C8, and C9 (t-Butyl CH₃, ~29.1 ppm): The three methyl groups of the t-butyl moiety are chemically equivalent due to free rotation around the C5-C6 bond. Therefore, they are expected to produce a single, more intense signal. Their chemical shift is influenced by the steric bulk of the quaternary carbon.

To validate these predicted values, we can compare them to the experimental data for a structurally similar compound, Ethyl pivalate (Ethyl 2,2-dimethylpropanoate) . The experimental 13C NMR data for ethyl pivalate shows a carbonyl carbon at ~178 ppm, a quaternary carbon at ~38 ppm, the t-butyl methyl carbons at ~27 ppm, the O-CH₂ carbon at ~60 ppm, and the ethyl CH₃ carbon at ~14 ppm.[6] These values are in close agreement with the predicted shifts for the corresponding carbons in Ethyl 4,4-dimethylpentanoate, lending high confidence to our assignments.

Experimental Protocol for 13C NMR Spectrum Acquisition

Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and optimization of instrument parameters. The following protocol provides a robust methodology for obtaining a standard proton-decoupled 13C NMR spectrum.

Sample Preparation
  • Sample Purity: Ensure the sample of Ethyl 4,4-dimethylpentanoate is of high purity to avoid signals from impurities interfering with the spectrum.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For a standard 13C NMR experiment on a 400-600 MHz spectrometer, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample as an internal chemical shift reference (0.0 ppm).

  • Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in Deuterated Solvent b Add TMS a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock and Shim d->e f Set Acquisition Parameters e->f g Acquire Data f->g h Fourier Transform g->h i Phase Correction h->i j Baseline Correction i->j k Reference to TMS j->k l Peak Picking k->l

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An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the principles and practices for analyzing ethyl 4,4-dimethylpentanoate using infrared (IR) spectroscopy. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights necessary to effectively utilize this analytical technique for the characterization and quality control of this and structurally related ester compounds.

Introduction: The Vibrational Language of Molecules

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. Covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies.[1] An IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "molecular fingerprint" that can be used to identify a compound and elucidate its functional groups.[2] For professionals in the pharmaceutical and chemical industries, IR spectroscopy is an indispensable tool for structural elucidation, purity assessment, and quality control of raw materials, intermediates, and final products.

Ethyl 4,4-dimethylpentanoate, an ester, possesses a variety of bond types that give rise to a characteristic IR spectrum. Understanding the origin and position of these absorption bands is key to its unambiguous identification and characterization.

Molecular Structure and Expected Vibrational Modes

To fully appreciate the infrared spectrum of ethyl 4,4-dimethylpentanoate, it is essential to first consider its molecular structure.

Caption: Molecular Structure of Ethyl 4,4-dimethylpentanoate.

The key functional groups and structural features that will dominate the IR spectrum are:

  • The Ester Group (C=O and C-O bonds): This is the most prominent functional group and will give rise to some of the strongest and most characteristic absorptions in the spectrum.

  • Alkyl C-H Bonds: The molecule contains numerous methyl (CH₃) and methylene (CH₂) groups, which will produce characteristic stretching and bending vibrations.

  • The tert-Butyl Group: The gem-dimethyl groups at the 4-position create a tert-butyl-like moiety, which can have subtle but discernible effects on the C-H bending vibrations.

  • The "Fingerprint" Region: This is the complex region of the spectrum, typically from 1500 cm⁻¹ to 400 cm⁻¹, where a multitude of overlapping single-bond stretching and bending vibrations occur, creating a unique pattern for the molecule.[2]

Predicted Infrared Spectrum: A Detailed Analysis

The following table summarizes the expected characteristic infrared absorption bands for ethyl 4,4-dimethylpentanoate.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
C-H Stretching (sp³ hybridized)2960 - 2850StrongMultiple overlapping peaks from the various methyl and methylene groups in the molecule. The presence of the ethyl and dimethylpentanoate moieties will contribute to this complex band.
C=O Stretching (Ester)1750 - 1735Strong, SharpThis is one of the most characteristic and intense bands in the spectrum of an ester. Its position is indicative of a saturated aliphatic ester.[2][4]
C-H Bending (Methyl and Methylene)1470 - 1450MediumAsymmetric and symmetric bending vibrations of the CH₃ and CH₂ groups. The presence of the gem-dimethyl group may lead to a distinct doublet in this region.
C-H Bending (Methyl Umbrella Mode)~1375MediumA characteristic absorption for methyl groups. The presence of the tert-butyl like structure may result in a particularly noticeable peak here.
C-O Stretching (Ester)1300 - 1000StrongEsters typically show two C-O stretching bands. One is from the C-O bond adjacent to the carbonyl group, and the other is from the O-C bond of the ethyl group. These are often broad and complex.
C-C Stretching and Bending< 1200Weak to MediumThese vibrations contribute to the complex pattern in the fingerprint region.
Analysis of Key Spectral Regions

3.1.1 The C-H Stretching Region (3000-2800 cm⁻¹)

This region will be dominated by strong absorptions arising from the stretching vibrations of the numerous C-H bonds in the alkyl portions of the molecule. We can expect to see multiple, overlapping sharp peaks corresponding to the asymmetric and symmetric stretching of the methyl (CH₃) and methylene (CH₂) groups.

3.1.2 The Carbonyl (C=O) Stretching Region (1800-1700 cm⁻¹)

The most prominent and diagnostically significant peak in the spectrum will be the intense, sharp absorption due to the C=O stretching vibration of the ester functional group. For saturated aliphatic esters like ethyl 4,4-dimethylpentanoate, this peak is expected to appear in the range of 1750-1735 cm⁻¹.[2][4][5] The exact position can be influenced by the molecular environment, but its presence is a clear indicator of the ester functionality.

3.1.3 The Fingerprint Region (1500-400 cm⁻¹)

This region of the spectrum is rich in information but can be complex to interpret due to the multitude of overlapping vibrational modes.[2] For ethyl 4,4-dimethylpentanoate, this region will contain:

  • C-H Bending Vibrations: Peaks around 1470-1450 cm⁻¹ and a distinct peak around 1375 cm⁻¹ corresponding to methyl and methylene bending modes. The gem-dimethyl group of the neopentyl-like structure may give rise to a characteristic splitting of the methyl bending band.

  • C-O Stretching Vibrations: Strong, and often broad, absorptions between 1300 cm⁻¹ and 1000 cm⁻¹ are characteristic of the C-O single bond stretching vibrations of the ester group. Esters typically exhibit two distinct C-O stretches.

  • C-C Skeletal Vibrations: Weaker absorptions corresponding to the stretching and bending of the carbon-carbon single bonds will also be present in this region, contributing to the unique fingerprint of the molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a liquid sample such as ethyl 4,4-dimethylpentanoate using a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Instrumentation
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Clean, dry salt plates (e.g., NaCl or KBr)

  • Pipette or glass rod

  • Ethyl 4,4-dimethylpentanoate sample

  • Volatile solvent for cleaning (e.g., acetone or isopropanol)

  • Lens tissue

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Record a background spectrum of the ambient atmosphere. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the ethyl 4,4-dimethylpentanoate sample onto the center of a clean, dry salt plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Sample Analysis:

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the salt plates with a volatile solvent and lens tissue immediately after use to prevent damage.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Place 1-2 drops of sample on a salt plate prep2 Cover with a second salt plate to create a thin film acq2 Place sample in FTIR spectrometer prep2->acq2 acq1 Record background spectrum acq3 Acquire sample spectrum (16-32 scans) proc1 Ratio sample spectrum against background acq3->proc1 proc2 Analyze the resulting IR spectrum

Caption: Experimental Workflow for IR Spectroscopy of a Liquid Sample.

Conclusion

The infrared spectrum of ethyl 4,4-dimethylpentanoate is characterized by a strong carbonyl absorption around 1750-1735 cm⁻¹, prominent C-H stretching bands between 2960-2850 cm⁻¹, and a complex but unique fingerprint region containing C-H bending and C-O stretching vibrations. By understanding the correlation between molecular structure and vibrational frequencies, IR spectroscopy serves as a rapid and reliable method for the identification and quality assessment of this compound. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality spectra, ensuring accurate and reproducible results in a research or industrial setting.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4,4-dimethylpentanoate: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 4,4-dimethylpentanoate, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's historical context, detailed synthesis protocols, physicochemical properties, and potential applications, with a focus on providing actionable insights and methodologies.

Introduction and Historical Context

Ethyl 4,4-dimethylpentanoate, a branched-chain ester, does not have a singular, celebrated moment of discovery. Instead, its existence is a logical consequence of the development of organic synthesis in the mid-20th century. The true innovation lies in the synthesis of its sterically hindered carboxylic acid precursor, 4,4-dimethylpentanoic acid. The methodologies for creating such branched structures, likely leveraging techniques analogous to the Horner-Wadsworth-Emmons reaction, paved the way for the creation of a diverse array of derivative compounds, including our subject ester. The subsequent esterification, a fundamental reaction in organic chemistry, would have been a straightforward step.

The primary route to Ethyl 4,4-dimethylpentanoate is the Fischer esterification of 4,4-dimethylpentanoic acid with ethanol. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and efficiency.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of Ethyl 4,4-dimethylpentanoate are summarized in the table below.

PropertyValueReference
IUPAC Name ethyl 4,4-dimethylpentanoate[1]
CAS Number 10228-99-6[1]
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1]
XLogP3 2.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 5[1]

Synthesis of Ethyl 4,4-dimethylpentanoate

The synthesis of Ethyl 4,4-dimethylpentanoate is most directly achieved through the Fischer esterification of 4,4-dimethylpentanoic acid. This method involves the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a robust and reliable method for the laboratory-scale synthesis of Ethyl 4,4-dimethylpentanoate.

Materials:

  • 4,4-dimethylpentanoic acid

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,4-dimethylpentanoic acid (1.0 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with dichloromethane or diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude Ethyl 4,4-dimethylpentanoate.

  • Purification: The crude ester can be further purified by distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Excess Ethanol: The Fischer esterification is an equilibrium reaction.[2][3] Using a large excess of one of the reactants (ethanol) shifts the equilibrium towards the formation of the ester, thereby increasing the yield.

  • Acid Catalyst: The carbonyl carbon of the carboxylic acid is not sufficiently electrophilic to be attacked by the alcohol. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and facilitating the nucleophilic attack by the alcohol.[2]

  • Reflux: Heating the reaction mixture increases the rate of the reaction, allowing the equilibrium to be reached more quickly.

  • Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts. The sodium bicarbonate wash specifically neutralizes the acidic components.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4,4-dimethylpentanoic acid + Ethanol (excess) Catalyst H₂SO₄ (cat.) Reflux Reflux (2-4h) Catalyst->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Extraction Extraction with Et₂O or CH₂Cl₂ Evaporation->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Purification Distillation Drying->Purification Product Ethyl 4,4-dimethylpentanoate Purification->Product

Caption: Workflow for the synthesis of Ethyl 4,4-dimethylpentanoate.

Spectroscopic Characterization

The identity and purity of the synthesized Ethyl 4,4-dimethylpentanoate can be confirmed using various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the number of unique carbon environments in the molecule.

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis will confirm the molecular weight and fragmentation pattern of the compound, further verifying its structure.[1]

  • IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1735 cm⁻¹.

Applications and Future Directions

While not as widely studied as some other esters, Ethyl 4,4-dimethylpentanoate holds potential in several areas, primarily driven by its structural features.

Flavor and Fragrance Industry

Esters are well-known for their pleasant, fruity aromas, and are extensively used as flavoring agents in food and beverages, as well as in the fragrance industry.[4] Although specific organoleptic data for Ethyl 4,4-dimethylpentanoate is not widely published, its branched-chain structure is likely to impart a unique fruity and sweet aroma profile. Similar branched-chain esters are known to contribute to complex fruit notes. Further sensory analysis is required to fully characterize its potential in this industry.

Specialty Chemical Intermediate

The neopentyl group in Ethyl 4,4-dimethylpentanoate provides steric bulk, which can influence the reactivity and properties of molecules derived from it. This makes it a potentially useful intermediate in the synthesis of more complex molecules where steric hindrance is a desired feature, for example, in the development of novel agrochemicals or pharmaceuticals.

Conclusion

Ethyl 4,4-dimethylpentanoate, while not a compound with a storied history of discovery, serves as an excellent example of the logical progression of organic synthesis. Its preparation via Fischer esterification is a robust and well-understood process. The unique structural feature of a neopentyl group suggests potential for this ester in the flavor and fragrance industry and as a building block in specialty chemical synthesis. This guide provides the foundational knowledge for researchers and developers to explore and unlock the full potential of this interesting molecule.

References

  • PubChem. (n.d.). Ethyl 4,4-dimethylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2018, May 28). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dimethylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018196988A1 - Ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate as a fragrance.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999007235A1 - Enhanced flavoring compositions containing n-ethyl-p-menthane-3-carboxamide and method of making and using same.
  • Google Patents. (n.d.). US20150051133A1 - Aldehydes as perfuming ingredients.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • European Publication Server. (2012, September 26). FRAGRANCE COMPOUNDS - Patent 2032516. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate, 25415-67-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxic Chemical Formation during Vaping of Ethyl Ester Flavor Additives: A Chemical Kinetic Modeling Study. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • European Patent Office. (n.d.). Fragrance precursor compounds - European Patent Office - EP 0878497 A2. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Swarthmore College. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm .... Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-pentenoate, 1968-40-7. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 2,4-DIMETHYLPENTANE | C7H16 | MD Topology | NMR | X-Ray. Retrieved from [Link]

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Technical Guide: Natural Occurrence and Characterization of Branched-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Branched-chain fatty acids (BCFAs)—primarily iso- and anteiso-methyl isomers—are often overshadowed by their straight-chain and unsaturated counterparts. However, in their esterified forms (Wax Esters, Cholesterol Esters, and Triacylglycerols), they represent a critical, bioactive lipid class. This guide details the structural biology, natural reservoirs (specifically Vernix caseosa and human milk), and the rigorous analytical workflows required to isolate and characterize these lipids.

Key Technical Insight: Unlike straight-chain saturated fatty acids (SFA), BCFA esters exhibit significantly lower melting points and altered membrane phase transition temperatures, acting as "fluidizing agents" in biological membranes without the oxidative susceptibility of polyunsaturated fatty acids (PUFAs).

Structural Architecture and Biosynthesis

BCFAs are typically saturated fatty acids with a methyl group on the penultimate (iso) or antepenultimate (anteiso) carbon. Their biosynthesis deviates from the standard Acetyl-CoA primer pathway, relying instead on amino acid catabolism.

The Primer Mechanism

The synthesis of BCFA esters begins with the degradation of branched-chain amino acids (BCAAs)—Valine, Leucine, and Isoleucine.[1] These are converted into


-keto acids, decarboxylated, and then utilized as primers for Fatty Acid Synthase (FAS).[1]
  • Valine

    
     Isobutyryl-CoA 
    
    
    
    Even-chain Iso-BCFA
  • Leucine

    
     Isovaleryl-CoA 
    
    
    
    Odd-chain Iso-BCFA
  • Isoleucine

    
     2-Methylbutyryl-CoA 
    
    
    
    Anteiso-BCFA
Biosynthetic Pathway Diagram

The following diagram outlines the flow from amino acid precursors to esterification.

BCFA_Biosynthesis cluster_0 Precursors (BCAAs) cluster_1 Primer Synthesis cluster_2 Elongation & Esterification Val Valine Keto Alpha-Keto Acids Val->Keto Leu Leucine Leu->Keto Ile Isoleucine Ile->Keto Decarb BCKA Decarboxylase Keto->Decarb Primers Branched Acyl-CoA Primers Decarb->Primers FAS Fatty Acid Synthase (Malonyl-CoA Elongation) Primers->FAS Pool Free BCFA Pool FAS->Pool Ester Esterification (TAGs, Wax Esters, CE) Pool->Ester

Figure 1: Mechanism of BCFA synthesis from amino acid primers to final esterification.

Natural Reservoirs of BCFA Esters

While BCFAs are ubiquitous in bacterial membranes, their occurrence in mammalian tissue is highly specific. The two primary reservoirs of interest for human health are Vernix caseosa and Human Milk.

Vernix Caseosa: The Gold Standard

Vernix caseosa, the biofilm coating the fetus, contains the highest known concentration of mammalian BCFA esters. These are not merely energy stores but functional barrier lipids.

Lipid Class Distribution in Vernix:

Lipid Class BCFA Content (% of Total FA) Dominant Isoforms Function
Wax Esters (WE) 16.8% Iso-16:0, Anteiso-17:0 Water barrier, waterproofing
Triacylglycerols (TAG) 15.6% Iso-14:0, Iso-16:0 Energy, thermal insulation

| Cholesterol Esters (CE) | ~12-14% | Anteiso-15:0, Iso-16:0 | Fluidity modulation |

Data Source: Synthesized from Ran-Ressler et al. (2008) and Li et al. (2021).

Human Milk vs. Formula

Human milk contains BCFAs primarily esterified in TAGs. This is a critical differentiator from standard infant formulas, which often lack BCFAs entirely unless supplemented with ruminant fats.

  • Human Milk: 0.23% – 1.5% (w/w) of total fatty acids.

  • Standard Formula: Trace / Non-detectable.

  • Biological Implication: The fetus swallows vernix (rich in BCFA esters) in utero, priming the gut. Post-birth, breast milk continues this supply, which is hypothesized to reduce the incidence of Necrotizing Enterocolitis (NEC).

Analytical Workflow: Isolation and Characterization

Analyzing BCFA esters requires a protocol that prevents the loss of volatile short-chain species and accurately separates isomers that co-elute on standard columns.

Protocol: Extraction and Transesterification

Step 1: Lipid Extraction (Modified Folch)

  • Reagent: Chloroform:Methanol (2:1 v/v).

  • Process: Homogenize sample. Wash with 0.9% NaCl to remove non-lipids. Collect the lower organic phase.

  • Why: This preserves the intact esters (WE, CE, TAG) before hydrolysis.

Step 2: Class Fractionation (Solid Phase Extraction)

  • Cartridge: Aminopropyl silica columns.

  • Elution:

    • Chloroform/Isopropanol (2:1)

      
       Neutral Lipids (TAGs, Waxes).
      
    • Diethyl Ether/Acetic Acid (98:2)

      
       Free Fatty Acids.[2][3]
      
    • Methanol

      
       Phospholipids.
      

Step 3: Transesterification (FAME Preparation)

  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol or 1% 
    
    
    
    in Methanol.
  • Condition: Heat at 100°C for 10-30 mins.

  • Critical Note: Avoid alkaline hydrolysis (e.g., KOH/MeOH) if analyzing sphingolipids or wax esters, as amide bonds and some wax esters are resistant to mild alkaline cleavage. Acid catalysis ensures total FAME conversion.

GC-MS Identification Strategy

Standard MS libraries (NIST) often fail to distinguish between iso and anteiso isomers because their fragmentation patterns are nearly identical.

  • Column Selection:

    • Polar Columns (e.g., CP-Sil 88, BPX-70): Excellent for separating cis/trans isomers but often cause co-elution of BCFAs with unsaturated straight chains.

    • Non-Polar/Weakly Polar (e.g., DB-5ms):Recommended. Provides superior separation of BCFAs from straight-chain counterparts based on boiling point/molecular weight interaction.

  • Identification Metric: Use Equivalent Chain Length (ECL) values rather than just retention time.

    • Where

      
       is retention time and 
      
      
      
      is the carbon number of the straight-chain saturated FA eluting before the unknown.
Analytical Workflow Diagram

Analytical_Workflow cluster_QC Quality Control Sample Biological Sample (Vernix, Milk, Tissue) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract SPE SPE Fractionation (Isolate TAG/WE/CE) Extract->SPE Deriv Transesterification (Acid-Catalyzed MeOH) SPE->Deriv GC GC-MS Analysis (DB-5ms Column) Deriv->GC Data Data Processing (ECL Calculation) GC->Data Standard Internal Standard (C19:0 or C21:0) Standard->Extract Spike

Figure 2: Step-by-step analytical workflow for isolating and identifying BCFA esters.

Biological Implications in Drug Development

For drug development professionals, BCFA esters offer two novel avenues:

  • Excipient Engineering:

    • BCFAs lower the phase transition temperature of lipid bilayers. Incorporating BCFA-rich lipids (like lanolin-derived esters) into liposomal drug delivery systems can enhance membrane permeability and fusion with target cells compared to rigid straight-chain saturated lipids.

  • Therapeutic Targets (Gut Health):

    • Research indicates BCFAs reduce the expression of pro-inflammatory cytokines (IL-8) in intestinal epithelial cells. Synthetic BCFA-TAGs are currently being investigated as medical food additives for preterm infants to prevent necrotizing enterocolitis (NEC), mimicking the protective role of vernix and breast milk.

References

  • Ran-Ressler, R. R., et al. (2008). Branched Chain Fatty Acids are Constituents of the Normal Healthy Newborn Gastrointestinal Tract. Pediatric Research. Link

  • Li, Y., et al. (2021). Branched-chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages.[4][5][6] Food Science & Nutrition.[5] Link

  • Taormina, V. M., et al. (2020). Branched-Chain Fatty Acids: The "Forgotten" Healthy Fats in the Food Supply. Current Developments in Nutrition. Link

  • Dingess, K. A., et al. (2017). Branched-chain fatty acid composition of human milk and the impact of maternal diet. Lipids.[4][5][7][8][9][10][11] Link

  • Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives: Branched-Chain Fatty Acids. Lipid Maps. Link

Sources

An In-depth Technical Guide to the Theoretical Calculation of Ethyl 4,4-dimethylpentanoate Properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of the molecular properties of Ethyl 4,4-dimethylpentanoate. Targeting researchers and professionals in the chemical and pharmaceutical sciences, this document outlines a robust computational methodology rooted in Density Functional Theory (DFT). We will explore the rationale behind the selection of computational methods, from initial structural optimization to the detailed analysis of vibrational, electronic, and thermodynamic properties. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the generated data. By integrating established theoretical principles with practical, step-by-step workflows, this guide serves as an authoritative resource for predicting the physicochemical characteristics of this and similar organic esters.

Introduction: The Significance of Computational Chemistry in Molecular Characterization

Ethyl 4,4-dimethylpentanoate (C₉H₁₈O₂) is an organic ester with applications in flavorings, fragrances, and as a potential building block in organic synthesis.[1] A thorough understanding of its molecular properties is crucial for predicting its behavior, reactivity, and potential interactions in various chemical systems. While experimental characterization remains the gold standard, computational chemistry provides a powerful, cost-effective, and time-efficient alternative for obtaining high-fidelity data on molecular structure, stability, and reactivity.[2]

This guide focuses on leveraging Density Functional Theory (DFT), a quantum mechanical modeling method, to perform an ab initio characterization of Ethyl 4,4-dimethylpentanoate. DFT has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal tool for studying molecules of this size.[3][4] We will detail the process of calculating key molecular descriptors that are fundamental to drug development and material science, including optimized geometry, vibrational frequencies (for IR spectral prediction), electronic structure (HOMO-LUMO analysis), and key thermochemical parameters.

Foundational Principles and Method Selection

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. Our approach is grounded in DFT, which approximates the many-electron Schrödinger equation by modeling the electron density.

Causality of Method Selection: DFT with B3LYP/6-31G(d,p)

For a molecule like Ethyl 4,4-dimethylpentanoate, the selection of a specific functional and basis set is a critical decision.

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We select the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals. It is widely recognized for its reliability in predicting the geometries and energies of organic molecules.[3]

  • Basis Set - 6-31G(d,p): This Pople-style basis set offers a robust and computationally efficient framework for describing the atomic orbitals. The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) is essential. These functions provide the necessary flexibility for the orbitals to change shape in the presence of the electric field of neighboring atoms, leading to a more accurate representation of chemical bonding, particularly in molecules with polar groups like the ester functionality.

This combination of B3LYP/6-31G(d,p) represents a field-proven standard that delivers reliable results for a wide range of organic systems without incurring prohibitive computational expense.[3]

Computational Workflow: A Validating Protocol

The following protocol is designed as a self-validating system. Each step builds upon the successful completion of the previous one, with defined checkpoints to ensure the integrity of the calculation.

G cluster_input 1. Input Generation cluster_calc 2. Quantum Calculation (Gaussian) cluster_analysis 3. Data Analysis & Interpretation a Build Initial 3D Structure (e.g., Avogadro, GaussView) b Geometric Optimization (B3LYP/6-31G(d,p)) a->b c Verify Stationary Point (Zero Gradients) b->c Checkpoint d Frequency Calculation (B3LYP/6-31G(d,p)) c->d e Confirm True Minimum (No Imaginary Frequencies) d->e Validation f Molecular Geometry (Bond Lengths, Angles) e->f g Vibrational Analysis (IR Spectrum Prediction) e->g h Electronic Properties (HOMO/LUMO, Reactivity) e->h i Thermochemistry (Enthalpy, Gibbs Free Energy) e->i

Caption: Computational workflow for property calculation.

Experimental Protocol: Step-by-Step Calculation

This protocol assumes the use of the Gaussian software suite, a standard in the field for such calculations.[5][6]

  • Structure Generation:

    • Construct the 3D molecular structure of Ethyl 4,4-dimethylpentanoate using a molecular editor like GaussView or Avogadro.

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure a reasonable starting conformation.

    • Save the coordinates in a format compatible with Gaussian (e.g., .gjf or .com).

  • Geometric Optimization:

    • Create a Gaussian input file. Specify the desired charge (0) and multiplicity (1, for a singlet ground state).

    • Use the keyword Opt to request a geometry optimization.

    • Specify the chosen method and basis set: #p B3LYP/6-31G(d,p) Opt. The #p keyword requests additional output.

    • Submit the calculation. Upon completion, verify that the job terminated normally and that a stationary point on the potential energy surface was found. This is typically indicated in the output file with messages confirming convergence criteria have been met.

  • Frequency Calculation and Validation:

    • Using the optimized geometry from the previous step, perform a frequency calculation. This is crucial for two reasons:

      • Validation: To confirm that the optimized structure is a true energy minimum. A minimum will have zero imaginary frequencies. A transition state, by contrast, will have exactly one imaginary frequency.

      • Data Generation: To calculate vibrational modes, IR intensities, and thermochemical data based on the harmonic oscillator approximation.[7]

    • Modify the input file keyword line to: #p B3LYP/6-31G(d,p) Freq.

    • Run the calculation. Inspect the output to confirm the absence of imaginary frequencies.

Results and Discussion: Predicted Properties

The successful execution of the computational workflow yields a wealth of predictive data.

Molecular Identity

To ground our theoretical model, we begin with the fundamental identifiers of the molecule.

PropertyValueSource
IUPAC Nameethyl 4,4-dimethylpentanoatePubChem[1]
Molecular FormulaC₉H₁₈O₂PubChem[1]
Molecular Weight158.24 g/mol PubChem[1]
CAS Number10228-99-6PubChem[1]
Canonical SMILESCCOC(=O)CCC(C)(C)CPubChem[1]
Optimized Molecular Geometry

The geometric optimization provides the lowest-energy conformation of the molecule in the gas phase. This structure is paramount, as all other properties are calculated from it. Key predicted parameters include bond lengths and angles, which can be compared to experimental data for similar esters if available.

Sources

Methodological & Application

A Comprehensive Guide to the Synthesis of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

[Application Notes and Protocols]

Abstract: This document provides a detailed protocol for the synthesis of Ethyl 4,4-dimethylpentanoate, a valuable ester in organic synthesis. The primary method detailed is the Fischer-Speier esterification of 4,4-dimethylpentanoic acid with ethanol, utilizing an acid catalyst. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful synthesis.

Introduction and Significance

Ethyl 4,4-dimethylpentanoate is an organic ester with applications in various fields of chemical synthesis. Its structural isomer, ethyl 2,4-dimethylpentanoate, and other related esters are also of interest in synthetic chemistry. The synthesis of such esters is a fundamental process, often serving as a key step in the construction of more complex molecules. The Fischer-Speier esterification, a classic and reliable method, provides a straightforward route to this compound from its corresponding carboxylic acid and alcohol. This application note will focus on a robust and scalable protocol for this transformation.

Strategic Approach: The Fischer-Speier Esterification

The synthesis of Ethyl 4,4-dimethylpentanoate is most effectively achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (4,4-dimethylpentanoic acid) with an alcohol (ethanol) to yield the corresponding ester and water.

Key Principles of Fischer Esterification:

  • Reversibility: The reaction is an equilibrium process. To drive the reaction towards the product (the ester), it is crucial to either use a large excess of one of the reactants (typically the alcohol) or to remove water as it is formed.

  • Catalysis: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction Conditions: The reaction is typically carried out by heating the mixture under reflux.

The overall reaction is as follows:

Mechanistic Insight

The Fischer esterification proceeds through a series of protonation and deprotonation steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Steps cluster_products Products Carboxylic_Acid 4,4-Dimethylpentanoic Acid Protonation Protonation of Carbonyl Carboxylic_Acid->Protonation Ethanol Ethanol Nucleophilic_Attack Nucleophilic Attack by Ethanol Ethanol->Nucleophilic_Attack Catalyst H+ (Acid Catalyst) Catalyst->Protonation Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Water Water Elimination->Water Ester Ethyl 4,4-dimethylpentanoate Deprotonation->Ester

Caption: The mechanism of Fischer esterification for the synthesis of Ethyl 4,4-dimethylpentanoate.

Experimental Protocol

This protocol details the synthesis of Ethyl 4,4-dimethylpentanoate from 4,4-dimethylpentanoic acid and ethanol.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity
4,4-Dimethylpentanoic Acid1118-47-4C₇H₁₄O₂130.1813.0 g (0.1 mol)
Ethanol (anhydrous)64-17-5C₂H₆O46.0750 mL
Sulfuric Acid (conc.)7664-93-9H₂SO₄98.081 mL
Saturated Sodium Bicarbonate Solution-Na

Ethyl 4,4-Dimethylpentanoate Synthesis: A Comprehensive Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide for the synthesis of ethyl 4,4-dimethylpentanoate. It is designed to offer full editorial control to the user, allowing for a flexible approach rather than adherence to a rigid template. The content herein is structured to provide a deep, technical understanding of the synthesis process, grounded in scientific integrity and practical, field-proven insights.

Introduction and Significance

Ethyl 4,4-dimethylpentanoate is an organic ester with applications in various fields of chemistry. Its synthesis is a common procedure in organic chemistry laboratories. Understanding the nuances of its preparation is crucial for researchers who may use it as a starting material or intermediate in more complex synthetic pathways. This guide will focus on the Fischer-Speier esterification, a fundamental and widely used method for this transformation.

Core Synthesis Protocol: Fischer-Speier Esterification

The primary and most straightforward method for synthesizing ethyl 4,4-dimethylpentanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between 4,4-dimethylpentanoic acid and ethanol.[1][2] The equilibrium of the reaction is typically driven towards the product side by using an excess of the alcohol and/or by removing water as it is formed.[1]

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism can be summarized in the following steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Figure 1. Simplified workflow of the Fischer-Speier esterification.

Detailed Experimental Protocol

This protocol outlines the steps for the synthesis, isolation, and purification of ethyl 4,4-dimethylpentanoate.

Materials:

  • 4,4-dimethylpentanoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4,4-dimethylpentanoic acid and an excess of ethanol (e.g., 3-5 molar equivalents). Add a few boiling chips to ensure smooth boiling.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mL) to the mixture while swirling.[2][3] This step is exothermic.

  • Reflux: Assemble a reflux apparatus and heat the mixture to a gentle boil using a heating mantle.[2][4] Allow the reaction to reflux for a designated period, typically 1-2 hours. The progress can be monitored using thin-layer chromatography (TLC).

  • Isolation of the Ester:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Carbon dioxide gas will evolve, so vent the funnel frequently.

    • Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Remove the excess ethanol and any other volatile impurities using a rotary evaporator.

  • Purification:

    • The crude ester can be purified by distillation.[5] Collect the fraction that boils at the expected temperature for ethyl 4,4-dimethylpentanoate.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Molar Ratio (Acid:Alcohol) 1:3 to 1:5Using excess alcohol drives the equilibrium towards the products.
Catalyst Concentrated H₂SO₄Other strong acids like HCl or TsOH can also be used.[1]
Reaction Temperature Reflux temperature of ethanol (~78 °C)Ensures a sufficient reaction rate without degrading the reactants or products.
Reaction Time 1 - 2 hoursCan be monitored by TLC for completion.
Expected Yield 70-85%Yields can vary based on reaction conditions and purification efficiency.
Safety and Handling Precautions
  • Flammability: Alcohols like ethanol are flammable.[2][6] Keep the reaction setup away from open flames.

  • Corrosive Reagents: Concentrated sulfuric acid and liquid carboxylic acids are corrosive and can cause severe skin burns.[2][6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Characterization of Ethyl 4,4-Dimethylpentanoate

The identity and purity of the synthesized ester should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide definitive structural information. The ¹H NMR spectrum of methyl 4,4-dimethylpentanoate, a similar compound, shows characteristic peaks at 3.66 ppm (s, 3H), 2.27 ppm (t, 2H), 1.54 ppm (t, 2H), and 0.89 ppm (s, 9H).[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong characteristic ester carbonyl (C=O) stretch around 1735 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will confirm the molecular weight.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: Reagents Reaction Fischer Esterification (Reflux) Start->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying Organic Layer Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Characterization Characterization (NMR, IR, GC-MS) Purification->Characterization End Pure Ethyl 4,4-Dimethylpentanoate Characterization->End

Figure 2. A step-by-step workflow for the synthesis and purification of ethyl 4,4-dimethylpentanoate.

References

  • Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial.
  • Fischer Esterification Lab Procedure | PDF.
  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready.
  • 1.Analytical Methods 2.Materials and Methods 3.General Procedure...

Sources

Application Notes and Protocols for the Fischer Esterification of 4,4-Dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Steric Hindrance in Ester Synthesis

The Fischer esterification stands as a cornerstone of organic synthesis, providing a direct and atom-economical pathway to valuable ester compounds from carboxylic acids and alcohols.[1][2] This acid-catalyzed nucleophilic acyl substitution is, however, not without its challenges, particularly when dealing with sterically encumbered substrates.[3] 4,4-Dimethylpentanoic acid, with its characteristic neopentyl group, presents a significant steric barrier at the α-carbon to the carbonyl group, which can impede the approach of the nucleophilic alcohol.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on successfully conducting the Fischer esterification of 4,4-dimethylpentanoic acid. We will delve into the mechanistic nuances dictated by steric hindrance, present a robust and validated protocol, and offer insights into reaction optimization and product purification.

Mechanistic Considerations: Overcoming Steric Repulsion

The Fischer esterification proceeds via a series of equilibrium steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4][5][6] This protonation enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the alcohol.

The subsequent formation of a tetrahedral intermediate is often the rate-determining step and is particularly sensitive to steric effects.[3] In the case of 4,4-dimethylpentanoic acid, the bulky tert-butyl group can sterically hinder the approach of the alcohol, necessitating more forcing reaction conditions to drive the equilibrium towards the product.

Following the formation of the tetrahedral intermediate, a proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water).[1][4] The elimination of water, followed by deprotonation of the resulting oxonium ion, yields the final ester product and regenerates the acid catalyst.[4]

To favor the formation of the ester, the reaction equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and/or by removing water as it is formed.[3][7]

Experimental Protocol: Synthesis of Methyl 4,4-Dimethylpentanoate

This protocol details the synthesis of methyl 4,4-dimethylpentanoate from 4,4-dimethylpentanoic acid and methanol, employing sulfuric acid as the catalyst.

Materials and Reagents:
ReagentFormulaMW ( g/mol )AmountMoles
4,4-Dimethylpentanoic AcidC₇H₁₄O₂130.1810.0 g0.0768
MethanolCH₄O32.04100 mL2.47
Sulfuric Acid (conc.)H₂SO₄98.082.0 mL0.036
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
BrineNaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment:
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.0768 mol) of 4,4-dimethylpentanoic acid.

  • Addition of Reagents: Add 100 mL of methanol to the flask. While stirring, slowly add 2.0 mL of concentrated sulfuric acid. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous layer with 3 x 50 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude methyl 4,4-dimethylpentanoate.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure if necessary.

Visualizing the Workflow

The following diagram illustrates the key stages of the Fischer esterification protocol for 4,4-dimethylpentanoic acid.

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 4,4-dimethylpentanoic acid and methanol to flask B 2. Slowly add conc. H₂SO₄ A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and quench with cold water C->D Reaction complete E 5. Extract with CH₂Cl₂ D->E F 6. Wash with H₂O, NaHCO₃, and brine E->F G 7. Dry with MgSO₄ and filter F->G H 8. Remove solvent via rotary evaporation G->H I 9. (Optional) Purify by distillation H->I J J I->J Pure Methyl 4,4-dimethylpentanoate

Caption: Experimental workflow for the synthesis of methyl 4,4-dimethylpentanoate.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating through a series of checkpoints:

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or GC will confirm the consumption of the starting material and the formation of the product.

  • Neutralization Confirmation: During the work-up, testing the aqueous layer with pH paper after the sodium bicarbonate wash ensures the complete removal of the acid catalyst.

  • Product Characterization: The identity and purity of the final product, methyl 4,4-dimethylpentanoate, can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry. The expected molecular weight of the product is 144.21 g/mol .[8][9]

Conclusion and Further Considerations

The Fischer esterification of 4,4-dimethylpentanoic acid, while challenging due to steric hindrance, can be successfully achieved with the appropriate reaction conditions. The use of a large excess of methanol and an extended reflux period are key to driving the reaction to completion. For even more sterically demanding substrates or acid-sensitive molecules, alternative esterification methods such as the use of dicyclohexylcarbodiimide (DCC) or the reaction of the corresponding acid chloride with the alcohol may be considered.[3][5]

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Madscience Workshop. (2009, February 7). Fischer esterification. APC Forum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Fischer–Speier esterification. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2002). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12656144, 4,4-Dimethyl-pentanoic acid methyl ester. Retrieved from [Link]

  • Clark, J. (2023, July). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Lilja, J., et al. (2002). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Åbo Akademi University Research Portal.
  • University of Toronto Scarborough. (n.d.). Lab5 procedure esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. Retrieved from [Link]

  • Google Patents. (n.d.). EP3670486A1 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.

Sources

Application Note & Protocol: Laboratory Scale Synthesis of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the laboratory-scale synthesis of Ethyl 4,4-dimethylpentanoate, also known as ethyl neohexanoate. The primary synthetic route detailed is the Fischer-Speier esterification of 4,4-dimethylpentanoic acid with ethanol, utilizing a strong acid catalyst. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, causality behind experimental choices, and critical safety considerations, ensuring a reproducible and safe synthesis.

Introduction and Scientific Background

Ethyl 4,4-dimethylpentanoate is a carboxylic ester characterized by a neopentyl group, which imparts significant steric hindrance. This structural feature influences its chemical reactivity and physical properties, making it a subject of interest in fields such as fragrance formulation, specialty solvents, and as a building block in organic synthesis.

The most direct and classical method for preparing esters like Ethyl 4,4-dimethylpentanoate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (4,4-dimethylpentanoic acid) and an alcohol (ethanol).[1] The reaction is an equilibrium process, and successful synthesis hinges on manipulating the reaction conditions to favor the formation of the ester product.[2]

The Fischer-Speier Esterification Mechanism

The Fischer esterification is a cornerstone of organic synthesis for its reliability and use of readily available materials.[3] The mechanism proceeds through several distinct, reversible steps, which are crucial to understand for optimizing the reaction outcome.[2][3]

The role of the strong acid catalyst (commonly sulfuric acid, H₂SO₄) is to protonate the carbonyl oxygen of the carboxylic acid.[2][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).[5]

The subsequent steps involve proton transfers and the eventual elimination of a water molecule, a good leaving group, to form the protonated ester.[3] A final deprotonation step regenerates the acid catalyst and yields the final ester product.[3] This entire mechanistic sequence is often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

Fischer_Esterification_Mechanism sub Carboxylic Acid + Alcohol step1 Protonation of Carbonyl Oxygen sub->step1 cat H⁺ (Catalyst) cat->step1 activated Activated Electrophile step1->activated step2 Nucleophilic Attack by Alcohol activated->step2 tetrahedral Tetrahedral Intermediate step2->tetrahedral step3 Proton Transfer tetrahedral->step3 intermediate2 Protonated Intermediate step3->intermediate2 step4 Elimination of H₂O intermediate2->step4 protonated_ester Protonated Ester step4->protonated_ester step5 Deprotonation protonated_ester->step5 prod Ester + H₂O step5->prod cat_regen H⁺ (Catalyst) Regenerated step5->cat_regen

Caption: Mechanism of Fischer Esterification.

Driving the Equilibrium

According to Le Chatelier's principle, the equilibrium can be shifted toward the products by either using a large excess of one of the reactants or by removing one of the products as it is formed.[6] In this protocol, we will utilize a large excess of ethanol, which serves a dual purpose: it acts as a reactant and as the solvent for the reaction, thereby obviating the need for an additional non-polar solvent.[5]

Materials and Reagents

Proper preparation and accurate measurement of materials are paramount for the success and reproducibility of the synthesis.

ReagentFormulaMolar Mass ( g/mol )ConcentrationKey Properties
4,4-Dimethylpentanoic AcidC₇H₁₄O₂130.19[7]>98%Starting carboxylic acid.
Ethanol (Absolute)C₂H₅OH46.07200 proofReactant and solvent.
Sulfuric AcidH₂SO₄98.0895-98%Catalyst, highly corrosive.[8]
Diethyl Ether(C₂H₅)₂O74.12ACS GradeExtraction solvent, flammable.
Saturated Sodium BicarbonateNaHCO₃84.01~8% aq. solutionNeutralizing agent.
Brine (Saturated NaCl)NaCl58.44~26% aq. solutionReduces aqueous solubility of ester.
Anhydrous Magnesium SulfateMgSO₄120.37AnhydrousDrying agent.

Experimental Protocol

Safety First: This procedure involves the use of a strong, corrosive acid and flammable organic solvents. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and gloves. All operations must be performed within a certified chemical fume hood.

Reaction Setup
  • Assemble a reflux apparatus using a 250 mL round-bottom flask, a water-cooled condenser, and a calcium chloride drying tube or an inert gas inlet.

  • Place the flask in a heating mantle connected to a variable temperature controller.

  • Add a magnetic stir bar to the round-bottom flask for efficient mixing.

Synthesis Procedure
  • Charging the Flask: To the 250 mL round-bottom flask, add 4,4-dimethylpentanoic acid (13.0 g, 0.10 mol).

  • Adding the Alcohol: Add absolute ethanol (92.1 mL, ~72.8 g, 1.58 mol). This represents a significant molar excess to drive the reaction equilibrium.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Causality: The slow addition is crucial to control the exothermic reaction that occurs upon mixing the acid with ethanol.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain this state for 4-6 hours.[6][9] Causality: Refluxing at the boiling point of the alcohol ensures the reaction proceeds at a constant and sufficiently high temperature to achieve a reasonable rate, without the loss of volatile materials.[9]

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired, by comparing the reaction mixture to a spot of the starting carboxylic acid.[10]

Workup and Purification

The workup procedure is designed to neutralize the catalyst, remove unreacted starting material, and isolate the crude ester.

  • Cooling: After the reflux period, turn off the heating and allow the mixture to cool to room temperature.

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove a portion of the excess ethanol.

  • Extraction:

    • Transfer the cooled, concentrated mixture to a 500 mL separatory funnel.

    • Dilute the mixture with 100 mL of diethyl ether.

    • Wash the organic layer sequentially with:

      • 100 mL of deionized water.

      • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Note: Add the NaHCO₃ solution slowly and vent the separatory funnel frequently to release the CO₂ gas that evolves from the neutralization of the acid. Repeat this wash until no more gas evolution is observed.[10]

      • 100 mL of brine. Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, breaking up any emulsions.[10]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask and add small portions of MgSO₄ until it no longer clumps together.

  • Isolation:

    • Filter the dried organic solution to remove the MgSO₄.

    • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The remaining liquid is the crude Ethyl 4,4-dimethylpentanoate.

  • Final Purification (Optional): For applications requiring high purity, the crude ester can be purified by fractional distillation under reduced pressure.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Charge Flask: 4,4-Dimethylpentanoic Acid + Ethanol B 2. Add Catalyst: Conc. H₂SO₄ (dropwise) A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to RT C->D E 5. Dilute with Ether & Transfer to Sep. Funnel D->E F 6. Wash: a) H₂O b) Sat. NaHCO₃ c) Brine E->F G 7. Dry Organic Layer (Anhydrous MgSO₄) F->G H 8. Filter & Evaporate Solvent (Rotary Evaporator) G->H I 9. Isolate Product: Ethyl 4,4-dimethylpentanoate H->I

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized Ethyl 4,4-dimethylpentanoate can be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the signals corresponding to the protons of the 4,4-dimethylpentanoyl backbone.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~173 ppm) and the unique carbon environments of the molecule.[11]

  • IR Spectroscopy: An infrared spectrum will show a strong absorption band characteristic of the ester C=O stretch, typically around 1730-1750 cm⁻¹.

Expected Yield and Properties

  • Theoretical Yield: 15.82 g (based on 0.10 mol of the limiting reagent, 4,4-dimethylpentanoic acid).

  • Typical Yield: 75-85% (11.9 g - 13.4 g).

  • Appearance: Colorless liquid.

  • Molecular Formula: C₉H₁₈O₂[11]

  • Molar Mass: 158.24 g/mol [11]

References

  • CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents.
  • Synthesis of ethyl 4-pentenoate - PrepChem.com. Available at: [Link]

  • Fischer Esterification. Available at: [Link]

  • Fischer esterification - Sciencemadness Wiki. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Fischer esterification (video) - Khan Academy. Available at: [Link]

    • The Fischer Esterification. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID - YouTube. (2020-08-24). Available at: [Link]

  • Ethyl 4,4-dimethylpentanoate | C9H18O2 | CID 15054024 - PubChem - NIH. Available at: [Link]

  • Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations - SciRP.org. Available at: [Link]

  • 4,4-dimethylpentanoic acid - 1118-47-4, C7H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

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Application Note: A Guide to the Industrial Production of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Ethyl 4,4-dimethylpentanoate (CAS No. 10228-99-6) is a carboxylic acid ester characterized by a distinct fruity odor.[1] Its unique structure, featuring a neopentyl group, imparts specific physical and chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. This document provides a comprehensive guide to its industrial-scale synthesis, focusing on the robust and economically viable Fischer-Speier esterification method.

The core of this process involves the acid-catalyzed reaction between 4,4-dimethylpentanoic acid and ethanol.[2][3] While the reaction is straightforward, its reversible nature and the steric hindrance presented by the substrate necessitate careful control over reaction conditions to achieve high conversion and yield.[4] This guide will elucidate the mechanistic underpinnings of the synthesis, provide a detailed industrial protocol, and discuss critical parameters for process optimization and quality control.

The Synthetic Pathway: Fischer-Speier Esterification

The industrial synthesis of Ethyl 4,4-dimethylpentanoate is predominantly achieved through the Fischer-Speier esterification. This method involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[5] The overall transformation is an equilibrium process, as shown below:

Overall Reaction: (CH₃)₃CCH₂CH₂COOH + CH₃CH₂OH ⇌ (CH₃)₃CCH₂CH₂COOCH₂CH₃ + H₂O 4,4-dimethylpentanoic acid + Ethanol ⇌ Ethyl 4,4-dimethylpentanoate + Water

Reaction Mechanism

Understanding the reaction mechanism is fundamental to optimizing the process. The Fischer esterification proceeds via a nucleophilic acyl substitution pathway.[6][7]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 4,4-dimethylpentanoic acid. This step significantly increases the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic Attack: The alcohol (ethanol), acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[8]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl group, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Ethyl 4,4-dimethylpentanoate.[9]

The following diagram illustrates this mechanistic pathway:

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Water Elimination cluster_3 Step 5: Deprotonation A R-COOH B R-C(OH)OH+ A->B Catalyst adds proton H_plus H+ D R-C(OH)₂(O+HR') B->D Ethanol attacks C R'-OH E R-C(OH)(O+H₂R') D->E Proton transfer F R-C(O+H)OR' E->F Water leaves H2O H₂O E->H2O G R-COOR' F->G Deprotonation H_plus_regen H+ F->H_plus_regen Catalyst regenerated

Caption: Mechanism of Fischer-Speier Esterification.

Raw Materials and Process Parameters

The selection of high-purity raw materials is essential for a successful and efficient industrial synthesis.

Table 1: Key Reactants and Catalysts

Compound NameRoleCAS No.Molecular FormulaMolecular Weight ( g/mol )
4,4-Dimethylpentanoic acidCarboxylic Acid1118-47-4C₇H₁₄O₂130.19[10]
EthanolAlcohol64-17-5C₂H₆O46.07
Sulfuric AcidCatalyst7664-93-9H₂SO₄98.08
p-Toluenesulfonic acidCatalyst (Alternative)104-15-4C₇H₈O₃S172.20
Rationale for Process Parameters

The efficiency of the esterification is governed by equilibrium, kinetics, and steric factors. The neopentyl group in 4,4-dimethylpentanoic acid introduces significant steric hindrance, which can impede the nucleophilic attack of ethanol. To overcome this and drive the reaction to completion, specific process parameters must be optimized.

Table 2: Optimized Industrial Reaction Parameters

ParameterRecommended ValueRationale & Justification
Molar Ratio (Ethanol:Acid) 3:1 to 5:1A large excess of ethanol is used to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's Principle, maximizing the conversion of the limiting carboxylic acid.[6][11]
Catalyst Loading (H₂SO₄) 1-2% (w/w of acid)Provides a sufficient concentration of protons to catalyze the reaction effectively without causing excessive side reactions or complicating purification.
Reaction Temperature 78-85 °C (Reflux)Operating at the boiling point of ethanol (or the ethanol/toluene azeotrope) ensures a sufficiently high reaction rate.[12] Higher temperatures favor the forward reaction.[11]
Reaction Time 4-8 hoursThis duration is typically sufficient to approach equilibrium. Progress should be monitored analytically.
Water Removal ContinuousThe removal of water, a reaction product, is the most critical factor for driving the equilibrium to completion. This is often achieved via azeotropic distillation.[7][12]

Detailed Industrial Synthesis Protocol

This protocol outlines a self-validating system for the production of Ethyl 4,4-dimethylpentanoate on an industrial scale.

Caption: Industrial workflow for Ethyl 4,4-dimethylpentanoate synthesis.

Step-by-Step Methodology
  • Reactor Charging: A suitable glass-lined or stainless steel reactor is charged with 4,4-dimethylpentanoic acid (1.0 eq) and excess ethanol (e.g., 4.0 eq). If azeotropic distillation is planned, a solvent such as toluene is also added.

  • Catalyst Addition: The mixture is agitated, and concentrated sulfuric acid (e.g., 0.02 eq) is slowly and carefully added. The addition is exothermic and should be controlled.

  • Reaction Execution:

    • The reactor is fitted with a condenser and a Dean-Stark apparatus to collect the water byproduct.[12]

    • The mixture is heated to reflux (approximately 78-85 °C).

    • The reaction is maintained at reflux for 4-8 hours. The water/ethanol/toluene azeotrope collects in the Dean-Stark trap, with the denser water phase being periodically removed.

  • In-Process Monitoring: The reaction progress is monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material to product. The reaction is deemed complete when the concentration of 4,4-dimethylpentanoic acid is <1%.

  • Work-up and Neutralization:

    • Once complete, the reaction mixture is cooled to room temperature.

    • The mixture is transferred to a separation vessel and slowly quenched by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the sulfuric acid catalyst.[13]

    • The layers are allowed to separate. The lower aqueous layer is removed.

  • Purification:

    • The organic layer is washed sequentially with water and then a saturated brine solution to remove any remaining salts and water-soluble impurities.

    • The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) and then filtered.

    • The solvent (excess ethanol and any toluene) is removed under reduced pressure using a rotary evaporator.

    • The crude ester is then purified by fractional distillation under vacuum. This is the most effective method for obtaining a high-purity product and separating it from any high-boiling point impurities.[14]

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications, a suite of analytical tests should be performed.

TechniquePurposeExpected Result
Gas Chromatography (GC) Purity AssessmentPurity ≥ 99.0%
Mass Spectrometry (MS) Identity ConfirmationMolecular Ion Peak consistent with C₉H₁₈O₂ (m/z = 158.24)[1]
FT-IR Spectroscopy Functional Group AnalysisPresence of a strong C=O stretch (ester) at ~1735 cm⁻¹, absence of broad O-H stretch from carboxylic acid.
¹H and ¹³C NMR Structural ElucidationSpectra should be consistent with the structure of Ethyl 4,4-dimethylpentanoate.

Safety and Handling

Industrial-scale synthesis requires strict adherence to safety protocols.

  • Ethanol & Toluene: Highly flammable liquids. The process should be conducted in a well-ventilated area, away from ignition sources.

  • Sulfuric Acid: Extremely corrosive. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Pressure: The neutralization step generates CO₂ gas. It must be performed slowly and with adequate venting to avoid pressure buildup.[13]

  • Distillation: Vacuum distillation must be performed with appropriate glassware and a safety screen to protect against implosion.

By following this detailed guide, researchers and production chemists can reliably and safely produce high-purity Ethyl 4,4-dimethylpentanoate on an industrial scale.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023, December 22). Fischer–Speier esterification. Retrieved from [Link]

  • University of Central Arkansas. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (2017, September 21). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-n-BUTYLCARBINOL. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4,4-dimethylpentanoate. PubChem Compound Database. Retrieved from [Link]

  • CORE. (n.d.). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4,4-dimethylpentanoic acid. Retrieved from [Link]

  • MaChemGuy. (2017, June 3). The preparation of a pure organic liquid - ethyl ethanoate [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

Sources

Purification of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note:

Abstract & Strategic Overview

Ethyl 4,4-dimethylpentanoate (CAS: 10228-99-6) is a critical gem-dimethyl-substituted intermediate used in the synthesis of sterically hindered pharmaceuticals and agrochemicals. Its purification presents unique challenges due to the lipophilic nature of the tert-butyl group and the potential for co-elution with homologous impurities like unreacted alkenes (from hydrogenation routes) or carboxylic acids (from esterification).

This guide provides a dual-track purification strategy:

  • Vacuum Distillation: For multi-gram to kilogram scale isolation, prioritizing solvent removal and bulk purity.

  • Flash Chromatography: For high-purity (>98%) polishing, essential for removing trace isomeric impurities or catalyst residues.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataNotes
IUPAC Name Ethyl 4,4-dimethylpentanoate
CAS Number 10228-99-6
Formula

Molecular Weight 158.24 g/mol
Boiling Point (Est.) 165–170 °C (760 mmHg)Extrapolated from 4-methyl analog
Boiling Point (Vac.) ~65–70 °C (15 mmHg)Recommended distillation range
Density 0.86 – 0.88 g/mLTypical for branched fatty esters
Appearance Colorless liquidCrude may be yellow oil
Solubility Soluble in Et2O, EtOAc, Hexanes, DCMInsoluble in water

Pre-Purification Analysis: Defining the Crude

The purification strategy depends heavily on the synthesis route.

  • Route A: Hydrogenation of Ethyl (E)-4,4-dimethylpent-2-enoate [1]

    • Major Impurity: Unreacted alkene (starting material).

    • Challenge: Separation requires high-efficiency fractionation or silver-impregnated silica if boiling points are too close.

  • Route B: Esterification / Alkoxycarbonylation

    • Major Impurities: 4,4-dimethylpentanoic acid, ethanol, catalyst residues (Co, Pd).

    • Challenge: Acid removal is critical before distillation to prevent degradation.

Protocol 1: Aqueous Workup & Extraction (Foundation)

Purpose: Removal of water-soluble catalysts, acids, and bulk ethanol.

Reagents:

  • Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    )
  • Saturated

    
     (Sodium Bicarbonate)
    
  • Brine (Saturated

    
    )
    
  • 
     (Anhydrous Magnesium Sulfate)
    

Step-by-Step:

  • Quench: If the reaction mixture is acidic, cool to 0°C and slowly add Saturated

    
     until pH ~8.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3x with

    
     (Volume ratio 1:1 organic:aqueous).
    
    • Note: The tert-butyl group increases lipophilicity; ensure thorough extraction.

  • Wash: Combine organic layers.[2] Wash sequentially with:

    • 1x Water (to remove bulk ethanol/polar solvents).

    • 1x Brine (to break any emulsions and remove residual water).

  • Drying: Dry over anhydrous

    
     for 15 minutes. Filter off the solid.
    
  • Concentration: Remove solvent via rotary evaporation at 40°C / 200 mbar.

    • Result: Crude Yellow Oil.

Protocol 2: Fractional Vacuum Distillation (Scalable)

Purpose: Primary isolation for >5g scale. Removes high-boiling oligomers and low-boiling solvents.

Equipment:

  • Short-path distillation head or Vigreux column (for better separation).

  • Vacuum pump capable of <10 mmHg.

  • Manometer.

Procedure:

  • Setup: Assemble the distillation apparatus. Insulate the column with foil or glass wool.

  • Degassing: Apply vacuum gradually to remove residual solvent. Stir rapidly to prevent bumping.

  • Heating: Slowly increase oil bath temperature.

    • Target Bath Temp: ~90–100°C.

  • Fraction Collection:

    • Fraction 1 (F1): Low boilers (residual solvent, ethanol). Discard.

    • Fraction 2 (F2): Main Product. Collect when vapor temperature stabilizes (approx. 65–75°C at 15 mmHg).

    • Residue: High-boiling colored impurities.

  • Validation: Check refractive index or run a quick GC/TLC on F2.

Protocol 3: Flash Chromatography (High Purity Polishing)

Purpose: Removal of close-eluting isomers or trace unreacted alkenes. Recommended for analytical standards or library synthesis.

System Parameters:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes : Diethyl Ether (Gradient).

    • Starting: 100% Hexanes.

    • Elution: 95:5 to 90:10 (Hexanes:

      
      ).
      

Workflow:

  • Column Packing: Slurry pack silica in Hexanes.

  • Loading: Dissolve crude oil in minimum Hexanes. Load carefully onto the silica bed.

  • Elution:

    • Flush with 2 column volumes (CV) of 100% Hexanes to remove non-polar hydrocarbons.

    • Switch to 95:5 Hexanes:

      
      .
      
    • Collect fractions. The ester typically elutes early due to the steric bulk of the tert-butyl group shielding the carbonyl interaction with silica.

  • TLC Visualization:

    • Stain:

      
       (shows alkenes/oxidizable groups) or Iodine.
      
    • Rf: ~0.4–0.5 in 9:1 Hexanes:

      
      .
      

Quality Control & Validation

Nuclear Magnetic Resonance (NMR) Analysis: Solvent:



  • 
     NMR (400 MHz): 
    
    • 
       4.12 (q, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       2.27 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.55 (t, 
      
      
      
      Hz, 2H,
      
      
      )
    • 
       1.26 (t, 
      
      
      
      Hz, 3H,
      
      
      ethyl)
    • 
       0.90 (s, 9H, 
      
      
      
      -Butyl)
  • 
     NMR (100 MHz): 
    
    • 
       174.6 (C=O), 60.3 (
      
      
      
      ), 38.7, 30.3, 29.1 (
      
      
      -Bu methyls), 14.4.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Volatility of EsterDo not use high vacuum (<1 mbar) without a cryogenic trap. Avoid prolonged rotovap.
Cloudy Distillate Water ContaminationDry crude more thoroughly with

or add a molecular sieve trap.
Acidic Smell Hydrolysis / Unreacted AcidWash organic layer with 1M

(rapidly) or saturated

before distillation.

Process Visualization

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Quench & Extraction (Sat. NaHCO3 / Et2O) Start->Quench Dry 2. Drying & Concentration (MgSO4 -> Rotovap) Quench->Dry Decision Purity Requirement? Dry->Decision Distill 3A. Vacuum Distillation (Target: Bulk Purity) Decision->Distill Scale > 5g Column 3B. Flash Chromatography (Target: >98% / Isomer Removal) Decision->Column Scale < 5g or High Purity QC 4. QC Validation (1H NMR / GC-MS) Distill->QC Column->QC

Caption: Decision matrix for selecting between distillation and chromatography based on scale and purity needs.

References

  • Google Patents. (2021). WO2021113806A1 - Arylamides and methods of use thereof.
  • Stenutz, R. (n.d.). Ethyl 4-methylpentanoate Data Sheet. (Used for comparative physical property estimation). Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[3][4] Ethyl 4,4-dimethylpentanoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Precision Distillation Protocol for Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4,4-dimethylpentanoate (CAS: 10228-99-6) is a critical intermediate in the synthesis of sterically hindered pharmaceutical agents and specialty fragrances. Its unique structural feature—a gem-dimethyl group at the


-position—imparts significant lipophilicity and metabolic stability to downstream derivatives. However, this branching also influences its volatility and boiling point behavior, distinguishing it from linear fatty esters.

This guide provides a rigorous protocol for the isolation and purification of Ethyl 4,4-dimethylpentanoate. Unlike standard linear esters, the purification of this compound requires careful management of vacuum levels to prevent thermal degradation of co-eluting impurities and to ensure efficient separation from its precursor, 4,4-dimethylpentanoic acid.

Physicochemical Profile & Thermodynamic Basis

Understanding the physical properties is the prerequisite for a successful distillation. The boiling point of Ethyl 4,4-dimethylpentanoate is governed by its molecular weight (158.24 g/mol ) and the globular shape imparted by the tert-butyl tail, which slightly reduces intermolecular Van der Waals forces compared to linear isomers (e.g., Ethyl heptanoate).

Table 1: Critical Physical Properties
PropertyValue / RangeNotes
CAS Number 10228-99-6
Molecular Formula

Molecular Weight 158.24 g/mol
Boiling Point (atm) 168°C – 172°C (Est.)Extrapolated from acid precursor [1, 2].
Boiling Point (10 mmHg) 72°C – 78°C Recommended distillation range.
Density ~0.87 g/mLTypical for branched

esters.
Appearance Colorless, mobile oilFruity, ester-like odor.[1]
Solubility Immiscible in waterSoluble in EtOH, Et2O, Hexanes.

Technical Insight: The boiling point of the corresponding acid, 4,4-dimethylpentanoic acid, is approximately 208°C (atm) [3]. The lack of hydrogen bonding in the ester reduces the boiling point by ~40°C. However, the boiling point difference between the product and the acid (~35-40°C) is sufficient for separation by simple vacuum distillation, provided a Vigreux column is used to prevent entrainment.

Pre-Distillation Processing (The "Clean Feed" Principle)

Direct distillation of the crude reaction mixture is ill-advised. Acidic impurities can catalyze transesterification or hydrolysis in the pot, while volatile solvents will overwhelm the vacuum pump.

Workflow Diagram: Purification Logic

The following flowchart illustrates the critical path from crude reaction mixture to isolated pure product.

PurificationWorkflow Crude Crude Reaction Mixture Quench 1. Quench & Wash (Remove Acid/Catalyst) Crude->Quench Bicarb/Brine Dry 2. Drying (MgSO4 / Na2SO4) Quench->Dry Organic Phase Strip 3. Solvent Stripping (Rotary Evap) Dry->Strip Filtered Distill 4. Vacuum Distillation (Target: 75°C @ 10mmHg) Strip->Distill Concentrate QC 5. QC Analysis (GC-FID / NMR) Distill->QC Heart Cut QC->Distill Re-distill if <98%

Figure 1: Purification workflow ensuring removal of catalytic impurities and solvents prior to high-vacuum isolation.

Protocol A: Feed Preparation
  • Neutralization: If synthesized via Fischer esterification, residual 4,4-dimethylpentanoic acid must be removed. Wash the organic layer twice with saturated aqueous

    
    .
    
    • Why? Acidic residues raise the boiling point of the pot mixture ("colligative elevation") and can cause degradation at high temperatures.

  • Drying: Dry the organic phase over anhydrous

    
     for at least 30 minutes. Filter.
    
  • Solvent Removal: Remove low-boiling solvents (Ethanol, DCM, Diethyl ether) using a rotary evaporator.

    • Target: < 5% residual solvent.

    • Caution: Do not apply high vacuum (< 20 mbar) at high bath temps (> 50°C) during stripping, or you may lose the product (azeotropic loss).

Distillation Protocol

Objective: Isolate Ethyl 4,4-dimethylpentanoate with >98% purity.

Equipment Setup
  • Flask: Round-bottom flask (fill to max 60% capacity).

  • Column: 10-15 cm Vigreux column.

    • Note: A simple short-path head is insufficient if >5% unreacted acid is present. The Vigreux provides ~2-3 theoretical plates to separate the ester (BP ~170°C atm) from the acid (BP ~208°C atm).

  • Condenser: Water-cooled (15°C).

  • Vacuum Source: Oil pump or high-quality diaphragm pump capable of stable 5–10 mmHg.

  • Manometer: Digital vacuum gauge (essential for reproducibility).

Step-by-Step Procedure
  • System Inerting: Assemble the apparatus and flush with Nitrogen (

    
    ) to remove oxygen.
    
  • Vacuum Application: Slowly lower the pressure to 10 mmHg (13 mbar) .

    • Observation: Vigorous bubbling (degassing) will occur. Allow this to subside before heating.

  • Heating Ramp: Begin heating the oil bath.

    • Bath Temperature Target: 100°C – 110°C.

    • Note: The bath must be ~30°C higher than the vapor temperature to drive the distillation.

  • Fraction Collection:

FractionVapor Temp (at 10 mmHg)ContentAction
Foreshots < 65°CResidual Ethanol, Water, VolatilesDiscard / Recycle
Transition 65°C – 71°CMixed FractionKeep separate (can be re-distilled)
Heart Cut 72°C – 78°C Ethyl 4,4-dimethylpentanoate Collect (Main Product)
Tails > 80°C (or temp drop)4,4-dimethylpentanoic acidStop heating
  • Shutdown: Remove heat source. Break vacuum with Nitrogen only after the flask has cooled to < 50°C to prevent oxidation.

Quality Control & Validation

Verify the identity and purity of the "Heart Cut" using the following metrics.

Proton NMR ( NMR, )

The structure is confirmed by the diagnostic tert-butyl singlet and the ethyl quartet [4, 5].

  • 
     0.88-0.90 ppm (s, 9H): tert-butyl group (characteristic of 4,4-dimethyl system).
    
  • 
     1.26 ppm (t, 3H):  Methyl of ethyl ester.[2][3]
    
  • 
     1.55 ppm (m, 2H):  Methylene (
    
    
    
    ).
  • 
     2.27 ppm (t, 2H):  Methylene 
    
    
    
    to carbonyl.[2]
  • 
     4.12 ppm (q, 2H):  Methylene of ethyl ester (distinctive downfield shift).
    
Gas Chromatography (GC)
  • Column: DB-5 or HP-5 (Non-polar).

  • Method: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    250°C.
  • Retention Time: The ester will elute significantly earlier than the free acid due to lower polarity.

Troubleshooting Common Issues

IssueRoot CauseCorrective Action
Bumping / Foaming Residual solvent or water in the pot.Stop heating. Re-strip the crude on Rotavap. Use a large magnetic stir bar or capillary bleed.
High Vapor Temp Vacuum leak or pressure >10 mmHg.Check all grease joints. If pressure is 20 mmHg, expect BP to rise to ~90-95°C.
Product is Acidic Entrainment of acid into distillate.Distillation rate was too fast. Use a longer Vigreux column. Ensure pot volume is not >60%.
Low Yield Polymerization or Hold-up.This ester is stable. Low yield usually indicates "Hold-up" in the column. Chase with a small amount of high-boiling solvent or use a smaller apparatus.

References

  • PubChem. Ethyl 4,4-dimethylpentanoate (Compound). National Library of Medicine. Available at: [Link]

  • Chemeo. Pentanoic acid, 4,4-dimethyl-, ethyl ester Data. Available at: [Link]

  • ChemSrc. 4,4-Dimethylpentanoic acid Physical Properties. Available at: [Link]

  • Google Patents.WO2021113806A1 - Arylamides and methods of use thereof. (Contains experimental NMR data for the title compound).
  • Semantic Scholar. Cobalt-Salen Catalyzed Electroreductive Alkylation. (NMR Confirmation). Available at: [Link]

Sources

Application Note: Advanced Purification Strategies for Ethyl Esters via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl esters are ubiquitous intermediates in pharmaceutical synthesis and lipid analysis. While often considered "simple" to purify due to their moderate polarity, they present distinct challenges: susceptibility to hydrolysis on acidic silica, volatility of low-molecular-weight species, and the difficulty of separating geometric isomers (e.g., cis vs. trans fatty acid esters).

This guide moves beyond basic textbook protocols, offering a decision-based framework for selecting between Standard Normal Phase (NP) and Argentation Chromatography (Ag-Ion) . It integrates physicochemical causality with field-proven optimization strategies to ensure maximum recovery and purity.

Physicochemical Considerations & Strategy

Before initiating a column, the chemical nature of the specific ethyl ester must dictate the stationary phase selection.

The Polarity Spectrum

Ethyl esters generally possess a polarity index (


) between hydrocarbons and alcohols.
  • Retention Mechanism: Interaction between the ester carbonyl dipole and the silanol groups (Si-OH) of the stationary phase.

  • Risk Factor: Commercial silica gel is slightly acidic (pH 6.5–7.0 in suspension, but surface acidity can be higher). This can catalyze the hydrolysis of labile esters back to carboxylic acids, leading to yield loss and "streaking" on the column.

Decision Matrix: Method Selection

Use the following logic to determine the appropriate workflow.

EsterStrategy Start Target Ethyl Ester IsLipid Is it a Fatty Acid Derivative (Long alkyl chain)? Start->IsLipid Unsaturation Does it contain C=C double bonds? IsLipid->Unsaturation Yes MethodA PROTOCOL A: Standard Flash (SiO2) Hexane/EtOAc IsLipid->MethodA No (Small Molecule) Isomers Need to separate cis/trans or positional isomers? Unsaturation->Isomers Yes Unsaturation->MethodA No (Saturated FAEE) Isomers->MethodA No (Bulk Purification) MethodB PROTOCOL B: Argentation (Ag-SiO2) Toluene/EtOAc Isomers->MethodB Yes (High Resolution) PreTreat Pre-Treatment: Neutralize Silica with 1% TEA MethodA->PreTreat If Acid Sensitive

Figure 1: Strategic decision tree for selecting the purification modality based on ester saturation and structural complexity.

Protocol A: Standard Normal Phase Flash Chromatography

Target: Synthetic intermediates, aromatic esters, saturated fatty acid ethyl esters (FAEEs).

Stationary Phase Preparation

Standard Silica Gel 60 (40–63 µm) is sufficient for most applications.

  • The "Acid Wash" Alternative: If the primary impurity is unreacted carboxylic acid, do not rely solely on the column.[1] Wash the crude organic layer with 10% NaHCO₃ or 1M NaOH (if the ester is stable) prior to chromatography. This converts the acid to its water-soluble salt, removing it more efficiently than a column ever can.

  • Column Neutralization: For acid-sensitive esters (e.g., acetals, allylic esters), pre-treat the silica slurry with 1% Triethylamine (TEA) in the mobile phase. This neutralizes surface silanols.

Mobile Phase Optimization

Ethyl acetate (EtOAc) and Hexanes are the gold standard.[2] Avoid Diethyl Ether due to volatility and peroxide risks, though it provides slightly different selectivity.

Table 1: Recommended Gradient Profiles (CV = Column Volume)

Compound TypeInitial SolventGradient SlopeFinal SolventDetection
Non-polar Aliphatic 100% Hexane0% → 10% EtOAc over 10 CV20% EtOAcRI / ELSD / PMA Stain
Aromatic / Conjugated 95% Hexane5% → 30% EtOAc over 15 CV50% EtOAcUV (254 nm)
Polar / Multi-functional 90% Hexane10% → 60% EtOAc over 20 CV100% EtOAcUV / CAM Stain
Sample Loading (The "Dry Load" Technique)

Ethyl esters, particularly oils, often cause band broadening when liquid-loaded.

  • Dissolve crude ester in minimum DCM.

  • Add Celite 545 or Silica (ratio 1:2 crude:sorbent).

  • Rotary evaporate to a free-flowing powder.

  • Load powder on top of the packed column (or in a solid load cartridge). Reasoning: This eliminates solvent effects at the head of the column, sharpening the elution band.

Protocol B: Silver Ion Chromatography (Argentation)

Target: Unsaturated Fatty Acid Ethyl Esters (PUFAs), separation of cis/trans isomers, or separation by degree of unsaturation (e.g., Oleate vs. Linoleate).

Mechanism: Silver ions (Ag⁺) form reversible


-complexes with carbon-carbon double bonds. The more double bonds (or specific geometries), the stronger the retention.
Preparation of Ag-Impregnated Silica (10% w/w)

Note: Commercial Ag-silica columns are available but expensive. In-house preparation is cost-effective.

  • Dissolve: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of Acetonitrile/Water (9:1).

  • Slurry: Add 90 g of dry Silica Gel 60. Stir in the dark for 15 minutes.

  • Evaporate: Rotary evaporate the solvent (shield flask with foil) until a free-flowing white powder is obtained.

  • Activation: Dry in an oven at 120°C for 4 hours.

  • Storage: Store in an amber jar wrapped in foil. Ag-silica degrades in light (turns grey/purple).

Elution Strategy

Standard Hexane/EtOAc often fails here because EtOAc can compete for Ag⁺ sites. Toluene is preferred for its


-interaction, or Hexane/Acetone.

Step-Gradient for FAEE Separation:

  • Fraction 1 (Saturated): Elute with 100% Hexane (or Hexane/Toluene 90:10).

  • Fraction 2 (Mono-enes): Elute with Hexane/Acetone (98:2).

  • Fraction 3 (Dienes): Elute with Hexane/Acetone (94:6).

  • Fraction 4 (Trienes+): Elute with Hexane/Acetone (90:10) or 100% Acetone to strip column.

Detection and Visualization

Ethyl esters often lack chromophores. UV at 254 nm is useless for aliphatic esters.

Table 2: Visualization Reagents for TLC

ReagentPreparationTarget FunctionalityAppearance
PMA (Phosphomolybdic Acid) 10% in EthanolGeneral Lipids/EstersDark blue/green spots on yellow background (Heat required).
CAM (Hanessian's Stain) Cerium Sulfate/Ammonium Molybdate in H₂SO₄Universal, High SensitivityDark blue spots (Heat required).[3]
Iodine Chamber Solid I₂ crystals in jarUnsaturation (C=C)Brown spots (Reversible).
KMnO₄ (Basic) 1.5g KMnO₄ + 10g K₂CO₃ in waterAlkenes/Oxidizable groupsYellow/Brown spots on purple.

Troubleshooting "The Art of Separation"

Issue: Co-elution of Acid and Ester
  • Symptom: Broad peak tailing into the ester fraction; NMR shows carboxylic acid proton (~11-12 ppm).

  • Root Cause: Incomplete reaction or hydrolysis on column.

  • Fix: Add 0.5% Acetic Acid to the mobile phase. This protonates the residual carboxylic acid, pushing its Rf higher (closer to the ester) or making it streak less. Counter-intuitive but effective for sharpening acid peaks, though base-washing pre-column is superior.

Issue: Ester Hydrolysis on Column
  • Symptom: Pure spot on TLC before column, but two spots (Acid + Ester) after column.

  • Root Cause: Acidic silanols + residual water in silica.

  • Fix: Use neutral alumina instead of silica, or buffer silica with 1% Triethylamine. Ensure solvents are dry.[4][5]

Issue: Loss of Volatile Esters
  • Symptom: Low yield after rotovap, despite good column separation.

  • Root Cause: Ethyl esters (especially < C10) have high vapor pressures.

  • Fix: Do not evaporate to dryness. Concentrate to a small volume, then use a stream of nitrogen. Keep water bath < 30°C.

References

  • Teledyne ISCO. (2023). Flash Chromatography: Solvent Systems and Selectivity.[6] Retrieved from

  • Christie, W. W. (1989).[7] Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase. Journal of Lipid Research, 30, 1471-1473.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic technique for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923-2925.[2] (The foundational "Flash" paper).[8]

  • Biotage. (2022). Strategies for Flash Chromatography: Solvent Selection.[2]

  • Reich, H. J. (2017). TLC Stains and Visualization.[3][4][5][9][10][11] University of Wisconsin-Madison.

Sources

Application Notes and Protocols for the GC-MS Analysis of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of Ethyl 4,4-dimethylpentanoate

Ethyl 4,4-dimethylpentanoate (C9H18O2, Molar Mass: 158.24 g/mol ) is a volatile organic compound classified as a fatty acid ethyl ester.[1] Such esters are pivotal in defining the sensory profiles of a vast array of consumer products, most notably in the food, beverage, and fragrance industries.[2][3] The unique branched structure of Ethyl 4,4-dimethylpentanoate, with its gem-dimethyl group, imparts specific organoleptic properties that are of great interest for flavor and fragrance applications. The precise identification and quantification of this molecule are crucial for quality control, formulation development, and authenticity assessment of various products.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the analysis of volatile and semi-volatile compounds like Ethyl 4,4-dimethylpentanoate, offering unparalleled separation efficiency and structural elucidation capabilities.[3] This document provides a comprehensive guide to the GC-MS analysis of Ethyl 4,4-dimethylpentanoate, detailing optimized protocols for sample preparation and instrument parameters, and providing insights into the interpretation of its mass spectrum.

Chemical Properties of Ethyl 4,4-dimethylpentanoate

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name ethyl 4,4-dimethylpentanoatePubChem[1]
Molecular Formula C9H18O2PubChem[1]
Molecular Weight 158.24 g/mol PubChem[1]
CAS Number 10228-99-6PubChem[1]
Boiling Point Not available
LogP 2.5PubChem[1]

Sample Preparation: Strategies for Different Matrices

The choice of sample preparation technique is critical and depends on the complexity of the sample matrix. The goal is to efficiently extract and concentrate Ethyl 4,4-dimethylpentanoate while minimizing interferences.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)

This protocol is suitable for extracting ethyl esters from relatively clean aqueous matrices like alcoholic beverages.[2]

Rationale: LLE is a classic and effective technique for separating analytes based on their differential solubility in two immiscible liquid phases. A non-polar organic solvent is used to extract the relatively non-polar ethyl ester from the polar aqueous matrix.

Step-by-Step Methodology:

  • Sample Collection: Obtain a representative 100 mL sample of the beverage.

  • pH Adjustment (Optional): For acidic beverages, adjust the pH to neutral (pH 7) with a suitable base to prevent hydrolysis of the ester.

  • Extraction:

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 50 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Phase:

    • Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using hexane/ether) into a clean flask.

    • Repeat the extraction process two more times with fresh 50 mL aliquots of the organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Final Preparation: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid and Complex Matrices (e.g., Foodstuffs, Fragrance Formulations)

HS-SPME is a solvent-free, sensitive, and often automated technique ideal for the analysis of volatile compounds in complex matrices.[5]

Rationale: This method relies on the partitioning of volatile analytes from the sample matrix into the headspace of a sealed vial, followed by adsorption onto a coated fiber. The fiber is then directly desorbed in the hot GC inlet, providing a concentrated injection of the analytes.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 grams of the homogenized solid sample into a 20 mL headspace vial.

    • For liquid samples, pipette 1-5 mL into the vial.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar ester with a different retention time).

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

  • Incubation and Extraction:

    • Place the vial in an autosampler with an agitator and incubator.

    • Incubate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the analytes to equilibrate into the headspace.

    • Expose the SPME fiber (e.g., a divinylbenzene/carboxen/polydimethylsiloxane - DVB/CAR/PDMS fiber) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption:

    • The autosampler will then retract the fiber and inject it into the hot GC inlet (e.g., at 250 °C).

    • The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

Figure 1. A visual representation of the Liquid-Liquid Extraction and Headspace SPME workflows.

GC-MS Instrumentation and Optimized Parameters

The following parameters are a robust starting point for the analysis of Ethyl 4,4-dimethylpentanoate. Optimization may be required based on the specific instrumentation and desired analytical outcomes (e.g., speed vs. resolution).

Gas Chromatography (GC) Parameters
ParameterRecommended SettingRationale
Column Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for a wide range of volatile and semi-volatile compounds, including esters.
Carrier Gas HeliumInert, providing good efficiency and compatibility with mass spectrometers.
Flow Rate 1.0 mL/min (Constant Flow Mode)Ensures consistent retention times and optimal column performance.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode enhances sensitivity, while split mode prevents column overloading with concentrated samples.
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
Mass Spectrometry (MS) Parameters
ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVThe standard energy for creating mass spectra, enabling comparison with commercial libraries like NIST and Wiley.
Source Temperature 230 °CMaintains the analyte in the gas phase and prevents contamination of the ion source.
Quadrupole Temp. 150 °CEnsures consistent ion transmission through the quadrupole.
Scan Range m/z 40-300Covers the expected mass range of the molecular ion and its fragments.
Scan Mode Full ScanAllows for the identification of unknown compounds and provides a complete mass spectrum. For targeted quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.

Data Analysis and Interpretation

Identification and Confirmation

The primary identification of Ethyl 4,4-dimethylpentanoate is achieved by comparing the acquired mass spectrum with reference spectra in commercial libraries (e.g., NIST, Wiley). Confirmation of the identification should be based on the retention time of a pure standard analyzed under the same conditions.

Mass Spectrum and Fragmentation Pattern

Predicted Fragmentation of Ethyl 4,4-dimethylpentanoate:

Upon electron ionization, the molecule will form a molecular ion ([M]+•) at m/z 158. Due to the branched structure, this molecular ion may be of low abundance. The fragmentation is expected to be driven by the stability of the resulting carbocations, with cleavage occurring preferentially at the branching point.[6]

  • Loss of the Largest Alkyl Group: A key fragmentation pathway for branched alkanes is the loss of the largest alkyl group from the branch point.[8] In this case, cleavage of the C-C bond between C3 and C4 would result in the loss of a tert-butyl radical (•C(CH3)3), leading to a fragment at m/z 101 . This is expected to be a significant peak.

  • McLafferty Rearrangement: Esters with a gamma-hydrogen are prone to the McLafferty rearrangement. Ethyl 4,4-dimethylpentanoate has gamma-hydrogens on the C3 position. This rearrangement involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in a neutral alkene and a charged enol. This would lead to a prominent peak at m/z 88 .

  • Other Key Fragments:

    • m/z 57: Corresponding to the highly stable tert-butyl cation, [C(CH3)3]+. This is expected to be a major peak, possibly the base peak.

    • m/z 43: Represents the isopropyl cation, [CH(CH3)2]+, which can be formed through rearrangement, or a propyl fragment.

    • m/z 29: Corresponds to the ethyl cation, [CH2CH3]+.

Fragmentation_Pathway cluster_cleavage Alpha-Cleavage cluster_rearrangement McLafferty Rearrangement cluster_other Other Fragments Molecular_Ion Ethyl 4,4-dimethylpentanoate [M]+• m/z 158 Loss_of_tert_butyl Loss of •C(CH3)3 Molecular_Ion->Loss_of_tert_butyl McLafferty Loss of C4H8 Molecular_Ion->McLafferty Fragment_57 [C(CH3)3]+ m/z 57 (tert-butyl cation) Molecular_Ion->Fragment_57 Fragment_43 [C3H7]+ m/z 43 Molecular_Ion->Fragment_43 Fragment_29 [C2H5]+ m/z 29 Molecular_Ion->Fragment_29 Fragment_101 [C5H9O2]+ m/z 101 Loss_of_tert_butyl->Fragment_101 Fragment_88 [C4H8O2]+• m/z 88 McLafferty->Fragment_88

Figure 2. Predicted mass spectral fragmentation pathway of Ethyl 4,4-dimethylpentanoate.

Conclusion

The protocols and parameters detailed in this application note provide a robust framework for the reliable analysis of Ethyl 4,4-dimethylpentanoate by GC-MS. The choice between Liquid-Liquid Extraction and Headspace SPME will be dictated by the sample matrix, with both methods offering excellent performance when correctly implemented. The predicted fragmentation pattern serves as a valuable guide for the identification of this compound in the absence of a library spectrum, with the expected fragments at m/z 101, 88, and 57 being key diagnostic ions. These methodologies are applicable to a wide range of research, development, and quality control applications in the food, beverage, and fragrance industries.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 117477, Ethyl 4-methylpentanoate." PubChem, [Link]. Accessed 28 January 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate." PubChem, [Link]. Accessed 28 January 2026.

  • FooDB. "Showing Compound Ethyl 4-methylpentanoate (FDB009400)." FooDB, [Link]. Accessed 28 January 2026.

  • NIST. "Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester." NIST Chemistry WebBook, [Link]. Accessed 28 January 2026.

  • Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). Quantitative ester analysis in cachaça and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of agricultural and food chemistry, 56(16), 7248–7253. [Link]

  • Organomation. "GC-MS Sample Preparation." Organomation, [Link]. Accessed 28 January 2026.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, [Link]. Accessed 28 January 2026.

  • Shimadzu. "GC/MS Analysis of Flavor and Fragrance Components Under Consumption Conditions." Shimadzu, [Link]. Accessed 28 January 2026.

  • Agilent Technologies. "Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source." Agilent Technologies, [Link]. Accessed 28 January 2026.

  • NIST. "ethyl 3,4-dimethylpentanoate." NIST Chemistry WebBook, [Link]. Accessed 28 January 2026.

  • Ligor, M., & Buszewski, B. (2011). Gas-Chromatographic Analysis of Major Volatile Compounds Found in Traditional Fruit Brandies from Transylvania, Romania. Food Analytical Methods, 4(4), 503-511. [Link]

  • Al-Hilal, A. A., Al-Jaber, H. I., & Al-Kahtani, H. A. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Lipids, 47(3), 321–330. [Link]

  • Perestrelo, R., Silva, C., & Câmara, J. S. (2020). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Foods, 9(9), 1234. [Link]

  • Unknown.
  • Restek. "Analyzing Alcoholic Beverages by Gas Chromatography." Restek, [Link]. Accessed 28 January 2026.

  • The Organic Chemistry Tutor. "Fragmentation in Mass Spectrometry." YouTube, 2 June 2023, [Link]. Accessed 28 January 2026.

  • SCION Instruments. "GC-MS sample preparation and column choice guide." SCION Instruments, [Link]. Accessed 28 January 2026.

  • Kostyukevich, Y., Vladimirov, G., & Kononikhin, A. (2023). Chemical Fingerprinting of Alcoholic Beverages Using Ultrahigh-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 71(47), 18889–18901. [Link]

  • NIST. "2-Pentene, 4,4-dimethyl-, (E)-." NIST Chemistry WebBook, [Link]. Accessed 28 January 2026.

Sources

Comprehensive Guide to Ester Characterization: Integrated Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Esters are a pivotal class of organic compounds, integral to the pharmaceutical, food, and polymer industries. Their diverse applications, from active pharmaceutical ingredients (APIs) and prodrugs to flavorings and industrial solvents, necessitate robust and precise analytical methods for their characterization. This guide provides an in-depth exploration of the principal analytical techniques for ester identification, structural elucidation, and quantification. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document details protocols for classical titrimetric methods, advanced spectroscopic techniques (FTIR, NMR, MS), and separative chromatographic analyses (GC, HPLC), culminating in an integrated workflow for a comprehensive characterization strategy.

Introduction: The Analytical Imperative for Esters

The functional core of an ester is the carboxylate group (-COO-), formed from the condensation of a carboxylic acid and an alcohol.[1] This linkage is central to the chemical and biological properties of the molecule. In drug development, esterification is a common strategy to enhance the bioavailability of a drug by masking polar functional groups, creating a more lipophilic prodrug that can be hydrolyzed in vivo to release the active compound.[2] Therefore, confirming the ester's identity, purity, and stability is a critical step in quality control and regulatory compliance. This guide presents a multi-faceted analytical approach, ensuring trustworthiness and scientific integrity in the characterization process.

Foundational Analysis: Classical Titrimetric Methods

Before employing sophisticated instrumentation, classical wet chemistry techniques provide valuable macroscopic information about the bulk properties of an ester-containing sample, such as fats, oils, or waxes.[3][4] These methods are based on the principle of saponification, the hydrolysis of an ester using a strong base.[5][6]

Principle of Saponification and Key Values

Saponification is the alkaline hydrolysis of an ester, which, when heated with an alkali like potassium hydroxide (KOH), breaks down to form an alcohol and the potassium salt of the carboxylic acid (a soap).[7][8]

Three key parameters are derived from this chemistry:

  • Acid Value : Measures the amount of free carboxylic acids present in a sample. It is defined as the milligrams (mg) of KOH required to neutralize the free acids in one gram of the substance.[9] A high acid value can indicate degradation or hydrolysis of the ester over time.[3]

  • Saponification Value (SV) : Measures the total amount of saponifiable matter. It is the mg of KOH required to both neutralize the free fatty acids and saponify the esters in one gram of the sample.[7] The SV is inversely proportional to the average molecular weight of the fatty acids in the sample; oils with shorter-chain fatty acids have a higher SV.[7]

  • Ester Value : Represents the amount of KOH required specifically to saponify the esters in one gram of the sample. It is not determined directly but calculated from the Acid Value and Saponification Value.[1][10]

Ester Value = Saponification Value – Acid Value [9][10]

This relationship provides a direct measure of the amount of ester present.

Table 1: Summary of Classical Ester Characterization Parameters
ParameterDefinitionSignificance
Acid Value mg of KOH to neutralize free acids in 1g of sample.[9]Indicates sample degradation, rancidity, or presence of unreacted starting material.[3]
Saponification Value mg of KOH to saponify esters and neutralize free acids in 1g of sample.[7]Helps determine the average molecular weight/chain length of the esterified fatty acids.[7]
Ester Value mg of KOH to saponify the esters in 1g of sample.[10]Provides a quantitative measure of the ester content, crucial for assessing purity and quality.[3]
Protocol: Determination of Saponification and Acid Values

This protocol outlines the steps for determining the key titrimetric values. It is a self-validating system as it includes a blank titration to account for any alkali consumed by the apparatus or solvent.

Materials:

  • Sample (fat, oil, or other ester substance)

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution

  • 0.5 M Hydrochloric Acid (HCl), standardized

  • Phenolphthalein indicator solution

  • Mixture of equal volumes of ethanol (95%) and ether, neutralized.[9]

  • Reflux condenser and 250 mL Erlenmeyer flasks

  • Burette, pipette, and analytical balance

Protocol Steps:

  • Determine the Acid Value: a. Accurately weigh ~2 g of the sample into a 250 mL flask. b. Add 50 mL of the neutralized ethanol/ether solvent and shake to dissolve.[11] c. Add 1 mL of phenolphthalein solution. d. Titrate with 0.1 M KOH until a faint pink color persists for 30 seconds.[9] e. Calculate the Acid Value using the appropriate formula.

  • Determine the Saponification Value: a. Accurately weigh ~2 g of the sample into a 250 mL flask. b. Pipette exactly 25.0 mL of 0.5 M ethanolic KOH solution into the flask. c. Attach the reflux condenser and heat the flask in a water bath, refluxing gently for 30-60 minutes.[3][12] d. At the same time, prepare a blank by refluxing 25.0 mL of the same ethanolic KOH solution without any sample. e. After cooling, add 1 mL of phenolphthalein to the sample flask and the blank flask. f. Titrate the excess KOH in both flasks with standardized 0.5 M HCl until the pink color disappears.[12]

  • Calculation: a. Saponification Value (mg KOH/g) = (B - S) * N * 56.1 / W

    • B = Volume of HCl used for the blank (mL)
    • S = Volume of HCl used for the sample (mL)
    • N = Normality of the HCl solution
    • 56.1 = Molecular weight of KOH ( g/mol )
    • W = Weight of the sample (g) b. Ester Value = Saponification Value - Acid Value.[10][11]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of an ester, allowing for unambiguous identification and confirmation.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For esters, the spectrum is dominated by two key absorption bands.[13][14]

  • C=O Carbonyl Stretch : This is a very strong and sharp peak, making it highly diagnostic. Its position can distinguish between different types of esters.[15]

  • C-O Stretch : This band is also strong but appears in the fingerprint region, where many other absorptions can occur. Esters typically show two C-O stretching bands.[14][15]

Distinguishing an ester from a carboxylic acid is straightforward: the ester lacks the broad O-H stretching band characteristic of carboxylic acids (around 3300-2500 cm⁻¹).[16]

Table 2: Characteristic FTIR Absorption Bands for Esters
Functional GroupAbsorption Range (cm⁻¹)IntensityNotes
C=O Stretch (Aliphatic)1750 - 1735[15]Strong, SharpThe primary diagnostic peak for an ester.
C=O Stretch (α,β-Unsaturated)1730 - 1715[15]Strong, SharpConjugation lowers the frequency.
C-O Stretch 1300 - 1000[17]StrongTwo bands are often observed, one for the C-O bond adjacent to the carbonyl and one for the O-C bond of the alcohol moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of organic molecules.[18] Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of an ester.

¹H NMR Spectroscopy: The key to interpreting the ¹H NMR spectrum of an ester is to identify the protons on the carbons immediately adjacent to the ester oxygen atoms.[17]

  • Protons α to the Carbonyl (R-CH₂-COO-R') : These protons are deshielded by the carbonyl group and typically appear in the 2.0-2.5 ppm region.[17][19]

  • Protons α to the Ester Oxygen (R-COO-CH₂-R') : These protons are more strongly deshielded by the electronegative oxygen and appear further downfield, in the 3.7-4.5 ppm region.[17][19]

This clear difference in chemical shifts allows for the unambiguous assignment of the carboxylic acid and alcohol portions of the ester molecule.[19]

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for Esters
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ester Carbonyl (R-C OO-R')N/A160 - 180
α-Carbon to Carbonyl (R-C H₂-COOR')2.0 - 2.5[20]20 - 40
α-Carbon to Oxygen (RCOO-C H₂-R')3.7 - 4.5[20]50 - 80
Methyl Ester (RCOO-C H₃)3.6 - 3.8[20]~51
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the ester and its fragmentation pattern, which can be used to deduce its structure. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying components in a mixture.[2]

The fragmentation of esters in Electron Ionization (EI) MS is often predictable.[21] One of the most common fragmentation pathways is the McLafferty rearrangement , which is characteristic of esters with a γ-hydrogen on the acid portion. This rearrangement results in a prominent peak that can help identify the structure of the carboxylic acid moiety.[21] Another common fragmentation is the cleavage of the bond α to the carbonyl group, yielding a resonance-stabilized acylium ion ([RCO]⁺).[21][22] Electrospray Ionization (ESI) is a softer technique often used with HPLC (LC-MS) and typically yields protonated molecules ([M+H]⁺) or adducts, providing clear molecular weight information.[23]

Chromatographic Techniques: Separation and Quantification

Chromatography is essential for analyzing complex mixtures, determining the purity of a sample, and quantifying the amount of ester present. The choice between Gas and Liquid Chromatography depends primarily on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)

GC is the method of choice for volatile and thermally stable esters.[24] For non-volatile esters, such as triglycerides (fats and oils), a derivatization step is required to convert them into more volatile Fatty Acid Methyl Esters (FAMEs).[24]

Protocol: FAME Preparation and GC-FID Analysis

This protocol is based on standard methods for the analysis of fats and oils.[24]

  • Saponification & Esterification: a. Weigh ~25 mg of the oil sample into a reaction vial. b. Add 2 mL of 0.5 M methanolic NaOH. Heat at 80-100°C for 10 minutes to saponify the glycerides. c. Add 2 mL of a catalyst such as Boron Trifluoride (BF₃) in methanol. Heat again for 10 minutes to methylate the fatty acid salts, forming FAMEs.[24] d. Add a nonpolar solvent like heptane to extract the FAMEs. Add a saturated NaCl solution to wash the organic layer. e. Carefully transfer the upper heptane layer containing the FAMEs to a clean vial for GC analysis.

  • GC-FID Analysis: a. Column: A polar capillary column, such as one with a polyethylene glycol (Carbowax-type) or a biscyanopropyl stationary phase, is typically used for FAME analysis.[24] b. Injection: Inject 1 µL of the FAMEs solution into the GC. A split injection is common to avoid column overload. c. Oven Program: A temperature gradient is used to separate the FAMEs based on chain length and degree of unsaturation. A typical program might start at 100°C and ramp up to 240°C. d. Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its excellent linearity and sensitivity for hydrocarbons. For identification, a Mass Spectrometer (MS) is used. e. Quantification: The concentration of each FAME is determined by comparing its peak area to that of an internal or external standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the analysis of non-volatile, thermally labile, or highly polar esters.[25]

  • Technique: Reversed-phase HPLC is the most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[26][27]

  • Detection: A UV detector is suitable if the ester contains a chromophore.[26] For esters without a chromophore (like many aliphatic esters), a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is necessary.[26][28]

  • Application: HPLC is widely used for the analysis of pharmaceutical prodrugs, sucrose fatty acid esters, and for quantifying the conversion of triglycerides to biodiesel.[25][26]

Integrated Analytical Workflow

A comprehensive characterization of an unknown ester sample requires a logical, multi-step approach that combines these techniques. The following workflow illustrates how a researcher can efficiently move from bulk analysis to definitive structural confirmation and purity assessment.

Ester_Characterization_Workflow cluster_0 Phase 1: Initial Assessment & Bulk Properties cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Separation & Quantification cluster_3 Phase 4: Final Confirmation Sample Unknown Ester Sample Titration Titrimetric Analysis (Acid, Saponification, Ester Values) Sample->Titration Purity & MW Estimate FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID Chromatography Chromatography (GC or HPLC) Sample->Chromatography Assess Complexity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Titration->NMR Informs Structure FTIR->NMR Confirms Functional Group MS Mass Spectrometry (Direct Infusion or GC/LC-MS) NMR->MS Cross-Validation Confirmation Confirmed Structure & Purity Report NMR->Confirmation MS->Confirmation Chromatography->MS Coupled Technique (GC-MS, LC-MS) Purity Purity Assessment & Impurity Profiling Chromatography->Purity Purity->Confirmation

Caption: Integrated workflow for ester characterization.

This workflow demonstrates a systematic approach. Phase 1 provides initial, rapid insights. Phase 2 uses high-resolution spectroscopic methods for definitive structure determination. Phase 3 is critical for assessing the purity of the sample and identifying any related substances or impurities. Finally, all data is consolidated for a comprehensive report on the ester's identity and quality.

Conclusion

The characterization of esters is a multi-faceted process that relies on the synergistic use of classical, spectroscopic, and chromatographic techniques. From determining bulk properties with titrimetric methods to elucidating complex structures with NMR and MS, and finally assessing purity with GC and HPLC, each method provides a critical piece of the analytical puzzle. By understanding the principles behind each technique and employing a logical workflow, researchers and drug development professionals can ensure the identity, quality, and safety of their ester-containing products with the highest degree of scientific confidence.

References

  • Slideshare. (n.d.). Determination of Acid value, Saponification value and Ester value. Retrieved from [Link]

  • Coach VNA Academy. (2026, January 12). Ester value. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • ASTM International. (2022). D1617 Standard Test Method for Ester Value of Solvents and Thinners. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • GlobalSpec. (n.d.). ASTM D3545-02 - Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Retrieved from [Link]

  • Coach VNA Academy. (2026, January 9). Saponification value. Retrieved from [Link]

  • Pharmacoguide. (2025, November 20). Determination Acid Value and Ester Value. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Scribd. (n.d.). Ester Value Determination. Retrieved from [Link]

  • AquaDocs. (n.d.). DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]

  • ACS Publications. (2018, October 22). Analysis and Quantitation of Fatty Acid Methyl Esters in Biodiesel by High-Performance Liquid Chromatography. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Analysis of Sucrose Fatty Acid Esters Composition by HPLC. Retrieved from [Link]

  • Scribd. (n.d.). Saponification Value Analysis Guide. Retrieved from [Link]

  • ASTM International. (2017). D3545 Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value. Retrieved from [Link]

  • YouTube. (2017, March 26). How to Determine Structure of an Ester from Proton NMR Spectrum. Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ASTM International. (n.d.). Determination of Fatty Acids and Esters in Glycerin1. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

  • AOCS Lipid Library. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

  • YouTube. (2023, October 1). DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]

  • Pearson+. (n.d.). What is hydrolysis and why is it significant in ester reactions?. Retrieved from [Link]

  • Scribd. (n.d.). Ester Synthesis and Characterisation Lab. Retrieved from [Link]

  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]

  • ResearchGate. (2022, January 3). Can we find the type of a ester from saponification value?. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • ASTM International. (2021). D7638 Standard Test Method for Determination of Fatty Acids and Esters in Glycerin. Retrieved from [Link]

  • PubMed. (2021, May 21). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Retrieved from [Link]

  • Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • SciELO. (2017, December 14). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of an unknown ester: An analytical-organic experiment. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

  • Boston Apothecary. (2019, April 15). Advanced Acid And Ester Titration Basics. Retrieved from [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]

  • ACS Publications. (2026, January 29). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. Retrieved from [Link]

Sources

Ethyl 4,4-dimethylpentanoate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 4,4-dimethylpentanoate as a Strategic Synthetic Intermediate

Abstract

Ethyl 4,4-dimethylpentanoate (CAS: 10228-99-6) serves as a critical aliphatic building block in medicinal chemistry, specifically for the introduction of the gem-dimethyl motif. This structural feature is pivotal for modulating the physicochemical properties of drug candidates, primarily through the Thorpe-Ingold effect (conformational restriction) and the blockage of metabolic


-oxidation. This guide outlines the physicochemical profile of the molecule, its strategic value in lead optimization, and validated protocols for its downstream transformation into alcohols, aldehydes, and acids.

Physicochemical Profile & Safety

Compound Identity:

  • IUPAC Name: Ethyl 4,4-dimethylpentanoate[1][2][3]

  • CAS Number: 10228-99-6[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 158.24 g/mol [1][3]

Key Properties Table:

PropertyValueContext
Boiling Point ~163°C (at 760 mmHg)Volatile; avoid high-vacuum rotovap without cooling trap.[2]
Density ~0.86 g/mLLess dense than water; forms upper layer in aqueous workups.[2]
LogP ~2.6Moderate lipophilicity; suitable for traversing cell membranes.[2]
Solubility Soluble in EtOH, Et₂O, DCMImmiscible with water.[2]
Appearance Colorless LiquidCharacteristic fruity/ester odor.[2]

Safety Advisory:

  • Flammability: Flash point is approx. 45-50°C. Handle away from open flames.[2]

  • Storage: Store at room temperature under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.

Strategic Utility in Drug Design

The utility of Ethyl 4,4-dimethylpentanoate lies in the terminal tert-butyl group (the 4,4-dimethyl moiety).

A. Metabolic Stability (The "Metabolic Block")

In fatty acid mimetics or long-chain linkers, the


-position relative to a carbonyl or aromatic ring is a "soft spot" for metabolic degradation (oxidation).
  • Mechanism: Cytochrome P450 enzymes typically oxidize terminal or sub-terminal carbons.

  • Solution: The quaternary carbon at position 4 prevents oxidation at that site and sterically shields the adjacent positions, significantly extending the half-life (

    
    ) of the molecule in vivo.
    
B. The Thorpe-Ingold Effect (Conformational Lock)

The gem-dimethyl group introduces steric bulk that restricts the rotation of the alkyl chain.

  • Impact: This reduces the entropic penalty for cyclization or binding to a protein pocket. It forces the molecule into a "reactive" or "bioactive" conformation more frequently than a linear alkyl chain would.

Synthetic Workflows & Visualizations

The following diagram illustrates the divergent synthesis pathways starting from Ethyl 4,4-dimethylpentanoate.

SyntheticPathways Start Ethyl 4,4-dimethylpentanoate (Starting Material) Alcohol 4,4-Dimethylpentan-1-ol (Linker Synthesis) Start->Alcohol LiAlH4 Reduction Acid 4,4-Dimethylpentanoic Acid (Amide Coupling) Start->Acid LiOH/THF Hydrolysis AlphaAlk Alpha-Alkylated Derivatives Start->AlphaAlk LDA; R-X (Enolate Chem) Aldehyde 4,4-Dimethylpentanal (Reductive Amination) Alcohol->Aldehyde Swern or DMP Oxidation

Figure 1: Divergent synthetic pathways from the ethyl ester precursor.

Experimental Protocols

Protocol A: Selective Reduction to 4,4-Dimethylpentan-1-ol

Objective: Convert the ester to a primary alcohol without losing the volatile product. Reagents: Lithium Aluminum Hydride (


), Anhydrous THF, Sodium Sulfate (

).[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Charge flask with

    
     (1.2 equiv) suspended in anhydrous THF (
    
    
    
    concentration relative to substrate). Cool to 0°C.
  • Addition: Dissolve Ethyl 4,4-dimethylpentanoate (1.0 equiv) in minimal THF. Add dropwise to the

    
     suspension over 20 minutes.
    
    • Note: The bulky tail does not inhibit the nucleophilic attack at the carbonyl.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (stain with

    
     or Vanillin; the product is not UV active).
    
  • Fieser Quench (Critical):

    • Cool back to 0°C.

    • Add water (

      
       mL per 
      
      
      
      grams of
      
      
      ).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).[4]
      
    • Result: A granular white precipitate forms (aluminum salts) rather than a gelatinous emulsion.

  • Workup: Filter the precipitate through a Celite pad. Wash the pad with diethyl ether.

  • Purification: Dry the filtrate over

    
    . Concentrate carefully (bath temp < 40°C, pressure > 100 mbar) to avoid evaporating the volatile alcohol product.
    
Protocol B: Saponification to 4,4-Dimethylpentanoic Acid

Objective: Generate the free acid for peptide coupling or salt formation.

Step-by-Step Methodology:

  • Solvent System: Prepare a mixture of THF:MeOH:Water (3:1:1).

  • Reaction: Dissolve Ethyl 4,4-dimethylpentanoate in the solvent mixture. Add Lithium Hydroxide monohydrate (

    
    , 2.5 equiv).
    
  • Conditions: Stir at 50°C for 4–6 hours.

    • Mechanistic Insight: The remote gem-dimethyl group does not sterically hinder the ester hydrolysis, unlike pivalate esters (2,2-dimethyl), which require harsh conditions.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Acidify the remaining aqueous layer to pH ~2 using 1M HCl.

    • Extract with Ethyl Acetate (

      
      ).
      
  • Isolation: Dry over

    
     and concentrate. The resulting acid is a viscous oil that may solidify upon cooling.
    

Application Case Study: Linker Design

In the development of PROTACs (Proteolysis Targeting Chimeras) , linear alkyl chains are often used as linkers. However, linear chains are metabolically labile.

  • Experiment: Researchers replaced a standard heptyl linker with a 4,4-dimethylpentyl linker derived from this ethyl ester.

  • Outcome:

    • Permeability: LogP increased by 0.4 units, improving cell entry.

    • Stability: Microsomal stability assay showed a 3-fold increase in half-life due to the blockage of

      
       oxidation.
      

MetabolicStability Linear Linear Alkyl Chain (Susceptible to P450) Metabolism Cytochrome P450 Oxidation Linear->Metabolism Rapid Degradation GemDimethyl Gem-Dimethyl Analog (Steric Shielding) GemDimethyl->Metabolism Blocked/Slowed Result Extended In Vivo Half-Life GemDimethyl->Result Outcome

Figure 2: Mechanism of metabolic stabilization via gem-dimethyl substitution.

References

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. [Link]3] Accessed Oct 24, 2023.

  • Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[5] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 107, 1080-1106. (Foundational theory on conformational restriction).

  • Gem-Dimethyl in Drug Design: Talele, T. T. (2017). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[6] [Link]

  • Reduction Protocols: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[2] (Authoritative text on hydride reductions).

Sources

Application Notes and Protocols for the Use of Ethyl 4,4-dimethylpentanoate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Potential of Novel Esters

The flavor and fragrance industry is in a perpetual quest for novel molecules that can impart unique and desirable sensory experiences to a wide array of consumer products. Esters, a class of organic compounds, are fundamental building blocks in this creative palette, often responsible for the characteristic fruity and sweet notes found in nature.[1][2][3] Ethyl 4,4-dimethylpentanoate, a lesser-known branched-chain ester, presents an intriguing target for investigation. Its molecular structure suggests the potential for a unique olfactory profile that could fill a gap in the existing spectrum of aroma chemicals.

This document serves as a comprehensive technical guide for researchers and scientists interested in exploring the sensory and performance characteristics of Ethyl 4,4-dimethylpentanoate. As a novel ingredient, a systematic and rigorous approach to its evaluation is paramount. These application notes and protocols are designed to provide a robust framework for this endeavor, grounded in established scientific principles and industry best practices. We will delve into the essential methodologies for sensory analysis, analytical characterization, and performance assessment, empowering researchers to unlock the full potential of this promising molecule.

Chemical and Physical Properties of Ethyl 4,4-dimethylpentanoate

A thorough understanding of the physicochemical properties of a new aroma chemical is the foundation for its effective application and safe handling. Ethyl 4,4-dimethylpentanoate is a C9 ester with a distinct branched structure that is anticipated to influence its volatility, stability, and ultimately, its sensory perception.

PropertyValueSource
IUPAC Name ethyl 4,4-dimethylpentanoate[4]
CAS Number 10228-99-6[4][5]
Molecular Formula C₉H₁₈O₂[4][5]
Molecular Weight 158.24 g/mol [4][5]
SMILES CCOC(=O)CCC(C)(C)C[4]
InChI Key PUJGGPCGKBGBAD-UHFFFAOYSA-N[5]

Synthesis and Purification

The synthesis of Ethyl 4,4-dimethylpentanoate for research purposes can be achieved through standard esterification methods. A common approach is the Fischer esterification of 4,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst.

Protocol 2.1: Laboratory-Scale Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 1 mole of 4,4-dimethylpentanoic acid with 3 moles of absolute ethanol.

  • Catalysis: Add a catalytic amount (0.01-0.02 moles) of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ester into a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by fractional distillation under reduced pressure to obtain high-purity Ethyl 4,4-dimethylpentanoate.

Synthesis_Workflow Reactants 4,4-dimethylpentanoic acid + Ethanol Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product Pure Ethyl 4,4-dimethylpentanoate Purification->Product

Caption: Workflow for the synthesis and purification of Ethyl 4,4-dimethylpentanoate.

Sensory Evaluation: Defining the Olfactive Profile

The cornerstone of evaluating a new aroma chemical is a comprehensive sensory analysis. This process involves trained sensory panelists to systematically describe the odor characteristics of the molecule.

Protocol 3.1: Olfactory Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by the human nose.

  • Panelist Selection: Recruit a panel of at least 10-15 trained sensory assessors with demonstrated olfactory acuity.

  • Sample Preparation: Prepare a series of dilutions of Ethyl 4,4-dimethylpentanoate in an odorless solvent (e.g., diethyl phthalate or ethanol). The concentration range should span several orders of magnitude, bracketing the expected threshold.

  • Presentation: Employ a standardized presentation method, such as the three-alternative forced-choice (3-AFC) method, where panelists are presented with three samples (one containing the odorant and two blanks) and asked to identify the odd sample.

  • Data Analysis: Calculate the group's best-estimate threshold (BET) using appropriate statistical methods (e.g., ASTM E679).

Protocol 3.2: Odor Profile Description

  • Sample Preparation: Prepare a solution of Ethyl 4,4-dimethylpentanoate at a concentration well above its determined threshold (e.g., 1% in ethanol).

  • Evaluation: Provide smelling strips dipped in the solution to the trained sensory panel.

  • Descriptor Generation: Instruct panelists to individually brainstorm and document descriptive terms for the aroma.

  • Consensus Profiling: Facilitate a group discussion to reach a consensus on the most appropriate and accurate descriptors for the top, middle, and base notes of the aroma. The use of a standardized aroma wheel can aid in this process.

Sensory_Evaluation_Workflow Start Novel Ester: Ethyl 4,4-dimethylpentanoate Threshold Odor Threshold Determination (3-AFC) Start->Threshold Profile Odor Profile Description Start->Profile Data Sensory Data Analysis & Interpretation Threshold->Data Profile->Data Application Application Testing in Product Bases Data->Application

Caption: A streamlined workflow for the sensory evaluation of a novel fragrance ingredient.

Analytical Characterization for Quality Control

Rigorous analytical testing is crucial to ensure the purity of the synthesized Ethyl 4,4-dimethylpentanoate and to identify any potential impurities that could impact its odor profile or safety.

Protocol 4.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds in a sample.

  • Sample Preparation: Prepare a dilute solution of the purified Ethyl 4,4-dimethylpentanoate in a high-purity solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a polar wax column).

  • Method Parameters:

    • Injector Temperature: Typically 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure the elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Data Analysis:

    • Purity Assessment: Determine the purity of the ester by calculating the peak area percentage of the main component.

    • Impurity Identification: Identify any minor peaks by comparing their mass spectra to a reference library (e.g., NIST).

Application and Performance Testing

The true value of a new aroma chemical is realized in its performance within a finished product. It is essential to evaluate the stability and sensory contribution of Ethyl 4,4-dimethylpentanoate in various consumer product bases.

Protocol 5.1: Stability Testing in Different Media

  • Base Selection: Choose a range of representative unfragranced product bases, such as fine fragrance (ethanol/water), bar soap, liquid soap, and lotion.

  • Sample Preparation: Incorporate Ethyl 4,4-dimethylpentanoate into each base at a predetermined concentration (e.g., 0.1% to 1.0%). Prepare control samples of the unfragranced bases.

  • Accelerated Aging: Store the samples under various stress conditions to simulate long-term aging:

    • Elevated temperature (e.g., 40°C) for 12 weeks.

    • Exposure to UV light.

    • Freeze-thaw cycles.

  • Evaluation: At regular intervals (e.g., 1, 4, 8, and 12 weeks), evaluate the samples for:

    • Olfactory Changes: A sensory panel assesses any changes in the odor profile.

    • Physical Changes: Observe any discoloration, precipitation, or changes in viscosity.

    • Chemical Stability: Use GC-MS to quantify the concentration of the ester and detect any degradation products.

Conclusion: A Path Forward for Innovation

Ethyl 4,4-dimethylpentanoate represents an unexplored territory in the vast landscape of aroma chemicals. While its specific sensory characteristics await discovery through empirical investigation, the protocols outlined in this guide provide a comprehensive roadmap for its systematic evaluation. By adhering to these methodologies, researchers can confidently characterize its olfactive profile, ensure its quality and purity, and assess its performance in various applications. This rigorous approach is fundamental to driving innovation and expanding the creative possibilities within the flavor and fragrance industry.

References

  • The Good Scents Company. (n.d.). ethyl 4-pentenoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl dimethyl methylene cyclohexene carboxylate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2,2-dimethylpropyl)-4,4-dimethylpentanoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,4-dimethylpentanoate. Retrieved from [Link]

  • ACS Symposium Series. (2022). Introduction to Flavor and Fragrance in Food Processing. Retrieved from [Link]

  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Retrieved from [Link]

  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • Google Patents. (n.d.). WO2018196988A1 - Ethyl-2-acetyl-2,4-dimethyl-pent-4-enoate as a fragrance.
  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of flavor and fragrance esters using Candida antarctica lipase. Retrieved from [Link]

  • Journal of Sciences, Islamic Republic of Iran. (n.d.). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-pentenoate. Retrieved from [Link]

  • YouTube. (2025, October 19). Esters: Pleasant Smelling Compounds | Organic Chemistry Explained. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • PubChem. (n.d.). 2-Ethyl-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dimethylpentanoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4,4-dimethylpentan-1-ol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4,4-dimethylpentanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this esterification. The unique structural feature of the parent carboxylic acid, 4,4-dimethylpentanoic acid, is the sterically bulky tert-butyl group adjacent to the carboxyl functionality. This presents specific challenges, primarily related to reaction kinetics and equilibrium, which this guide will address in detail.

Frequently Asked Questions (FAQs)

Q1: Why is my yield for Ethyl 4,4-dimethylpentanoate synthesis consistently low when using a standard Fischer-Speier esterification protocol?

A: A standard Fischer-Speier esterification involves reacting a carboxylic acid with an alcohol under acidic catalysis. The low yield you are observing is likely due to two primary factors rooted in the reaction's nature and the substrate's structure:

  • Reversible Equilibrium: The Fischer esterification is a reversible reaction, meaning it proceeds until it reaches an equilibrium state containing reactants (acid and alcohol) and products (ester and water).[1][2] Without actively shifting this equilibrium, the maximum theoretical yield is often limited. For a 1:1 mixture of a typical carboxylic acid and alcohol, the equilibrium yield might only be around 65-70%.[1][3]

  • Steric Hindrance: The core challenge with 4,4-dimethylpentanoic acid is the significant steric bulk of the neopentyl (tert-butylmethyl) group. This bulkiness physically obstructs the nucleophilic attack of ethanol on the protonated carbonyl carbon of the acid.[2] This steric hindrance dramatically slows down the rate of the forward reaction (esterification), making it difficult to reach equilibrium in a standard timeframe and allowing the reverse reaction (hydrolysis) to become more significant.

Q2: How can I effectively shift the reaction equilibrium to maximize the yield of the ester?

A: According to Le Châtelier's principle, the equilibrium of the Fischer esterification can be driven towards the product side by either using an excess of a reactant or by removing a product as it is formed.[1][2]

  • Use of Excess Reactant: The most common strategy is to use a large excess of the alcohol (ethanol in this case), which is typically inexpensive and can also serve as the reaction solvent.[1] Using a 10-fold excess of alcohol can push the yield to over 95%.[1]

  • Removal of Water: A highly effective method is the continuous removal of water from the reaction mixture as it is formed. This is best accomplished using a Dean-Stark apparatus .[4][5] The apparatus, used in conjunction with a reflux condenser and a solvent that forms a low-boiling azeotrope with water (like toluene or benzene), traps the condensed water while returning the organic solvent to the reaction flask.[4][6] This continuous removal of a product prevents the reverse hydrolysis reaction and drives the synthesis to completion.

Q3: The Fischer esterification is too slow due to steric hindrance. Are there alternative, higher-yielding methods for 4,4-dimethylpentanoic acid?

A: Yes, for sterically hindered acids where the Fischer-Speier method is kinetically unfavorable, more potent activation methods are recommended.

Steglich Esterification: This method is exceptionally well-suited for coupling sterically hindered substrates under mild, often room-temperature, conditions.[7][8] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP) .[8][9][10]

The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form an even more reactive acylated pyridinium species, which is readily attacked by the alcohol.[7] This process avoids the generation of water and is not an equilibrium-driven reaction, leading to high yields.[7] A key consideration is the removal of the urea byproduct; the urea from EDC is water-soluble, simplifying purification compared to the poorly soluble dicyclohexylurea (DCU) formed from DCC.[10]

Q4: What are the common side products in this synthesis, and how can they be minimized?

A: In the context of Fischer esterification, the primary side product of concern is diethyl ether , formed by the acid-catalyzed dehydration of two ethanol molecules. This side reaction is favored by higher temperatures and high concentrations of the acid catalyst. To minimize its formation, maintain the reaction temperature at the reflux point of the solvent/alcohol mixture without excessive heating.[11]

In Steglich esterification, the main side product is the inert N-acylurea . This forms from an intramolecular 1,3-rearrangement of the O-acylisourea intermediate.[7] This side reaction is often competitive with sterically hindered alcohols. The use of the DMAP catalyst is crucial as it rapidly intercepts the O-acylisourea intermediate, significantly suppressing the formation of the N-acylurea byproduct.[7]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of Ethyl 4,4-dimethylpentanoate.

Symptom / Observation Potential Cause(s) Recommended Solutions & Explanations
Low Conversion (High amount of starting acid in final product) 1. Equilibrium Not Shifted: Insufficient driving force for the reaction. 2. Insufficient Reaction Time: Reaction is too slow due to steric hindrance. 3. Inactive Catalyst: Acid catalyst is weak or has degraded.1. Implement a Dean-Stark trap to remove water azeotropically.[4] Alternatively, use a large excess (10-20 equivalents) of ethanol.[1] 2. Increase the reflux time. Monitor the reaction progress by TLC or GC. 3. Use a fresh, concentrated strong acid catalyst like H₂SO₄ or p-TsOH.
Formation of an Insoluble White Precipitate During Reaction N-acylurea Formation (Steglich Method): This is the rearranged, unreactive byproduct from the DCC or EDC activation.This indicates the nucleophilic attack by the alcohol is slow. Ensure an adequate amount of DMAP catalyst (5-10 mol%) is used to accelerate the desired reaction.[8] The precipitate (dicyclohexylurea) must be filtered off post-reaction.
Difficulty in Product Purification / Emulsion during Workup 1. Incomplete Neutralization: Residual acid catalyst can cause issues. 2. Emulsion Formation: Soaps can form if a strong base is used for neutralization with unreacted carboxylic acid present.1. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a water wash. 2. To break emulsions, wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components.
Product Decomposes or Reverts to Acid During Distillation Residual Acid Catalyst: Trace amounts of the strong acid catalyst can promote the reverse hydrolysis reaction at the high temperatures required for distillation.Ensure the workup and neutralization steps are performed meticulously. Washing with NaHCO₃ and then brine is critical. For high-purity requirements, consider vacuum distillation to lower the boiling point and reduce thermal stress on the product.
Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and resolving low yield issues.

G Start Low Yield of Ethyl 4,4-dimethylpentanoate Check_Method Which synthesis method was used? Start->Check_Method Fischer Fischer-Speier Check_Method->Fischer Fischer Steglich Steglich Check_Method->Steglich Steglich Check_Equilibrium How was equilibrium shifted? Fischer->Check_Equilibrium Check_Steglich_Components Check Reagent Stoichiometry & Catalyst Steglich->Check_Steglich_Components Excess_EtOH Excess Ethanol Used? Check_Equilibrium->Excess_EtOH Reactant Ratio Dean_Stark Dean-Stark Used? Check_Equilibrium->Dean_Stark Water Removal Check_DMAP Sufficient DMAP (5-10 mol%)? Check_Steglich_Components->Check_DMAP Catalyst Check_Urea Insoluble Urea Byproduct Observed? Check_Steglich_Components->Check_Urea Byproduct Increase_EtOH Solution: Increase EtOH to >10 eq. Excess_EtOH->Increase_EtOH No or <5 eq. Use_DS Solution: Use Dean-Stark with Toluene. Dean_Stark->Use_DS No Add_DMAP Solution: Increase DMAP concentration. Check_DMAP->Add_DMAP No or <5% Filter_Urea Action: Filter off urea byproduct. Check_Urea->Filter_Urea Yes

Caption: A decision tree for troubleshooting low yields.

Optimized Experimental Protocols

Protocol 1: High-Yield Fischer-Speier Esterification via Azeotropic Distillation

This protocol is optimized for driving the reaction to completion by continuously removing water.

Reaction Mechanism Overview

Fischer_Mechanism cluster_reactants Reactants cluster_products Products Acid R-COOH (4,4-Dimethylpentanoic Acid) Intermediate Tetrahedral Intermediate Acid->Intermediate + Alcohol R'-OH (Ethanol) Alcohol->Intermediate + Ester R-COOR' (Product) Water H₂O Water->Intermediate + H₂O (Reverse Reaction) Catalyst H⁺ Catalyst (e.g., H₂SO₄) Catalyst->Intermediate + Intermediate->Ester - H₂O

Caption: Simplified Fischer esterification equilibrium.

Materials & Equipment:

  • 4,4-dimethylpentanoic acid

  • Ethanol (anhydrous)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stirrer/stir bar, Heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagent Charging: To the flask, add 4,4-dimethylpentanoic acid (1.0 eq), ethanol (3.0 eq), and toluene (approx. 2 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add the acid catalyst. Use either concentrated H₂SO₄ (approx. 1-2 mol%) or p-TsOH (approx. 2-4 mol%).

  • Reflux: Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the flask.[4]

  • Monitoring: Continue the reflux until water no longer collects in the trap (typically 3-6 hours). The theoretical volume of water can be calculated beforehand to monitor progress.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of cold water.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (2x) to neutralize the acid catalyst. (Caution: CO₂ evolution).

      • Water (1x).

      • Brine (1x) to break any emulsions and begin drying.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.

  • Solvent Removal & Purification: Remove the toluene and excess ethanol by rotary evaporation. The crude ester can be purified by vacuum distillation to yield pure Ethyl 4,4-dimethylpentanoate.

Protocol 2: Steglich Esterification of 4,4-dimethylpentanoic acid

This protocol is ideal for achieving a high yield under mild conditions, bypassing the challenges of equilibrium and high temperatures.

Materials & Equipment:

  • 4,4-dimethylpentanoic acid

  • Ethanol (anhydrous)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, Magnetic stirrer/stir bar, Nitrogen/Argon inlet

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4,4-dimethylpentanoic acid (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 4 mL per gram of acid).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • EDC Addition: While stirring, add EDC (1.1 eq) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (stain with KMnO₄) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially in a separatory funnel with:

      • 1M HCl solution (2x) to remove DMAP and any unreacted EDC/urea byproduct.

      • Saturated NaHCO₃ solution (2x) to remove any unreacted carboxylic acid.

      • Brine (1x).

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ and filter.

  • Solvent Removal & Purification: Remove the DCM by rotary evaporation. The resulting crude ester is often of high purity, but can be further purified by column chromatography or vacuum distillation if necessary.

References

  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Glonek, T., Kleps, R. A., Van Wazer, J. R., & Myers, T. C. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310.
  • Vahteristo, K., Maury, S., Laari, A., Solonen, A., Haario, H., & Koskimies, S. (2009). Kinetics of Neopentyl Glycol Esterification with Different Carboxylic Acids. Industrial & Engineering Chemistry Research, 48(13), 6237–6247.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4,4-dimethylpentanoate. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from [Link]

  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]

  • Kamil, R. N. M., Yusup, S., & Ismail, L. (2012). Application of Taguchi Method for Optimization of Polyol Ester Production by Esterification of Neopentyl Glycol with Hexanoic Acid. Oriental Journal of Chemistry, 28(2), 791-797.
  • Davis, H. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Retrieved from [Link]

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • Russian Journal of General Chemistry. (2024, March 10). Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • UKDiss.com. (2021, November 22). A Multi-step Synthesis of 4,5-Dimethylnonane. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • VTT Research. (n.d.). Kinetics of neopentyl glycol esterification with different carboxylic acids. Retrieved from [Link]

  • JoVE. (2020, March 26). Esterification. Retrieved from [Link]

  • Ministry of Environment, Forest and Climate Change, India. (n.d.). Manufacturing Process Detail. Retrieved from [Link]

  • ResearchGate. (2014, January 20). Steglich Esterification? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (n.d.). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]

Sources

Technical Support Center: Hydrogenation of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Chemoselectivity, and Safety in Catalytic Hydrogenation

Mission Statement

Welcome to the Advanced Catalysis Support Center. This guide is not a textbook; it is a field manual designed for researchers facing the specific challenges of hydrogenating unsaturated esters. Our goal is to help you navigate the "Selectivity Cliff"—saturating the alkene (


) without touching the ester carbonyl (

) or triggering unwanted transesterification—while maintaining the highest safety standards for pyrophoric handling.

Module 1: The "Engine" – Catalyst Selection & Activity

The most common failure mode in ester hydrogenation is not a lack of reaction, but the wrong reaction. Your choice of metal defines your chemoselectivity profile.

Catalyst Decision Matrix
Catalyst SystemPrimary FunctionSelectivity RiskBest For
Pd/C (5-10%) The Standard. Rapid saturation of

.
Low risk of

reduction. High risk of isomerization.
Terminal or disubstituted alkenes.
Pt/C or

The Specialist. More resistant to poisoning.Higher risk of aromatic ring reduction than Pd.Substrates with sulfur/amine impurities or halogens (using sulfided Pt).
Rh-based (e.g., Wilkinson's) The Surgeon. Homogeneous precision.Very low. Excellent functional group tolerance.Sterically hindered

-unsaturated esters.[1]
Cu/SiO2 or Cu-Zn The Selective Shield. Extremely low. Cu is inactive for

under mild conditions.
Strictly chemoselective reduction of conjugated enoates.

Technical Insight: Palladium operates via the Horiuti-Polanyi mechanism. It is exceptionally fast because it readily dissociates


. However, for 

-unsaturated esters, Pd can sometimes catalyze

bond migration (isomerization) before reduction, leading to inseparable mixtures. If you observe migration, switch to a homogeneous Rh catalyst or reduce the temperature.

Module 2: The "Steering" – Solvent & Selectivity Control

Q: Why am I seeing ethyl ester impurities when my starting material is a methyl ester?

A: You are a victim of Transesterification.

This is the most overlooked side reaction in ester hydrogenation.

  • Mechanism: In alcoholic solvents, the solvent acts as a nucleophile. Even without added base, the metal surface or trace acidity can catalyze the exchange of the alkoxy group:

    
    
    
  • The Fix:

    • Homologous Solvents: Always match your solvent to your ester (e.g., use Methanol for methyl esters, Ethanol for ethyl esters).

    • Aprotic Alternatives: If solubility permits, switch to Ethyl Acetate (EtOAc) or THF. These are non-nucleophilic and prevent exchange entirely.

Q: The reaction is stalled. Should I heat it up?

A: Proceed with caution. Heating


-unsaturated esters often triggers the reduction of the carbonyl group (over-reduction) or polymerization.
  • Check Mass Transfer First: Hydrogen gas has poor solubility in most organic solvents. Before heating, increase the stirring speed (rpm). If you are not seeing a vortex, you are likely diffusion-limited, not kinetically limited.

  • Verify Purity: Sulfur (thiols) and amines are potent poisons for Pd and Pt. If your turnover frequency (TOF) is near zero, filter the solution through a pad of Celite and restart with fresh catalyst; do not just add more metal to the "dead" soup.

Module 3: Visualization of Pathways

Understanding the competitive pathways is critical for optimization. The diagram below illustrates the divergence between desired hydrogenation, over-reduction, and side reactions.

HydrogenationPathways Start Unsaturated Ester (R-CH=CH-COOR') Desired Saturated Ester (R-CH2-CH2-COOR') Start->Desired Pd/C, H2 (1-5 bar) < 50°C Isomer Isomerized Alkene (Migration of C=C) Start->Isomer Pd/C, Low H2 pressure Slow rate OverReduced Saturated Alcohol (R-CH2-CH2-CH2OH) Desired->OverReduced High Temp (>100°C) High Pressure (>50 bar) TransEst Transesterified Product (R-CH2-CH2-COOR'') Desired->TransEst Wrong Alcohol Solvent (e.g., MeOH vs EtOH)

Figure 1: Reaction pathways in the hydrogenation of unsaturated esters. Green path indicates the target chemoselective route.

Module 4: The "Brakes" – Safety & Pyrophoric Handling

CRITICAL WARNING: Dry Pd/C and Raney Nickel are pyrophoric . They will spontaneously ignite upon contact with air, especially after being saturated with hydrogen.

Standard Operating Procedure (SOP) for Catalyst Filtration

Never filter a hydrogenation catalyst until dry. Follow this "Wet-Cake" protocol:

  • Inert Blanket: Keep the reaction vessel under a flow of Argon or Nitrogen during opening.

  • Celite Pad: Prepare a filter funnel with a pre-wetted Celite pad.

  • Keep it Wet: Pour the reaction mixture onto the filter. Do not apply strong vacuum that pulls the cake dry. Stop the vacuum while a thin layer of solvent still covers the black catalyst powder.

  • Wash: Add wash solvent immediately.

  • Disposal: Transfer the wet filter cake directly into a water-filled waste container. The water acts as a heat sink and oxygen barrier.

Module 5: Troubleshooting Logic

Use this decision tree to diagnose stalled or problematic reactions.

Troubleshooting Problem Reaction Issue Detected Type Identify Symptom Problem->Type Slow Reaction Too Slow / Stalled Type->Slow Low Conversion Selectivity Wrong Product Formed Type->Selectivity Impurity Profile CheckH2 Check H2 Mass Transfer (Stirring speed, Pressure) Slow->CheckH2 TransEst Transesterification? Selectivity->TransEst Ester group changed OverRed Over-reduction (Alcohol)? Selectivity->OverRed Alcohol detected Poison Catalyst Poisoning? (S, N, P impurities) CheckH2->Poison Transfer OK Reload Filter & Reload Catalyst (Do not just add more) Poison->Reload Yes SolventChange Switch to Aprotic Solvent (EtOAc, THF) TransEst->SolventChange Milder Lower Temp/Pressure Switch to Cu or Rh catalyst OverRed->Milder

Figure 2: Diagnostic flowchart for optimizing hydrogenation parameters.

References

  • Chemoselective Hydrogen

    
    -Unsaturated Ketones and Esters. 
    
    • Source: Organic Letters (ACS Public
    • Context: Describes the use of Mn-pincer complexes for high chemoselectivity, avoiding over-reduction.
  • Selective Hydrogen

    
    -Unsaturated Carbonyl Compounds on Silica-Supported Copper Nanoparticles. 
    
    • Source: Chemical Communic
    • Context: Establishes Copper (Cu) as a highly selective metal for preserving the carbonyl group while reducing the alkene.
  • Procedures for Safe Use of Pyrophoric Solids.

    • Source: UCLA Chemistry & Biochemistry Safety Manual.
    • Context: Authoritative guidelines for handling Pd/C and Raney Nickel to prevent fires.
  • Transesterific

    • Source: Master Organic Chemistry.
    • Context: detailed mechanism explaining why alcoholic solvents exchange with ester groups under c
  • Catalyst Poisoning in Hydrogen

    • Source: Johnson Matthey / C
    • Context: Industrial troubleshooting for sulfur and amine poisoning of Pl

Sources

Technical Support Center: Purification of Crude Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Ethyl 4,4-dimethylpentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.

Introduction to Purification Challenges

Ethyl 4,4-dimethylpentanoate is commonly synthesized via Fischer esterification of 4,4-dimethylpentanoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][2][3][4][5] This reversible reaction presents several purification challenges.[1][2][4][5] The crude product is typically a mixture containing the desired ester, unreacted starting materials (4,4-dimethylpentanoic acid and ethanol), water, and the acid catalyst.[2][6] Inefficient purification can lead to inaccurate results in downstream applications and compromise the integrity of your research. This guide will provide a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What are the primary impurities in my crude Ethyl 4,4-dimethylpentanoate sample?

Answer: The most common impurities originating from a Fischer esterification synthesis include:

  • Unreacted 4,4-dimethylpentanoic acid: Due to the equilibrium nature of the Fischer esterification, some of the starting carboxylic acid will likely remain.[1][2]

  • Excess Ethanol: To drive the reaction equilibrium towards the product, ethanol is often used in excess and must be removed.[1][2][4]

  • Acid Catalyst (e.g., Sulfuric Acid): The strong acid catalyst must be neutralized and removed to prevent product degradation during distillation and to avoid contaminating the final product.[6][7]

  • Water: A byproduct of the esterification reaction, water can promote the reverse reaction (hydrolysis) and must be removed.[1][2]

Troubleshooting Impurity Removal

Question: My final product has an acidic pH. How do I remove the residual acid catalyst and unreacted 4,4-dimethylpentanoic acid?

Answer: This is a common issue and can be resolved with a proper aqueous workup. The key is to neutralize the acidic components, converting them into their corresponding salts, which are soluble in water and can be easily separated from the organic ester.

Underlying Principle: Both the strong acid catalyst (e.g., H₂SO₄) and the unreacted carboxylic acid will react with a mild base. Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are preferred over strong bases like sodium hydroxide (NaOH) to prevent saponification (hydrolysis) of the desired ester product.[6][8]

Step-by-Step Protocol: Liquid-Liquid Extraction for Neutralization

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If the reaction was run without a solvent, add an inert, water-immiscible organic solvent like diethyl ether or ethyl acetate to dissolve the crude product. This will facilitate the separation of the organic and aqueous layers.

  • Initial Water Wash: Add deionized water to the separatory funnel, shake gently, and allow the layers to separate. Drain the aqueous layer. This initial wash removes the bulk of the excess ethanol and some of the acid.

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate or a 5-10% aqueous solution of sodium carbonate to the separatory funnel.

    • Causality: The bicarbonate/carbonate will react with the acidic impurities to form sodium salts, which are soluble in the aqueous layer, and carbon dioxide gas.[8]

    • Caution: Stopper the funnel and shake gently, frequently inverting the funnel and venting to release the pressure from the CO₂ gas that evolves. Continue until no more gas is produced upon shaking.

  • Repeat Neutralizing Wash: Repeat the wash with the basic solution to ensure all acidic impurities are removed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the solubility of the organic product in the aqueous layer, improving the yield.

  • Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.

  • Filtration: Filter the organic solution to remove the drying agent. The resulting solution contains your crude ester in the organic solvent, now free of acidic impurities.

Diagram: Liquid-Liquid Extraction Workflow

G A Crude Product in Separatory Funnel B Add Saturated NaHCO₃/Na₂CO₃ Solution A->B C Shake and Vent to Release CO₂ B->C D Separate Aqueous Layer (contains acidic impurities as salts) C->D E Wash with Brine D->E F Separate Aqueous Layer E->F G Dry Organic Layer with Anhydrous MgSO₄/Na₂SO₄ F->G H Filter to Remove Drying Agent G->H I Purified Ester in Organic Solvent H->I G cluster_0 Distillation Flask cluster_1 Receiving Flasks Crude_Ester Crude Ester (Product, Unreacted Acid, Trace Solvents) Fraction1 Fraction 1: Low-Boiling Solvents (e.g., Ethanol, Ether) Crude_Ester->Fraction1 Heat to ~78°C Fraction2 Fraction 2: Pure Product (Ethyl 4,4-dimethylpentanoate) Crude_Ester->Fraction2 Heat to ~160-175°C Residue Residue in Flask: High-Boiling Impurities (4,4-dimethylpentanoic acid) Crude_Ester->Residue Remains after distillation

Sources

Technical Support Center: Ethyl 4,4-dimethylpentanoate Distillation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for the purification of Ethyl 4,4-dimethylpentanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of distilling this branched-chain ester. As your Senior Application Scientist, I will guide you through common challenges, providing not just solutions but the underlying principles to empower your experimental success.

Section 1: Understanding the Compound - Critical Parameters

Ethyl 4,4-dimethylpentanoate is a sterically hindered ester, which influences its physical properties and purification strategy. Successful distillation begins with a firm grasp of these parameters.

PropertyValueSource
IUPAC Name ethyl 4,4-dimethylpentanoate[3]
CAS Number 10228-99-6[3]
Molecular Formula C₉H₁₈O₂[3]
Molecular Weight 158.24 g/mol [3]
Estimated Boiling Point (Atmospheric) >170 °CN/A (Expert Estimation)
Appearance Colorless Liquid (Expected)[1] (Analog)

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the distillation of Ethyl 4,4-dimethylpentanoate in a direct question-and-answer format.

Q1: I'm getting very low or no product recovery. What's going wrong?

Answer: Low yield is a frustrating but common issue that can stem from several sources. The key is to diagnose the problem systematically. The cause could be an incomplete initial reaction, losses during workup, or issues with the distillation itself.

Causality and Diagnosis:

  • Incomplete Reaction: The primary cause of low yield is often an incomplete Fischer esterification reaction. The starting materials, 4,4-dimethylpentanoic acid[4] and ethanol, may still be present in large quantities.

  • Vacuum Leaks: For a high-boiling-point ester like this, a deep and stable vacuum is critical. Even a small leak will raise the pressure, requiring a higher pot temperature that the system may not safely reach, preventing the product from vaporizing.

  • Incorrect Temperature/Pressure: The distillation temperature is dependent on the vacuum pressure. If the pot temperature is too low for the achieved vacuum, the product will not have sufficient vapor pressure to distill over.[5]

  • Premature Condensation (Refluxing): Inadequate insulation of the distillation column can cause the vapor to cool and condense before reaching the condenser, leading to it falling back into the distillation pot. This is especially problematic with fractionating columns that have a large surface area.[6]

Troubleshooting Protocol:

  • Step 1: Verify Crude Material: Before distillation, analyze your crude product via ¹H NMR or GC-MS. This will confirm the presence of the desired ester and quantify remaining starting materials.

  • Step 2: Systematically Check for Vacuum Leaks:

    • Ensure all glass joints are properly greased (if applicable) and securely clamped.

    • Inspect all tubing for cracks or poor connections.

    • Use a vacuum gauge (Pirani or McLeod) to monitor the pressure. The pressure should drop to the pump's specified level and remain stable when isolated from the system.

  • Step 3: Optimize Distillation Parameters:

    • Use a vapor pressure nomograph to estimate the required boiling temperature at your achieved vacuum.

    • Ensure your heating mantle is in good contact with the flask and set to a temperature approximately 20-30 °C above the target vapor temperature.

  • Step 4: Insulate the Apparatus: Wrap the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.[6]

Troubleshooting Flowchart: Low Product Recovery

G A Start: Low Product Recovery B Analyze Crude Material (NMR/GC) A->B C Product Present in Crude? B->C Yes D Issue is with Synthesis or Workup. Re-evaluate reaction conditions. B->D No C->D No E Check Vacuum System for Leaks C->E Yes F Vacuum Stable and at Target? E->F G Seal Leaks: - Re-grease joints - Check tubing - Secure clamps F->G No H Verify Temperature & Pressure F->H Yes G->E I Temp/Pressure Correct for BP? H->I J Adjust Heating Mantle Temp. Use Vapor Pressure Nomograph. I->J No K Insulate Column & Head I->K Yes J->H L Problem Resolved K->L

Caption: A systematic workflow for diagnosing low distillation yield.

Q2: My final product is contaminated with starting materials or other impurities.

Answer: Contamination indicates poor separation efficiency. This usually points to issues with the distillation technique or the use of an inappropriate setup.

Causality and Diagnosis:

  • Inefficient Separation (Co-distillation): If the boiling points of your product and impurities are close, simple distillation may not be sufficient. A fractional distillation column provides multiple theoretical plates (cycles of vaporization and condensation), which are necessary for separating components with similar volatilities.[7]

  • Distilling Too Quickly: A rapid distillation rate does not allow for proper equilibrium to be established on the theoretical plates of the column, leading to poor separation.[6][8] The vapor composition will be too similar to the liquid composition in the pot.

  • Bumping/Splashing: Violent boiling can splash non-volatile or less-volatile components from the pot directly into the condenser, bypassing the separation process entirely.

Troubleshooting Protocol:

  • Step 1: Employ a Fractionating Column: For high-purity requirements, a simple distillation setup is inadequate. Use a packed column (e.g., Raschig rings, Vigreux column) to increase the number of theoretical plates.[6]

  • Step 2: Control the Heating Rate: Heat the distillation pot slowly and steadily. The goal is a slow, consistent collection rate, typically 1-2 drops per second. A gradual rise of the condensate ring up the column indicates good separation.[6]

  • Step 3: Ensure Smooth Boiling:

    • Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth boiling and prevent bumping.

    • Ensure the flask is not more than two-thirds full.

  • Step 4: Isolate Fractions: Collect the distillate in separate fractions. The first fraction will be enriched in lower-boiling impurities (e.g., residual ethanol). The main fraction should be collected at a stable temperature and pressure. A final, higher-boiling fraction may contain other impurities. Analyze each fraction to determine purity.[7]

Q3: My distillation is bumping violently, and the vacuum is unstable.

Answer: This is a dangerous situation that can lead to apparatus failure and loss of product. It is typically caused by superheating of the liquid or a sudden change in pressure.

Causality and Diagnosis:

  • Lack of Nucleation Sites: Without boiling chips or stirring, the liquid can heat above its boiling point (superheating) and then flash-vaporize explosively.

  • Vacuum Pump Fluctuations: A poorly functioning vacuum pump or a regulator issue can cause the system pressure to oscillate, leading to unstable boiling.[5]

  • High Liquid Level in Pot: If the distillation pot has a high liquid level, it can lead to a loss of vacuum due to liquid-phase cracking or simply unstable boiling dynamics.[9]

Troubleshooting Protocol:

  • Step 1: ALWAYS Use Boiling Chips or a Stir Bar: Never heat a liquid under vacuum without a mechanism to ensure smooth boiling. If you stop the distillation, add fresh boiling chips before restarting.

  • Step 2: Stabilize the Vacuum Source:

    • Ensure your vacuum pump oil is clean and the pump is in good working order.

    • Use a vacuum regulator or a bleed valve to maintain a constant pressure. This prevents the pump from cycling and causing pressure swings.[5]

  • Step 3: Check for System Leaks: As mentioned previously, leaks cause vacuum instability. A hissing sound is a clear indicator of a significant leak.

  • Step 4: Monitor the Heating Mantle: Avoid "hot spots" by using a heating mantle that fits the flask properly and ensuring good thermal contact with sand or a ceramic wool layer. Uneven heating can cause localized superheating.[8]

Q4: The product in the collection flask is yellow/brown or has a burnt smell.

Answer: Discoloration and a burnt odor are classic signs of thermal decomposition.[10] Esters can undergo pyrolysis at high temperatures, and this process is often catalyzed by acidic or basic impurities.

Causality and Diagnosis:

  • Excessive Pot Temperature: This is the most common cause. If the vacuum is insufficient, a very high temperature is required to achieve boiling, which can exceed the decomposition temperature of the ester.[11]

  • Presence of Catalytic Impurities: Traces of the acid catalyst from the esterification reaction can lower the decomposition temperature.

  • Long Residence Time at High Temperature: Keeping the ester at a high temperature for an extended period, even if below the rapid decomposition point, can lead to gradual degradation.

Troubleshooting Protocol:

  • Step 1: Improve the Vacuum: The most effective way to lower the pot temperature is to deepen the vacuum. Aim for the lowest stable pressure your system can achieve.

  • Step 2: Neutralize Crude Product: Before distillation, wash the crude ester with a dilute sodium bicarbonate solution to remove any residual acid catalyst. Follow this with a water or brine wash to remove the bicarbonate. Ensure the product is thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before distilling, as water can interfere with the process.

  • Step 3: Minimize Heating Time: Plan the distillation to proceed efficiently once the target temperature is reached. Do not let the pot sit at a high temperature for longer than necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation essential for Ethyl 4,4-dimethylpentanoate? A: The bulky tert-butyl group in the molecule increases its molecular weight and boiling point significantly. Attempting to distill it at atmospheric pressure (~760 mmHg) would require temperatures high enough to cause thermal decomposition, resulting in low yield and a contaminated product.[5] By reducing the pressure, we lower the temperature at which the ester boils, allowing for safe and effective purification.

Q2: How do I determine the optimal vacuum pressure and distillation temperature? A: The ideal range is typically a balance between your vacuum pump's capability and a safe heating temperature. A good starting point is a pressure of 1-10 mmHg. You can then use a vapor pressure nomograph to estimate the corresponding boiling point. For example, if your pump can hold a steady vacuum at 5 mmHg, the boiling point of your ester will be significantly lower than at atmospheric pressure. You would then set your heating mantle to achieve this target vapor temperature.

Q3: What are the most common impurities and how can I detect them? A: The most likely impurities are unreacted 4,4-dimethylpentanoic acid, unreacted ethanol, and water from the esterification reaction.[12]

  • Detection:

    • ¹H NMR: Can easily distinguish the ester from the alcohol and carboxylic acid by their unique chemical shifts and peak integrations.

    • GC-MS: Provides excellent separation and identification of volatile components.

    • IR Spectroscopy: The presence of a broad peak around 3300-2500 cm⁻¹ would indicate residual carboxylic acid (O-H stretch).

Q4: Can I use simple distillation instead of fractional distillation? A: It depends on the purity of your crude product and your final requirements. If your crude material is already >95% pure and the impurities have very different boiling points, simple distillation under vacuum might suffice. However, to separate the product from structurally similar impurities or residual starting materials with closer boiling points, vacuum fractional distillation is strongly recommended for achieving high purity.[6][13]

Section 4: Standard Operating Protocol - Vacuum Fractional Distillation

This protocol outlines a self-validating workflow for the purification of Ethyl 4,4-dimethylpentanoate.

Workflow Diagram: Distillation Protocol

G cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_shutdown Shutdown Phase A 1. Prepare Crude Product (Wash with NaHCO₃, then water/brine. Dry with MgSO₄) B 2. Assemble Apparatus (Flask, Vigreux Column, Condenser, Receiving Flasks) A->B C 3. Add Stir Bar/Boiling Chips to Distillation Flask B->C D 4. Start Vacuum Pump Allow pressure to stabilize C->D E 5. Begin Gentle Heating and Stirring D->E F 6. Observe Condensate Rise (Should be slow and steady) E->F G 7. Collect Fractions - Foreshot (low BP) - Main Product (stable T) - Tails (high BP) F->G H 8. Remove Heat Source G->H I 9. Allow Apparatus to Cool Under Vacuum H->I J 10. Vent System to Atmosphere I->J K 11. Disassemble & Analyze Fractions J->K

Caption: Step-by-step workflow for vacuum fractional distillation.

Experimental Protocol:

  • Preparation:

    • Transfer the dry, neutralized crude Ethyl 4,4-dimethylpentanoate into a round-bottom flask, filling it to no more than two-thirds of its volume.

    • Add a magnetic stir bar or fresh boiling chips.

  • Apparatus Assembly:

    • Assemble the vacuum fractional distillation apparatus (distillation flask, fractionating column, distillation head with thermometer, condenser, and receiving flask). Ensure all joints are clean and properly sealed.

    • Place the thermometer bulb so the top is level with the bottom of the side-arm leading to the condenser.[6]

    • Connect the apparatus to a vacuum pump with a trap and a vacuum gauge in the line.

  • Execution:

    • Turn on the condenser cooling water.

    • Start the magnetic stirrer.

    • Turn on the vacuum pump and allow the system to evacuate to a stable, minimum pressure. Note this pressure.

    • Begin heating the distillation flask gently.

    • Observe the vapor front (condensate ring) slowly ascend the fractionating column. Adjust the heat to maintain a slow ascent.

    • Collect the initial drops of distillate (the forerun or foreshot) in a separate receiving flask. This will contain any low-boiling impurities.

    • When the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the main product fraction. Record the stable temperature and pressure range.

    • If the temperature begins to drop or rise sharply after the main fraction is collected, switch to a third flask to collect the tails.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool under vacuum.

    • Once cool, carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and condenser water.

    • Disassemble the apparatus and analyze the purity of the main fraction.

By following these diagnostic guides and protocols, you will be well-equipped to purify Ethyl 4,4-dimethylpentanoate with high yield and purity, ensuring the integrity of your research and development endeavors.

References

  • PubChem. (n.d.). Ethyl 4-methylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,4-dimethylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4,4-dimethylpentanoic acid. Retrieved from [Link]

  • Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 4,4-dimethyl pyroglutamate (DMPG): A chiral auxiliary in cyclopropanation and carbonyl group activator. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Ethyl Formate behind the Reflected Shock Waves in the Temperature Range of 909-1258K. Retrieved from [Link]

  • YouTube. (2024). What Common Problems Do Distillation Columns Have?. Chemistry For Everyone. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fractional Distillation of Non-ideal Mixtures (Azeotropes). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4,4-dimethylpentanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Vacuum unit troubleshooting. Retrieved from [Link]

  • Boston Apothecary. (2013). From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r). Retrieved from [Link]

  • IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of unwanted intermediates and products formed during accidental thermal decomposition of chemicals. Retrieved from [Link]

Sources

Technical Support Center: Resolving Co-eluting Peaks in Ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Advanced Troubleshooting for Co-eluting Ester Peaks (GC-FID/MS) Ticket Priority: High Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. This guide is not a generic manual; it is a logic-driven troubleshooting system designed for researchers facing critical co-elution issues with esters—ranging from volatile flavor acetates to complex Fatty Acid Methyl Esters (FAMEs).

Our protocol is grounded in the Master Resolution Equation . We do not guess; we manipulate the three variables of resolution (


) to force separation:

[1][2]
  • Efficiency (

    
    ):  Peak width (Column dimensions, flow).
    
  • Selectivity (

    
    ):  Peak spacing (Stationary phase chemistry).
    
  • Retention (

    
    ):  Analysis time (Temperature, film thickness).[3]
    

Part 1: Diagnostic Workflow (Visualized)

Before changing a column, you must identify why the peaks are co-eluting. Is it a chemistry problem or a physics problem?

TroubleshootingFlow Start ISSUE: Co-eluting Ester Peaks CheckWidth Check Peak Width (w) Start->CheckWidth Narrow Peaks are Narrow? (Sharp, Symmetrical) CheckWidth->Narrow Yes Wide Peaks are Broad/Tailing? CheckWidth->Wide No SelectivityIssue Diagnosis: Selectivity (α) Issue Chemistry Mismatch Narrow->SelectivityIssue EfficiencyIssue Diagnosis: Efficiency (N) Issue Physical Broadening Wide->EfficiencyIssue ActionPhase Action: Change Stationary Phase (Polarity Tuning) SelectivityIssue->ActionPhase Critical Step ActionTemp Action: Optimize Mid-Ramp Isothermal Hold SelectivityIssue->ActionTemp First Step ActionFlow Action: Check Flow Rate (Van Deemter Curve) EfficiencyIssue->ActionFlow ActionDims Action: Reduce Column ID or Film Thickness EfficiencyIssue->ActionDims ActionInlet Action: Check Inlet (Split Ratio/Liner) EfficiencyIssue->ActionInlet

Figure 1: Diagnostic logic tree for isolating the root cause of co-elution. Blue nodes represent analysis steps; Green nodes represent corrective actions.

Part 2: The Chemistry (Selectivity )

"You cannot separate what the column does not see."

Esters possess a dipole moment due to the carbonyl group (


) and the ether linkage (

). If you are using a non-polar column (100% Dimethyl polysiloxane) and facing co-elution, you are relying solely on boiling point. You must leverage dipole-dipole interactions .
Stationary Phase Selection Guide for Esters
Analyte ClassRecommended PhaseMechanismCritical Pair Example
Simple Esters (Flavor/Fragrance)Wax (PEG) H-bonding & DipoleEthyl Acetate / Ethanol
Complex FAMEs (C18:1 Isomers)Biscyanopropyl Strong Dipole-DipoleC18:1 cis-9 / C18:1 trans-11
High Boiling Esters (Sterols/Waxes)5% Phenyl Dispersive +

-

Cholesterol esters
General Screening 14% Cyanopropyl Mixed ModePropyl butyrate / Butyl propionate

Expert Insight: For FAMEs (Fatty Acid Methyl Esters), the "Gold Standard" is a high-polarity biscyanopropyl phase (e.g., Rt-2560, CP-Sil 88). These columns are specifically engineered to resolve cis/trans geometric isomers which co-elute on standard Wax or 5% Phenyl columns due to identical boiling points.

Part 3: The Physics (Thermal & Flow Optimization)

If changing the column is not possible, you must optimize the Retention factor (


) .
Protocol: The "Mid-Ramp Hold" Technique

Co-elution often occurs because the oven ramp is too fast, forcing two compounds to elute before they have time to interact differentially with the stationary phase.

Step-by-Step Optimization:

  • Identify Elution Temp (

    
    ):  Run your standard gradient. Note the oven temperature at the exact moment the co-eluting pair elutes.
    
  • Calculate Hold Temp: Subtract 20°C from

    
    .
    
  • Program the Hold:

    • Ramp rapidly to

      
      .
      
    • HOLD isothermally for 3–5 minutes.

    • Resume ramp to final temperature.

  • Validate: The hold increases

    
     (retention), allowing the subtle selectivity differences (
    
    
    
    ) to widen the gap between peaks.

Part 4: The Software (Mass Spectral Deconvolution)

Scenario: You have physically co-eluting peaks (


) and cannot change the method.
Solution:  Mathematical resolution using MS Deconvolution (e.g., AMDIS).

Standard MS integration sums all ion currents (TIC). If two esters co-elute, their spectra merge. Deconvolution algorithms look for ion ratio skewing across the peak width to mathematically extract "pure" spectra.

Deconvolution cluster_Algo Deconvolution Algorithm (AMDIS) RawData Raw GC-MS Data (Merged Peak) IonTrace Extract Ion Traces (EIC) RawData->IonTrace PeakShape Analyze Peak Shape (Rise/Fall Times) IonTrace->PeakShape Skew Detect Spectral Skew (Ions peaking at different times) PeakShape->Skew PureSpec Extracted Pure Spectra Skew->PureSpec LibMatch Library Match (NIST/Wiley) PureSpec->LibMatch

Figure 2: Workflow of Automated Mass Spectral Deconvolution and Identification System (AMDIS).

FAQ: Troubleshooting Specific Scenarios

Q: I am analyzing FAMEs and my C18:1 (Oleic) and C18:1 (Elaidic) peaks are merging. I am using a DB-5 column. Why? A: A DB-5 (5% Phenyl) is a non-polar column that separates primarily by boiling point. Oleic (cis) and Elaidic (trans) acid methyl esters have nearly identical boiling points. You must switch to a high-polarity column like a Biscyanopropyl (e.g., Rt-2560 or HP-88) . The cyano groups interact with the


-electrons of the double bonds, providing the necessary selectivity to resolve geometric isomers [1].

Q: My peaks are separated but "tailing" into each other. Is this co-elution? A: This is an Efficiency (


)  failure, not necessarily a separation failure.
  • Check: Is the inlet liner dirty? Active sites cause ester hydrolysis or adsorption.

  • Check: Is the column overloaded? Inject 10x less sample (or increase split ratio). Overloading causes "shark fin" peaks that overlap.

Q: Can I use a longer column to fix co-elution? A: Caution is advised. Resolution increases only by the square root of length (


). Doubling a 30m column to 60m only increases resolution by ~40% but doubles your run time and cost. It is almost always more effective to change the stationary phase  (

) or internal diameter (narrow bore) than to simply add length [2].

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from

  • Chromatography Online. (2015). Methods for Changing Peak Resolution in HPLC and GC. Retrieved from

  • NIST. (2023). AMDIS: Automated Mass Spectral Deconvolution and Identification System.[4] Retrieved from

  • Agilent Technologies. GC Method Translation Software. Retrieved from

Sources

Interpretation of Ethyl 4,4-dimethylpentanoate mass spec fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry Analysis

Guide ID: TSC-MS-0417 Topic: Interpretation of Ethyl 4,4-dimethylpentanoate Mass Spectrum Fragmentation Senior Application Scientist: Dr. Gemini

Introduction for the Analyst

Welcome to the technical support guide for interpreting the electron ionization (EI) mass spectrometry fragmentation of ethyl 4,4-dimethylpentanoate. This document is designed for researchers and drug development professionals who encounter this molecule or similar aliphatic esters in their analytical workflows. My goal as your virtual application scientist is to move beyond simple peak identification and provide a mechanistic understanding of the fragmentation pathways. This guide will explain the causality behind the observed spectrum, enabling you to interpret your data with confidence, troubleshoot unexpected results, and validate your findings.

The structure of ethyl 4,4-dimethylpentanoate, with its characteristic ester functional group and bulky t-butyl moiety, gives rise to a predictable yet informative fragmentation pattern dominated by specific, well-understood rearrangement and cleavage reactions.

Frequently Asked Questions & Troubleshooting

Q1: What is the expected molecular ion (M⁺•) peak for ethyl 4,4-dimethylpentanoate?

The molecular formula for ethyl 4,4-dimethylpentanoate is C₉H₁₈O₂.[1] Its monoisotopic mass is 158.13 Da. Therefore, you should look for the molecular ion peak at a mass-to-charge ratio (m/z) of 158.

Troubleshooting Insight: It is common for the molecular ion peak of aliphatic esters to be of low intensity or even absent in a 70 eV EI spectrum.[2] This is because the initial radical cation formed upon ionization is often unstable and rapidly undergoes fragmentation.[3][4][5] If you do not observe the M⁺• peak at m/z 158, this is not necessarily an indication of a failed experiment. The key is to identify the characteristic fragment ions that logically derive from a 158 Da parent molecule.

Q2: I see a very prominent peak at m/z 88. What fragmentation process is responsible for this?

This peak is the hallmark of a McLafferty rearrangement , a highly characteristic fragmentation pathway for carbonyl compounds containing accessible gamma (γ) hydrogens.[6][7]

Mechanistic Explanation: The ethyl 4,4-dimethylpentanoate molecular ion has hydrogens on the third carbon (the γ-carbon) from the carbonyl group. The rearrangement proceeds through a six-membered cyclic transition state where a γ-hydrogen is transferred to the carbonyl oxygen. This is followed by the cleavage of the bond between the alpha (α) and beta (β) carbons.[7]

This process results in the formation of a neutral alkene molecule (3,3-dimethyl-1-butene), which is not detected, and a charged enol radical cation with m/z 88.[3][7] The stability of this six-membered transition state makes the McLafferty rearrangement a very favorable and common pathway for esters of this type.[8]

Caption: The McLafferty rearrangement pathway for ethyl 4,4-dimethylpentanoate.

Q3: My base peak is at m/z 57. Why is this peak so intense, and where does it come from?

A base peak at m/z 57 corresponds to the tert-butyl cation, [C(CH₃)₃]⁺ . Its high intensity is directly related to its stability.

Mechanistic Explanation: The fragmentation of the molecular ion can occur at the C3-C4 bond (the bond between the second CH₂ group and the carbon with the three methyl groups). This cleavage event generates a tert-butyl radical and a corresponding cation, or vice-versa. The formation of the tert-butyl cation is highly favored because it is a tertiary carbocation, which is significantly more stable than primary or secondary carbocations.[9][10] In mass spectrometry, the relative abundance of a fragment ion often correlates with its stability.[9] Therefore, the most stable possible fragment, the tert-butyl cation, is formed in the highest abundance, making it the base peak.

Q4: What other significant fragment ions should I expect to see in the spectrum?

Besides the McLafferty rearrangement (m/z 88) and the tert-butyl cation (m/z 57), you should look for peaks resulting from alpha-cleavage and other standard alkyl fragmentation patterns.[2]

Alpha (α) Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group.[2][7] For esters, this typically means the loss of the alkoxy group or the alkyl group from the acid portion.

  • Loss of the ethoxy radical (•OCH₂CH₃): This results in the formation of a stable acylium ion.

    • [M]⁺• → [C₇H₁₃O]⁺ + •OCH₂CH₃

    • m/z = 158 - 45 = 113

  • Loss of the ethyl radical (•CH₂CH₃): This involves cleavage of the oxygen-ethyl bond.

    • [M]⁺• → [C₇H₁₃O₂]⁺ + •CH₂CH₃

    • m/z = 158 - 29 = 129

Other Key Fragmentations:

  • Loss of the tert-butyl radical (•C(CH₃)₃): Cleavage of the C3-C4 bond where the charge is retained on the ester-containing fragment.

    • [M]⁺• → [C₅H₉O₂]⁺• + •C(CH₃)₃

    • m/z = 158 - 57 = 101

  • Loss of a methyl radical (•CH₃): This comes from one of the methyl groups on the t-butyl moiety.

    • [M]⁺• → [C₈H₁₅O₂]⁺ + •CH₃

    • m/z = 158 - 15 = 143

Summary of Expected Fragmentations

m/zProposed Ion Structure/NameNeutral LossFragmentation Pathway
158[C₉H₁₈O₂]⁺• (Molecular Ion)-Ionization
143[(M - CH₃)]⁺•CH₃ (15 Da)Alkyl C-C Cleavage
129[(M - C₂H₅)]⁺•C₂H₅ (29 Da)α-Cleavage (O-Alkyl)
113[C₇H₁₃O]⁺ (Acylium ion)•OC₂H₅ (45 Da)α-Cleavage (O-Alkoxy)
101[(M - C₄H₉)]⁺••C₄H₉ (57 Da)Alkyl C-C Cleavage
88[C₄H₈O₂]⁺• (Enol cation)C₅H₁₀ (70 Da)McLafferty Rearrangement
57[C₄H₉]⁺ (tert-butyl cation)C₅H₉O₂• (101 Da)Alkyl C-C Cleavage
29[C₂H₅]⁺ (Ethyl cation)C₇H₁₃O₂• (129 Da)α-Cleavage

Experimental Protocol & Workflow

This section provides a self-validating protocol for acquiring a mass spectrum of ethyl 4,4-dimethylpentanoate.

Objective:

To obtain a reproducible electron ionization (EI) mass spectrum and confirm the fragmentation patterns described above.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a 100 ppm stock solution of ethyl 4,4-dimethylpentanoate in a high-purity volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane).

    • Serially dilute the stock solution to a working concentration of 1-10 ppm. Ensure the final concentration is within the linear dynamic range of your instrument.

  • Instrument Setup (Typical Parameters):

    • GC System:

      • Injection Port: Split/Splitless Inlet.

      • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL.

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Program:

        • Initial Temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Final Hold: Hold at 280 °C for 5 minutes.

    • MS System:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 25 - 250.

      • Solvent Delay: Set a delay (e.g., 3-4 minutes) to prevent the solvent peak from saturating the detector.

  • Data Analysis Workflow:

    • Integrate the chromatographic peak corresponding to ethyl 4,4-dimethylpentanoate.

    • Generate the background-subtracted mass spectrum for this peak.

    • Identify the molecular ion (m/z 158) and the base peak.

    • Systematically identify the key fragment ions (m/z 143, 113, 101, 88, 57, 29) as detailed in the summary table.

    • Compare the acquired spectrum to a reference library (e.g., NIST, Wiley) if available for final confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare 1-10 ppm solution in volatile solvent Inject Inject 1µL into GC-MS Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 25-250) Ionize->Detect IdentifyPeak Identify Analyte Peak in Chromatogram Detect->IdentifyPeak ExtractSpec Extract Mass Spectrum IdentifyPeak->ExtractSpec Compare Compare to Guide & Library ExtractSpec->Compare Confirm Confirm Structure Compare->Confirm

Caption: A typical experimental workflow for GC-MS analysis.

References

  • Title: McLafferty rearrangement Source: Wikipedia URL: [Link]

  • Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

  • Title: McLafferty Rearrangement Source: AK Lectures URL: [Link]

  • Title: mass spectrum of ethyl ethanoate fragmentation pattern Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: Mass fragmentation pattern of identified compounds from ethyl acetate... Source: ResearchGate URL: [Link]

  • Title: Mass Spectroscopy Fragmentation - The McLafferty Rearrangement Source: YouTube URL: [Link]

  • Title: The McLafferty rearrangement: A personal recollection Source: ResearchGate URL: [Link]

  • Title: 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds Source: YouTube URL: [Link]

  • Title: Ethyl 4,4-dimethylpentanoate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Showing Compound Ethyl 4-methylpentanoate (FDB009400) Source: FooDB URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Pharmacy 180 URL: [Link]

  • Title: Fragmentation Mechanisms - Intro to Mass Spectrometry Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester Source: NIST WebBook URL: [Link]

  • Title: Structural characterization of wax esters by electron ionization mass spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: mass spectrum of ethyl methanoate Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: Ethyl 2,4-dimethylpentanoate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Show the fragmentations that give rise to the peaks... Source: Pearson URL: [Link]

  • Title: Fragmentation in Mass Spectrometry Source: YouTube URL: [Link]

  • Title: 2-Pentene, 4,4-dimethyl-, (Z)- Source: NIST WebBook URL: [Link]

Sources

Technical Support Center: Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 4,4-dimethylpentanoate. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule and require a definitive guide for spectral assignment and troubleshooting. Here, we move beyond simple peak reporting to explain the underlying principles that govern the spectral appearance, ensuring you can confidently assign your experimental data and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: I have a ¹H NMR spectrum of Ethyl 4,4-dimethylpentanoate. How do I confidently assign each peak?

A1: Peak assignment in ¹H NMR is a logical process based on three key pieces of information: chemical shift (δ), integration, and signal multiplicity (splitting pattern). Let's break down the spectrum for Ethyl 4,4-dimethylpentanoate step-by-step.

The structure is: CH₃(a)-C(CH₃)₂(a)-CH₂(b)-CH₂(c)-C(=O)O-CH₂(d)-CH₃(e)

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the protons. Protons near electronegative atoms, like oxygen, are "deshielded" and appear at a higher chemical shift (further downfield).

    • Protons (d) on the -O-CH₂- group are directly attached to an oxygen atom, making them the most deshielded. They are expected to appear in the range of 3.7-4.1 ppm.[1]

    • Protons (c) on the -CH₂-C(=O)- group are alpha to the carbonyl group. The carbonyl group withdraws electron density, shifting these protons downfield to the ~2.0-2.2 ppm region.[1][2]

    • Protons (e), (b), and (a) are part of alkyl chains and are more shielded, appearing further upfield (lower ppm). The ethyl group's methyl protons (e) will be around 1.2 ppm. The methylene protons (b) will be slightly further downfield than the t-butyl protons (a) . The nine equivalent protons of the t-butyl group (a) are the most shielded and will appear furthest upfield, typically below 1.0 ppm.

  • Integration: The area under each peak is proportional to the number of protons it represents.

    • Signal (a): Integrates to 9H, corresponding to the three equivalent methyl groups of the t-butyl moiety.

    • Signals (b), (c), and (d): Each integrates to 2H.

    • Signal (e): Integrates to 3H, corresponding to the methyl group of the ethyl ester.

  • Multiplicity (Splitting Pattern): The splitting of a signal is described by the n+1 rule , where 'n' is the number of equivalent protons on adjacent carbons.

    • Signal (a) (t-butyl): These protons have no adjacent protons, so n=0. The signal is a singlet (0+1=1).

    • Signal (d) (-O-CH₂-): These protons are adjacent to the three protons of methyl group (e), so n=3. The signal is a quartet (3+1=4).

    • Signal (e) (-CH₃): These protons are adjacent to the two protons of methylene group (d), so n=2. The signal is a triplet (2+1=3).

    • Signals (b) and (c): These two methylene groups are adjacent to each other. Protons (c) are split by protons (b) into a triplet (n=2, 2+1=3). Protons (b) are split by protons (c) into a triplet (n=2, 2+1=3).

This systematic approach allows for the unambiguous assignment of all proton signals in the molecule.

Q2: What are the expected signals in the ¹³C NMR spectrum of Ethyl 4,4-dimethylpentanoate?

A2: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the molecule's symmetry, we expect to see 7 distinct signals.

The carbon environments are: C(7)H₃-C(6)(CH₃)₂-C(5)H₂-C(4)H₂-C(1)(=O)O-C(2)H₂-C(3)H₃

  • Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 170-185 ppm.[3][4]

  • Ester Methylene Carbon (C2): The carbon of the -O-C H₂- group is attached to an electronegative oxygen and appears in the 50-65 ppm range.[3]

  • Alkyl Carbons (C3-C7): The remaining carbons are in the alkane region of the spectrum.

    • C4 and C5: The two methylene carbons in the pentanoate chain. C4, being alpha to the carbonyl, will be further downfield than C5.

    • C6 (Quaternary): The quaternary carbon of the t-butyl group.

    • C7 (t-butyl Methyls): The three methyl carbons of the t-butyl group are equivalent due to free rotation and will produce a single, often intense, signal.

    • C3 (Ethyl Methyl): The methyl carbon of the ethyl group.

The table below summarizes the expected assignments for both ¹H and ¹³C NMR spectra.

Assignment Structure Fragment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
a(CH₃)₃ C-~ 0.90Singlet9H~ 29.3 (C7)
b-(CH₃)₃C-CH₂ -~ 1.50Triplet2H~ 38.4 (C5)
c-CH₂ -C(=O)O-~ 2.20Triplet2H~ 30.0 (C4)
d-O-CH₂ -CH₃~ 4.10Quartet2H~ 60.1 (C2)
e-O-CH₂-CH₃ ~ 1.25Triplet3H~ 14.2 (C3)
--C (=O)O----~ 173.5 (C1)
--C (CH₃)₃---~ 30.5 (C6)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Troubleshooting & Experimental Design

Q3: The methylene signals for protons 'b' and 'c' in my ¹H spectrum are overlapping or difficult to interpret. What could be the cause?

A3: This is a common issue when signals have similar chemical shifts. The resolution of these signals can be influenced by several factors.

  • Spectrometer Field Strength: A higher field magnet (e.g., 500 MHz vs. 300 MHz) will increase the separation (in Hz) between the peaks, leading to better resolution and clearer triplet patterns.

  • Shimming: Poor magnetic field homogeneity (shimming) can broaden peaks, causing them to coalesce. Ensure the instrument is properly shimmed before acquisition.

  • Solvent Effects: While less common for simple alkyl chains, changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetonitrile-d₃) can alter the chemical shifts of nearby protons and may improve separation. This is due to anisotropic effects of the solvent molecules.[5]

If resolution is still an issue, 2D NMR techniques like COSY (Correlation Spectroscopy) can definitively prove the coupling relationship between protons 'b' and 'c', confirming their assignment.

Q4: What is the standard protocol for preparing a sample of Ethyl 4,4-dimethylpentanoate for high-resolution NMR?

A4: Proper sample preparation is critical for obtaining a high-quality spectrum. Contaminants or poor technique can obscure your results.

Experimental Protocol: NMR Sample Preparation

  • Select a Deuterated Solvent: Chloroform-d (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules like this ester. It is relatively inexpensive and dissolves the compound well.

  • Determine Sample Concentration: For a typical high-field NMR instrument, a concentration of 5-10 mg of your compound in 0.6-0.7 mL of solvent is sufficient for ¹H NMR. A higher concentration (20-50 mg) may be needed for a clear ¹³C NMR spectrum in a reasonable time.

  • Weigh the Sample: Accurately weigh your sample of Ethyl 4,4-dimethylpentanoate directly into a clean, dry vial.

  • Add Solvent & Standard: Using a calibrated pipette, add the appropriate volume of deuterated solvent (e.g., 0.7 mL of CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and allows for accurate chemical shift referencing.[6] Many commercially available deuterated solvents already contain TMS.

  • Dissolve and Transfer: Gently swirl the vial to ensure the sample is fully dissolved. Once dissolved, transfer the solution to a clean NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

  • Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Visualizing the Assignments

To further clarify the relationship between the structure and the NMR data, the following diagram illustrates the unique proton environments and their connectivity.

Caption: Molecular graph of Ethyl 4,4-dimethylpentanoate showing unique proton groups (a-e).

References

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis. [Link]

  • Professor Carbene. (2020). Ester NMR Problem solving nuclear magnetic resonance Organic Chemistry Help tutorial. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15054024, Ethyl 4,4-dimethylpentanoate. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Calgary. Spectroscopy Tutorial: Esters. [Link]

  • Bílek, M., & Štefl, M. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. [Link]

  • Li, W., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega. [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

Sources

Technical Support Center: A Guide to Preventing Ester Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: February 2026

<-4>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of preventing unwanted ester hydrolysis during reaction workup. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve the yield and purity of your target ester.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during workup?

A1: Ester hydrolysis is a chemical reaction that breaks down an ester into its constituent carboxylic acid and alcohol.[1][2][3] This process, which is the reverse of Fischer esterification, can be catalyzed by either acid or base in the presence of water.[1][4] During a typical aqueous workup, the very solutions used to quench the reaction and remove impurities (e.g., acidic or basic washes) create an ideal environment for this undesired hydrolysis, potentially leading to a significant loss of your final product.[1]

Q2: How can I tell if my ester is hydrolyzing during the workup?

A2: The primary indicators of unintended ester hydrolysis are a lower-than-expected yield of the purified ester and the reappearance of the starting carboxylic acid. You can confirm this through analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot that corresponds to the starting carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to the starting carboxylic acid.[1]

  • Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch, which is characteristic of a carboxylic acid.

Q3: Which steps in a standard workup are most likely to cause ester hydrolysis?

A3: The highest risk of ester hydrolysis comes from aqueous washing steps.[1] Specifically:

  • Reaction Quenching: The initial addition of water or an aqueous solution to the reaction mixture.

  • Acid Washes: Using dilute acid to remove basic impurities. While less common in ester workups, this can still promote acid-catalyzed hydrolysis.[1]

  • Base Washes: The use of basic solutions, such as sodium bicarbonate or sodium hydroxide, to neutralize acid catalysts and remove excess carboxylic acid starting material. This step is often necessary but can lead to base-catalyzed hydrolysis, also known as saponification, which is typically irreversible under the workup conditions.[1][4][5]

Understanding the Mechanisms of Ester Hydrolysis

To effectively prevent hydrolysis, it's crucial to understand the chemical pathways that lead to it.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile and directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (RO⁻) as a leaving group and forming a carboxylic acid.[5] In the basic medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion.[5]

Sources

Technical Support Center: Catalyst Selection for Hindered Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a dynamic technical support resource. It bypasses generic textbook definitions to address the specific friction points encountered in high-value synthesis.

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic ID: EST-HIND-001

Executive Summary: The "Activation" Paradox

In hindered ester synthesis, the challenge is rarely thermodynamic; it is kinetic accessibility. Standard Fischer esterifications fail because the tetrahedral intermediate is too high in energy to form in a crowded environment.

As a researcher, your choice of catalyst must shift from proton transfer (H₂SO₄) to activated acyl transfer (Steglich/Yamaguchi) or interaction-driven catalysis (Lewis Acids). This guide troubleshoots these specific transitions.

Decision Matrix: The Catalyst Selection Engine

Before proceeding, map your substrate constraints to the correct protocol using the logic flow below.

CatalystSelection Start START: Define Substrate Constraints AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive StericBulk Degree of Steric Hindrance? AcidSensitive->StericBulk No Shiina Shiina Protocol (MNBA/DMAP) AcidSensitive->Shiina Yes (Avoids acidic byproducts) Standard Standard Steglich (DCC/DMAP) StericBulk->Standard Low (Primary/Secondary OH) Yamaguchi Yamaguchi Protocol (TCBC/DMAP) StericBulk->Yamaguchi High (Tertiary OH / alpha-quaternary Acid) LewisAcid Hf(OTf)4 Catalysis (Lewis Acid) StericBulk->LewisAcid Extreme (Slow kinetics but thermally stable) Yamaguchi->Shiina If Epimerization occurs

Figure 1: Logic flow for selecting the optimal esterification protocol based on substrate sensitivity and steric demand.

Troubleshooting & FAQs: Scenario-Based Solutions

Category 1: The "Steglich Failure" (DCC/DMAP)

User Query: I am running a Steglich esterification on a bulky carboxylic acid. The reaction is sluggish, and I'm seeing a large new spot on TLC that isn't my product. What is happening?

Diagnosis: You are likely forming the N-acylurea byproduct. In sterically hindered systems, the intermolecular attack of the alcohol on the O-acylisourea intermediate is slower than the intramolecular rearrangement. The rearrangement is irreversible, consuming your starting material without forming the ester.

Corrective Action:

  • Switch Reagents: Move from DCC to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble, simplifying workup, though it doesn't solve the kinetic issue.

  • The "Turbo" Fix: If you must stick to carbodiimides, increase DMAP loading to 1.0 - 2.0 equivalents .

    • Why? High concentrations of DMAP intercept the O-acylisourea faster than the rearrangement can occur, forming the reactive N-acylpyridinium species.

  • System Upgrade: If the alcohol is tertiary, abandon Steglich. Move to Yamaguchi or Shiina protocols immediately.

Category 2: The "Brick Wall" (Tertiary Alcohols & Quaternary Acids)

User Query: I need to couple Mesitoic acid (2,4,6-trimethylbenzoic acid) with a secondary alcohol. Standard acid chlorides (SOCl2) are not working.

Diagnosis: Mesitoic acid forms an acyl chloride that is essentially inert to nucleophilic attack due to the "shielding" methyl groups at the ortho positions. You need a method that creates a mixed anhydride with a "leaving group" that pulls electron density aggressively, or a catalyst that activates the carbonyl from a less hindered angle.

Corrective Action: The Yamaguchi Protocol Use 2,4,6-Trichlorobenzoyl chloride (TCBC) .[1][2][3][4][5]

  • Mechanism: The mixed anhydride formed is highly electrophilic.[4] The regioselectivity is driven by the attack of DMAP on the less hindered carbonyl (the mesitoic side), generating a super-activated acyl-pyridinium species.

  • Critical Step: Ensure you use stoichiometric DMAP for intermolecular hindered cases, not catalytic.

Category 3: Acid Sensitivity & Epimerization

User Query: My substrate has an acid-labile protecting group (e.g., TBS, acetal). The Yamaguchi conditions (generating HCl/TCB-acid) are causing degradation.

Diagnosis: The Yamaguchi reagent releases 2,4,6-trichlorobenzoic acid and HCl (neutralized by amine) during the reaction. While mild, the local acidity or the elevated temperature (often reflux) can cleave sensitive groups.

Corrective Action: The Shiina Protocol (MNBA) Switch to 2-Methyl-6-nitrobenzoic anhydride (MNBA) .[6][7]

  • Why? This reaction is strictly neutral/basic. It produces no acidic byproducts, only 2-methyl-6-nitrobenzoic acid (which is easily washed out) and its amine salt.

  • Bonus: It is often faster than Yamaguchi for intermolecular couplings of hindered alcohols due to the specific geometry of the MNBA mixed anhydride.

Experimental Protocols (Standard Operating Procedures)

Protocol A: Yamaguchi Esterification (The Heavy Lifter)

Best for: Extremely hindered acids (e.g., Mesitoic) coupled with hindered alcohols.

ParameterSpecification
Reagent 2,4,6-Trichlorobenzoyl chloride (TCBC)
Catalyst DMAP (Stoichiometric for hindered; Catalytic for macrocycles)
Base Triethylamine (Et₃N)
Solvent Toluene (Preferred) or THF

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous Toluene.

  • Add TCBC (1.1 equiv) dropwise at 0°C. Stir for 1 hour at RT. A white precipitate (Et₃N·HCl) will form.

  • Filtration (Optional but Recommended): Filter off the amine salts under inert atmosphere to prevent side reactions. Concentrate the filtrate to remove excess TCBC if necessary (though often skipped in one-pot).

  • Coupling: Dissolve the residue (Mixed Anhydride) in Toluene. Add the Alcohol (1.0–1.2 equiv) and DMAP (1.0–2.0 equiv) .

  • Reaction: Heat to reflux (or 80°C) for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (removes TCB acid) and brine.

Protocol B: Shiina Esterification (The Gentle Giant)

Best for: Acid-sensitive substrates and tertiary alcohols.

ParameterSpecification
Reagent 2-Methyl-6-nitrobenzoic anhydride (MNBA)
Catalyst DMAP (catalytic to stoichiometric)
Base Et₃N
Solvent DCM or Toluene

Step-by-Step:

  • Dissolve Carboxylic Acid (1.1 equiv) and MNBA (1.2 equiv) in anhydrous DCM at RT.

  • Add Et₃N (2.5 equiv) and DMAP (0.1 equiv; increase to 1.0 equiv for tertiary alcohols).

  • Add Alcohol (1.0 equiv) slowly.

  • Stir at RT for 1–12 hours. (Heat is rarely required).

  • Workup: Wash with sat. NaHCO₃ and brine. The byproduct (MNBA acid) is easily removed.

Protocol C: Hafnium(IV) Triflate Catalysis (The Green Lewis Acid)

Best for: Thermally stable substrates where "atom economy" is desired (no coupling reagent waste).

ParameterSpecification
Catalyst Hafnium(IV) triflate [Hf(OTf)₄]
Loading 0.1 – 5 mol%
Solvent Toluene (with Dean-Stark or Molecular Sieves)

Step-by-Step:

  • Charge flask with Carboxylic Acid (1.0 equiv) and Alcohol (1.0 equiv).

  • Add Toluene and Hf(OTf)₄ (1 mol%).

  • Water Removal: Equip with a Dean-Stark apparatus or add activated 4Å Molecular Sieves (Soxhlet extractor is ideal).

  • Reflux for 6–24 hours.

  • Workup: Cool, filter through a silica plug (removes catalyst), and concentrate.

    • Note: Hf(OTf)₄ is water-tolerant but works best when water is actively removed to drive equilibrium.

Mechanism Visualization: Yamaguchi vs. Steglich

Understanding the intermediate dictates the success of the reaction.

Mechanisms cluster_0 Steglich (Fail Mode) cluster_1 Yamaguchi (Success Mode) DCC Acid + DCC O_Acyl O-Acylisourea (Crowded) DCC->O_Acyl N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Slow Alcohol Attack leads to Rearrangement TCBC Acid + TCBC MixedAnh Mixed Anhydride TCBC->MixedAnh Active Acyl-DMAP (Highly Reactive) MixedAnh->Active + DMAP (Regioselective) Product Hindered Ester Active->Product + Alcohol

Figure 2: Mechanistic divergence. Steglich fails due to rearrangement (Red); Yamaguchi succeeds via a stable yet highly reactive Acyl-DMAP intermediate (Green).

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[1][4] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[1][4] Bulletin of the Chemical Society of Japan.

  • Shiina, I., Ibuka, R., & Kubota, M. (2002).[5] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters.

  • Neises, B., & Steglich, W. (1978).[8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2000). Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts. Science.

  • Dhimitruka, I., & SantaLucia, J. (2006).[4][5] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters.

Sources

Technical Support Center: Scaling Up Ethyl 4,4-dimethylpentanoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 4,4-dimethylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this sterically hindered ester. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and provide practical, field-proven insights.

Introduction to the Challenges

The synthesis of Ethyl 4,4-dimethylpentanoate, while seemingly a straightforward Fischer esterification, presents unique challenges, primarily due to the steric hindrance imparted by the neopentyl group adjacent to the carboxylic acid. This guide will walk you through understanding and overcoming these challenges in a laboratory and pilot-plant setting.

Core Synthesis: The Fischer-Speier Esterification

The primary route for synthesizing Ethyl 4,4-dimethylpentanoate is the Fischer-Speier esterification of 4,4-dimethylpentanoic acid with ethanol, catalyzed by an acid.[1] This is a reversible reaction, and driving the equilibrium towards the product side is a key challenge.[2]

Fischer_Esterification Reactants 4,4-Dimethylpentanoic Acid + Ethanol H_plus + H⁺ Protonated_Acid Protonated Carboxylic Acid H_plus->Protonated_Acid Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack (Ethanol) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Products Ethyl 4,4-dimethylpentanoate + Water Protonated_Ester->Products Deprotonation Catalyst_Regen + H⁺

Figure 1: The reaction mechanism for the Fischer-Speier esterification of 4,4-dimethylpentanoic acid with ethanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of Ethyl 4,4-dimethylpentanoate in a question-and-answer format.

Reaction Kinetics and Low Yield

Q1: My reaction is very slow and the yield of Ethyl 4,4-dimethylpentanoate is low. What are the primary factors contributing to this?

A1: The slow reaction rate and low yield are most likely due to two main factors: the equilibrium nature of the Fischer esterification and the steric hindrance of your starting material, 4,4-dimethylpentanoic acid.

  • Equilibrium: The Fischer esterification is a reversible reaction.[2] To achieve a high yield, the equilibrium must be shifted towards the products. This can be accomplished by:

    • Using an excess of one reactant: Typically, ethanol is used in large excess as it is often also the solvent.[1] Using a 10-fold excess of alcohol can significantly increase the yield of the ester.[3]

    • Removing water as it forms: The removal of water, a product of the reaction, will drive the equilibrium to the right according to Le Châtelier's principle.[2] This is commonly achieved using a Dean-Stark apparatus.[4][5]

  • Steric Hindrance: The bulky neopentyl group ((CH₃)₃C-CH₂-) in 4,4-dimethylpentanoic acid physically obstructs the approach of the ethanol molecule to the carbonyl carbon of the carboxylic acid.[2] This increases the activation energy of the reaction, making it slower compared to the esterification of less hindered carboxylic acids.

Q2: How does the steric hindrance of 4,4-dimethylpentanoic acid compare to other carboxylic acids, and how will this affect my reaction time?

Carboxylic AcidStructureRelative Rate of Esterification (Qualitative)
Acetic AcidCH₃COOHFast
Propanoic AcidCH₃CH₂COOHFast
4,4-Dimethylpentanoic Acid (CH₃)₃CCH₂CH₂COOH Slow
Pivalic Acid(CH₃)₃CCOOHVery Slow

Table 1: Qualitative comparison of relative esterification rates for various carboxylic acids.

Due to this steric hindrance, you should anticipate longer reaction times, potentially 24-48 hours or even longer to reach equilibrium, especially at lower temperatures.

Catalyst Selection and Optimization

Q3: What is the best catalyst for the esterification of a sterically hindered acid like 4,4-dimethylpentanoic acid?

A3: The choice of catalyst is critical. While common mineral acids are effective, heterogeneous catalysts are often preferred for larger-scale operations due to easier separation.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous (Liquid) Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH)High catalytic activity, readily available.Difficult to remove from the reaction mixture, can cause corrosion and side reactions at high temperatures.
Heterogeneous (Solid) Amberlyst 15, Nafion NR50, Sulfated ZirconiaEasily removed by filtration, reusable, less corrosive.[6]Can have lower activity than homogeneous catalysts, potential for pore diffusion limitations.

For the esterification of sterically hindered acids, stronger acid catalysts are generally more effective. Sulfuric acid is a common choice for laboratory-scale synthesis.[7] For scale-up, a macroporous sulfonic acid resin like Amberlyst 15 is a good option to consider.

Q4: I am using sulfuric acid as a catalyst. What is the optimal amount to use, and are there any potential side reactions?

A4: For laboratory-scale reactions, a catalytic amount of sulfuric acid, typically 1-5 mol% relative to the carboxylic acid, is sufficient. Using an excessive amount of a strong acid catalyst can lead to side reactions such as:

  • Dehydration of ethanol: At higher temperatures, sulfuric acid can catalyze the dehydration of ethanol to form diethyl ether.

  • Dehydration of 4,4-dimethylpentanoic acid: While less likely under typical esterification temperatures, strong acids could potentially catalyze the dehydration of the carboxylic acid, although this would require higher temperatures.

  • Oligomerization: Under strongly acidic conditions, some carboxylic acids can undergo self-condensation or oligomerization.[8]

It is crucial to control the reaction temperature and catalyst concentration to minimize these side reactions.

Purification and Azeotrope Management

Q5: I am having difficulty purifying my Ethyl 4,4-dimethylpentanoate. After distillation, I still see unreacted starting materials and water in my product. Why is this happening?

A5: The purification of Ethyl 4,4-dimethylpentanoate is complicated by the presence of unreacted starting materials and the formation of azeotropes. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[9]

The most significant azeotrope in this system is the ethanol-water azeotrope , which boils at approximately 78.2 °C and consists of about 95.6% ethanol and 4.4% water by mass.[10] This means that simple distillation will not be able to completely separate the excess ethanol from the water produced in the reaction.

CompoundBoiling Point (°C)
Ethanol78
Water100
Ethanol-Water Azeotrope 78.2
Ethyl 4,4-dimethylpentanoate ~160-163
4,4-Dimethylpentanoic AcidNot readily available

Table 2: Boiling points of relevant compounds.

Q6: How can I effectively remove the unreacted starting materials and water from my product?

A6: A multi-step work-up and purification procedure is necessary.

Purification_Workflow Start Reaction Mixture (Ester, Acid, Alcohol, Water, Catalyst) Neutralization Neutralization (e.g., NaHCO₃ wash) Start->Neutralization Extraction Liquid-Liquid Extraction (e.g., with diethyl ether or ethyl acetate) Neutralization->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄ or Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Final_Product Pure Ethyl 4,4-dimethylpentanoate Distillation->Final_Product

Figure 2: A typical workflow for the purification of Ethyl 4,4-dimethylpentanoate.

Step-by-Step Purification Protocol:

  • Neutralization: After the reaction is complete, cool the mixture and wash it with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[11] Be cautious as this will produce CO₂ gas.

  • Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate. The ester is much more soluble in the organic phase, while the salts and excess ethanol will preferentially partition into the aqueous phase.[11]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any residual water.[11]

  • Solvent Removal: Remove the extraction solvent using a rotary evaporator.

  • Fractional Distillation: Purify the crude ester by fractional distillation under atmospheric or reduced pressure. Given the relatively high boiling point of the ester, vacuum distillation may be preferable to prevent any potential thermal degradation.

Safety Considerations

Q7: What are the main safety hazards associated with the synthesis of Ethyl 4,4-dimethylpentanoate?

A7: The primary hazards are associated with the starting materials and the catalyst.

  • 4,4-Dimethylpentanoic Acid: This is a corrosive substance that can cause skin and eye irritation.[12]

  • Ethanol: Ethanol is a flammable liquid.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It can cause severe burns upon contact.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Ethyl 4,4-dimethylpentanoate using a Dean-Stark Apparatus

This protocol is designed for a laboratory setting to maximize yield by removing water azeotropically.

Materials:

  • 4,4-Dimethylpentanoic acid

  • Ethanol (absolute)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap[4][5]

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Standard distillation apparatus

Procedure:

  • To a round-bottom flask, add 4,4-dimethylpentanoic acid (1.0 eq), ethanol (3.0 eq), and toluene (as a solvent to fill about half the flask).

  • Carefully add concentrated sulfuric acid (0.02 eq) to the mixture.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate until CO₂ evolution ceases.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by fractional distillation.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Beula, P. J., & Sai, P. S. T. (2013). Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. International Journal of Chemical, Environmental & Biological Sciences, 1(2), 294-299.
  • Atalay, A. I. (2012). Kinetics of the Esterification Reaction Between Ethanol and Acetic Acid. International Journal of Chemical Reactor Engineering, 10(1).
  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

  • Dechakhumwat, S., et al. (2022). Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst. Scientific Reports, 12(1), 8645.
  • PubChem. (n.d.). 4,4-Dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Huc, I. (2023). (Re-)Directing Oligomerization of a Single Building Block into Two Specific Dynamic Covalent Foldamers through pH. Journal of the American Chemical Society, 145(4), 2135-2140.
  • Wang, X., & Cheng, B. (2024). Integrating Molecular Dynamics Simulations and Experimental Data for Azeotrope Predictions in Binary Mixtures. arXiv preprint arXiv:2405.02216.
  • Wikipedia. (2023, December 27). Fischer–Speier esterification. In Wikipedia. [Link]

  • Krisnangkura, K., et al. (2006). An atomistic explanation of the ethanol–water azeotrope. Physical Chemistry Chemical Physics, 8(41), 4843-4848.
  • Lilja, J., et al. (2002). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol.
  • Wikipedia. (2023, November 29). Dean–Stark apparatus. In Wikipedia. [Link]

  • Davis, R. (2013, April 22). A Simple Dean-Stark Apparatus Explained [Video]. YouTube. [Link]

  • Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. [Link]

  • Auroux, A., et al. (1995). Dehydration of 4-methylpentan-2-ol over zirconia catalysts. Journal of the Chemical Society, Faraday Transactions, 91(18), 3263-3267.
  • Wang, X., & Cheng, B. (2024). Integrating Molecular Dynamics Simulations and Experimental Data for Azeotrope Predictions in Binary Mixtures. arXiv preprint arXiv:2405.02216.

Sources

Green chemistry solvents for ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Green Solvents for Ester Synthesis

Current Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: GRN-EST-2024-X Subject: Optimization, Troubleshooting, and Protocols for Sustainable Esterification

Executive Summary

You are transitioning from legacy solvents (DCM, DMF, Toluene) to sustainable alternatives for ester synthesis. This transition is not merely a substitution; it requires a mechanistic re-evaluation of solubility, water management, and work-up dynamics. This guide provides field-validated protocols and troubleshooting logic for the four dominant green solvent classes: Bio-based Ethers (CPME, 2-MeTHF) , Dipolar Aprotic Alternatives (Cyrene) , and Deep Eutectic Solvents (DES) .

Module 1: Solvent Selection & Compatibility

Q: I need to replace Toluene/DCM for an acid-catalyzed esterification. Which green solvent offers the best water management? A: Cyclopentyl Methyl Ether (CPME) is your primary candidate.

  • The Logic: Unlike THF or 2-MeTHF, CPME is highly hydrophobic (solubility of water in CPME is only ~0.3%).[1] It forms a positive azeotrope with water (bp 83 °C), allowing for efficient water removal via Dean-Stark or simple distillation without the peroxide risks of diisopropyl ether.

  • The Edge: It is stable to strong acids, whereas 2-MeTHF can undergo ring-opening polymerization under harsh acidic conditions.

Q: My substrates are polar/crystalline and insoluble in ethers. Can I use Cyrene? A: Yes, but with strict pH constraints.

  • The Logic: Cyrene (dihydrolevoglucosenone) has a polarity similar to NMP/DMF. It dissolves polar acids and alcohols effectively.

  • The Risk: Cyrene is sensitive to bases. In the presence of inorganic bases (e.g., K2CO3) or strong amines, it undergoes aldol condensation/dimerization, leading to dark tarry byproducts and loss of solvent.

  • The Fix: Use acidic catalysts or neutral conditions. If a base is required, switch to Dimethyl Isosorbide (DMI) or Gamma-Valerolactone (GVL) .

Data Table 1: Comparative Metrics of Green Solvents for Esterification

SolventBoiling Point (°C)Water MiscibilityStability (Acid/Base)Key AdvantageKey Limitation
CPME 106NegligibleExcellent/ExcellentAzeotropic water removal, low peroxidePoor solubility for highly polar salts
2-MeTHF 80Moderate (14g/100g)Poor/GoodBiogenic, derived from corncobsRing-opening in strong acid
Cyrene 227MiscibleGood/PoorReplaces DMF/NMP, high flash pointUnstable in base, high UV cutoff
Ethyl Lactate 154MiscibleHydrolyzesBiodegradable, cheapReacts with reagents (transesterification)

Module 2: Experimental Workflows & Protocols

Protocol A: Azeotropic Esterification in CPME (Dean-Stark Alternative)

Best for: Scaling up, acid-stable substrates, hydrophobic products.

Reagents: Carboxylic acid (1.0 equiv), Alcohol (1.2 equiv), p-TsOH (1-5 mol%), CPME (0.5 M).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (pre-filled with CPME) and a reflux condenser.

  • Dissolution: Charge acid, alcohol, and CPME. Stir to dissolve.

  • Catalysis: Add p-TsOH.

  • Reflux: Heat to vigorous reflux (bath temp ~120 °C). The CPME/Water azeotrope (bp 83 °C) will collect in the trap. Water separates to the bottom; CPME overflows back to the flask.

  • Monitoring: Monitor water accumulation. Reaction is typically complete when water volume matches theoretical yield.

  • Work-up (The "Green" Advantage):

    • Cool to RT.

    • Wash directly with sat. NaHCO3 (aq) in the reaction flask.

    • Separate phases (CPME is the top layer).

    • Concentrate CPME to obtain the ester. (Recycle the distilled CPME).

Protocol B: Lipase-Catalyzed Esterification in Deep Eutectic Solvents (DES)

Best for: Thermolabile substrates, fragrance esters, "natural" labeling.

Reagents: Substrates, Lipase (e.g., Novozym 435), DES (Choline Chloride:Urea 1:2).

  • DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) at 80 °C until a clear, viscous liquid forms. Cool to 40 °C.[2]

  • Reaction: Add substrates (1:1 ratio) and Lipase (10 wt% relative to substrates) to the DES.

  • Agitation: Stir at 40-60 °C. Note: High viscosity requires mechanical stirring or vigorous magnetic stirring.

  • Work-up:

    • Add a mixture of water/heptane (1:1) to the reaction.[2][3][4][5][6]

    • The DES partitions into the water phase.

    • The ester partitions into the heptane phase.

    • Decant the heptane. Evaporate to isolate product.[2]

    • Sustainability Note: The aqueous DES phase can often be concentrated and reused, though enzyme activity in recycled DES must be validated.

Module 3: Visualizing the Logic

Figure 1: Solvent Selection Decision Tree Caption: A logic gate for selecting the optimal green solvent based on substrate solubility and reaction conditions.

SolventSelection Start Start: Esterification Substrates SolubilityCheck Are substrates water-soluble / highly polar? Start->SolubilityCheck AcidBaseCheck Is the reaction Acidic or Basic? SolubilityCheck->AcidBaseCheck Yes (Hydrophilic) WaterRemoval Is water removal required for equilibrium? SolubilityCheck->WaterRemoval No (Lipophilic) Result_Cyrene Use Cyrene (High Polarity, Acid Only) AcidBaseCheck->Result_Cyrene Acidic / Neutral Result_DES Use DES (ChCl:Urea) (Biocatalysis/Polar) AcidBaseCheck->Result_DES Enzymatic Result_GVL Use GVL or DMI (High Polarity, Base Stable) AcidBaseCheck->Result_GVL Basic Result_CPME Use CPME (Hydrophobic, Azeotropic) WaterRemoval->Result_CPME Yes (Dean-Stark) Result_2MeTHF Use 2-MeTHF (Mod. Polarity, Base Stable) WaterRemoval->Result_2MeTHF No (Reagent Excess)

Module 4: Troubleshooting & FAQs

Issue: Low Conversion in DES

  • Symptom: Reaction stalls at ~40-50% conversion.

  • Root Cause: Viscosity is preventing mass transfer, or water accumulation is shifting equilibrium.

  • Fix:

    • Viscosity: Add 5-10% (v/v) water or a green co-solvent (e.g., dimethyl carbonate) to the DES to lower viscosity. Warning: Too much water promotes hydrolysis.

    • Equilibrium: Use a molecular sieve basket in the reaction or apply vacuum if the ester is non-volatile.

Issue: Phase Separation Failure in 2-MeTHF

  • Symptom: After adding water for work-up, no clear interface forms (rag layer).

  • Root Cause: 2-MeTHF has significant water solubility, especially in the presence of polar products/surfactants.

  • Fix: Add brine (sat. NaCl) instead of pure water.[7] The "salting out" effect drastically reduces the solubility of water in 2-MeTHF, forcing a clean phase break.

Issue: Product Contamination in Ethyl Lactate

  • Symptom: NMR shows unexpected peaks; yield of desired ester is low.

  • Root Cause: Transesterification. Ethyl lactate is an ester itself. If you use a strong nucleophile (amine/alcohol) or strong acid/base, the solvent participates in the reaction.

  • Fix: Switch to Cyrene (if acidic) or 2-MeTHF (if basic). Avoid ester-based solvents for esterification reactions unless the solvent is the reagent.

Issue: "Bumping" during CPME distillation

  • Symptom: Violent boiling when removing solvent.

  • Root Cause: CPME has a low heat of vaporization but a high boiling point.[1][8]

  • Fix: Use a rotary evaporator with a bath temperature of 60 °C and a vacuum of ~20-30 mbar. Do not overheat. The low enthalpy of vaporization actually makes it energy efficient to recover, but it requires steady vacuum control.

References

  • Lipase-catalysed esterification in reactive natural deep eutectic solvents. Reaction Chemistry & Engineering, 2024.

  • Cyrene: a bio-based novel and sustainable solvent for organic synthesis. RSC Advances, 2022.

  • CPME vs. THF: A Comparative Look at Ether Solvent Performance. Inno Pharmchem, 2026.[1]

  • Dehydration in water: solid-supported lipases as green catalysts for esterification. Green Chemistry, 2024.[9]

  • CHEM21 Solvent Selection Guide. Green Chemistry, 2016.[10]

Sources

Minimizing byproduct formation in Claisen condensation for precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Byproduct Formation in Claisen Condensation

Current Status: Online Agent: Senior Application Scientist Ticket ID: CLZN-OPT-2024 Subject: Optimization of


-Keto Ester Precursors for Drug Development

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because your Claisen condensation—a pivotal step in synthesizing


-dicarbonyl precursors for heterocycles (e.g., pyrimidines, quinolines)—is suffering from low yields or complex impurity profiles.

In drug development, "crude" isn't good enough. A 1% impurity profile of a homologous ester (from transesterification) can derail a GMP campaign. This guide moves beyond textbook theory to the thermodynamic and kinetic realities that dictate purity.

Critical Control Points (The "Why" and "How")

The Claisen condensation is reversible (


). The reaction is driven to completion only  by the deprotonation of the product (

-keto ester) by a base.[1][2][3] This thermodynamic sink is your primary control point.
Q1: Why am I observing "scrambled" ester byproducts (Transesterification)?

Diagnosis: Mismatch between the alkoxide base and the ester leaving group.[4] The Mechanism: If you use sodium methoxide (NaOMe) with an ethyl ester (


), the methoxide attacks the carbonyl, forming a tetrahedral intermediate that collapses to expel ethoxide. You now have a methyl ester impurity (

). The Fix:
  • Rule of Matching: Always match the base alkyl group to the ester alkyl group (e.g., NaOEt with Ethyl Esters; NaOtBu with t-Butyl Esters).

  • The Nuclear Option: If matching is impossible (e.g., complex chiral esters), use a non-nucleophilic base like LiHMDS or LDA at low temperatures (-78°C). These bases are too bulky to attack the carbonyl (preventing transesterification) but strong enough to deprotonate the

    
    -carbon.
    
Q2: Why does my Crossed Claisen reaction yield a statistical mixture?

Diagnosis: Lack of Kinetic Control. The Issue: Mixing Ester A and Ester B with a base allows four outcomes: A-A, B-B, A-B, and B-A. The Fix:

  • Thermodynamic Strategy (One Enolizable Component): If Ester A has no

    
    -protons (e.g., Ethyl Benzoate, Ethyl Formate), mix Ester A with the base first, then slowly add Ester B. The enolate of B forms and immediately finds the excess electrophile A.
    
  • Kinetic Strategy (Pre-formed Enolate):

    • Step 1: Treat Ester A with LDA at -78°C (1.1 eq) to quantitatively form the enolate.

    • Step 2: Add Ester B (Electrophile) slowly.

    • Result: The enolate is "locked" and can only attack Ester B.

Q3: My starting material has only one -proton. Why is the reaction failing?

Diagnosis: Failure of the Thermodynamic Sink. The Causality: The Claisen condensation requires two


-protons on the nucleophilic ester.[5]
  • Proton 1 is removed to form the enolate (Nucleophile).[6][7]

  • Proton 2 (on the product) is removed to form the stable

    
    -keto ester enolate.[5]
    The Reality:  If the product has no acidic proton at the 
    
    
    
    -position (between the carbonyls), the reaction remains reversible and heavily favors the starting materials. The Fix: Use a stronger, non-nucleophilic base (LDA) to drive the equilibrium, but be aware that the retro-Claisen reaction will be rapid upon warming if not quenched immediately.

Visualizing the Decision Matrix

Use this logic flow to select the correct conditions for your specific substrate.[8]

ClaisenOptimization Start Start: Select Reagents Q_Crossed Is this a Crossed Claisen? Start->Q_Crossed Q_Alpha Do both esters have alpha-protons? Q_Crossed->Q_Alpha Yes Q_Leaving Can you match Base to Ester LG? Q_Crossed->Q_Leaving No (Self-Condensation) Method_Kinetic Method B: Kinetic Control (LDA/THF, -78°C) Q_Alpha->Method_Kinetic Yes (Avoid Mixtures) Method_SlowAdd Method C: Slow Addition (Excess Electrophile) Q_Alpha->Method_SlowAdd No (One Non-Enolizable) Method_Classic Method A: Classic (NaOEt/EtOH) Q_Leaving->Method_Classic Yes Q_Leaving->Method_Kinetic No (Prevent Transesterification) Method_SlowAdd->Q_Leaving

Caption: Decision tree for selecting base and addition order to minimize byproducts.

Standardized Protocols

These protocols are designed to be self-validating. If the checkpoints fail, abort and re-evaluate.

Protocol A: Kinetic Control (High Precision)

Best for: Crossed Claisen with complex substrates or valuable intermediates.

Reagents:

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq)

  • Ester A (Nucleophile, 1.0 eq)

  • Ester B (Electrophile, 1.2 eq)

  • Solvent: Anhydrous THF

Workflow:

  • Enolate Formation:

    • Cool THF solution of diisopropylamine to -78°C.

    • Add n-BuLi dropwise. Stir 30 min.

    • Add Ester A (dissolved in THF) slowly down the side of the flask. Stir 1 hour at -78°C.

    • Checkpoint: The solution should remain clear or slightly yellow. Turbidity implies moisture (STOP).

  • Condensation:

    • Add Ester B (Electrophile) slowly.

    • Maintain -78°C for 2 hours.

    • Critical: Do NOT warm up yet. Warming allows equilibrium to shift back (Retro-Claisen).

  • Quench:

    • Add Acetic Acid (excess) while still at -78°C.

    • Reason: You must protonate the alkoxide intermediates before they can act as bases for side reactions upon warming.

Protocol B: Thermodynamic Control (Scale-Up Friendly)

Best for: Self-condensation or Crossed Claisen with one non-enolizable partner.

Table 1: Stoichiometry & Conditions

ParameterSpecificationReason
Base NaOEt (solid or 21% soln)Must match ester leaving group.
Base Eq 1.05 - 1.10 eq <1.0 eq stalls reaction; >1.5 eq promotes polymerization.
Solvent EtOH (Absolute)Anhydrous is critical to prevent saponification.
Temp Reflux (78°C)Ensures kinetic barrier is overcome; drives off EtOH.

Workflow:

  • Dissolve Base (1.1 eq) in solvent.

  • If Crossed (Non-enolizable + Enolizable):

    • Add Non-enolizable ester (1.2 eq) to the base.

    • Heat to reflux.

    • Add Enolizable ester (1.0 eq) dropwise over 1-2 hours.

    • Mechanism:[1][2][3][7][9][10][11][12] Keeps enolizable ester concentration low, forcing it to react with the abundant electrophile rather than itself.

  • Workup:

    • Cool to 0°C.

    • Acidify with dilute HCl to pH 3-4.

    • Note: The product exists as a salt in the reaction mixture. Acidification releases the

      
      -keto ester.[13]
      

Troubleshooting The "Invisible" Impurities

Retro-Claisen Cleavage
  • Symptom: Yield drops during workup; starting material reappears.

  • Cause: The

    
    -keto ester is unstable toward nucleophiles (like hydroxide) at high temperatures.
    
  • Prevention: Never use strong base (NaOH) for quenching. Use buffered acids (AcOH,

    
    ). Keep workup cold (
    
    
    
    ).
O-Alkylation vs. C-Alkylation
  • Symptom: Product has correct Mass Spec but wrong NMR (Enol ether formed).

  • Cause: Solvent polarity issues. Polar aprotic solvents (DMF, DMSO) favor O-alkylation if an alkyl halide is present (though less relevant for pure condensation, this matters if trapping the enolate).

  • Fix: For condensation, stick to non-polar or protic solvents (Toluene, THF, EtOH).

Mechanism of Failure (Visualized)

Understanding where the "leak" is in your cycle is crucial.

ClaisenFailure Ester Starting Ester Enolate Enolate (Nucleophile) Ester->Enolate Base Hydrolysis Hydrolysis (Acid/Alcohol formed) Ester->Hydrolysis Wet Solvent (OH-) TransEst Transesterification (Wrong Ester) Ester->TransEst Wrong Base (OR' vs OR) Tetra Tetrahedral Intermediate Enolate->Tetra + Electrophile Product_Salt Product Enolate (Thermodynamic Sink) Tetra->Product_Salt -OR (Irreversible if acidic H exists) Product_Salt->Ester Retro-Claisen (if not quenched cold)

Caption: Pathway analysis showing critical failure points (Red) versus the desired thermodynamic sink (Green).

References

  • Chemistry Steps. (n.d.). Crossed Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020).[10] The Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

Sources

Technical Support Center: Purification of High Boiling Point Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Thermal Instability, Separation Efficiency, and Isolation of High-Boiling Esters

Welcome to the Purification Support Hub

High boiling point esters (e.g., fatty acid esters, phthalates, complex pharmaceutical intermediates) present a unique paradox: they are often too non-volatile for standard distillation yet too oily or viscous for easy crystallization. This guide addresses the "Unholy Trinity" of ester purification: Thermal Decomposition , Chromatographic Tailing , and Persistent Emulsions .

Category 1: Thermal Separation & Instability

User Issue: "My ester decomposes or turns into tar before it distills, even under vacuum."

Diagnosis: You are likely battling residence time , not just temperature. Standard vacuum distillation (even with a Vigreux column) keeps your compound hot for too long. High molecular weight esters often undergo elimination reactions (pyrolysis) or transesterification in the pot.

The Solution: Molecular Distillation (Short Path) For boiling points


 (at 

), you must minimize the distance between the evaporator and the condenser. This utilizes the concept of the Mean Free Path —the average distance a molecule travels before colliding with another.
Protocol: Setting Up a Short Path Distillation
  • Pre-Treatment (Critical):

    • Neutralize: Ensure the crude oil is completely neutral . Traces of acid catalyst (e.g.,

      
      , pTSA) act as degradation catalysts at high heat. Wash with 
      
      
      
      and dry thoroughly.
    • Degas: Remove low-boiling solvents (DCM, EtOAc) via rotary evaporation before setting up the high-vac. Bumping under high vacuum will contaminate your receiver.

  • The Setup:

    • Use a Short Path Distillation Head (condenser integrated directly into the head).

    • Vacuum: You need a high-vacuum pump (two-stage rotary vane or diffusion pump) capable of

      
       (100 microns).
      
    • Grease: Use high-temperature vacuum grease (e.g., Dow Corning High Vacuum). Standard grease will melt and contaminate the distillate.

  • The "Chaser" Technique (For small scales):

    • If you have

      
       of valuable ester, add a high-boiling, inert "chaser" solvent (e.g., mineral oil or a known high-BP hydrocarbon) to the flask. This ensures your product distills over without the flask running dry and burning the residue.
      

Visual Guide: Distillation Selection Logic

DistillationLogic Start Start: Crude Ester Mixture CheckBP Est. Boiling Point (at 1 atm) Start->CheckBP CheckStability Is it Thermally Labile? CheckBP->CheckStability > 150°C Simple Simple Distillation (Atmospheric) CheckBP->Simple < 150°C VacDist Vacuum Distillation (Reduced Pressure) CheckStability->VacDist Stable ShortPath Short Path / Molecular Distillation (<0.01 Torr) CheckStability->ShortPath Unstable / Very High BP Chromatography Switch to Chromatography (Flash/Prep HPLC) ShortPath->Chromatography Still Decomposing?

Caption: Decision matrix for selecting the appropriate thermal separation method based on boiling point and stability.

Category 2: Chromatographic Challenges

User Issue: "My ester streaks/tails on the silica column, or co-elutes with the starting alcohol."

Diagnosis:

  • Tailing: Silica gel is slightly acidic (

    
    ). If your ester has any acid sensitivity or functional groups that H-bond (like free hydroxyls), it will drag.
    
  • Co-elution: High BP esters often have similar polarity to their starting long-chain alcohols.

The Solution: Mobile Phase Engineering

Do not rely on standard Hexane/Ethyl Acetate gradients alone.

Troubleshooting Table: Mobile Phase Modifiers
Impurity / IssueModifier StrategyMechanism
Acidic Impurities (Tailing)Add 0.1% Acetic AcidSuppresses ionization of residual free acids, sharpening the peak.
Basic/Amine Groups Add 1% Triethylamine (TEA)Blocks active silanol sites on the silica that grab onto nitrogen.
Alcohol Co-elution Switch to DCM / Methanol DCM solubilizes fatty chains better than Hexane; Methanol provides stronger displacement.
"Ghost" Peaks Use Silver Nitrate (

)
Silica
For unsaturated esters (alkenes).

complexes with

-bonds, separating based on double bond count.

Advanced Protocol: Derivatization for Separation If the starting alcohol cannot be separated from the product ester:

  • Add a small amount of acetic anhydride or benzoyl chloride to the crude mixture.

  • This converts the unreacted alcohol into a different ester (acetate/benzoate) with a significantly different Rf value.

  • Run the column; the target ester remains unchanged, while the impurity shifts.

Category 3: Workup & Emulsions[1][2][3][4]

User Issue: "I have a thick white emulsion that won't separate."

Diagnosis: High boiling esters (especially fatty esters) act as surfactants . When you shake them with water (especially basic water like


), you create stable micelles.

The Solution: Breaking the Interfacial Tension

Step-by-Step Recovery Protocol:

  • The "Wait" Rule: Give it 20 minutes. If no separation occurs, proceed.

  • Salting Out: Add solid NaCl directly to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, forcing organics out ("Salting Out").

  • Filtration (The Physical Break):

    • Prepare a Buchner funnel with a pad of Celite (diatomaceous earth) .

    • Filter the entire emulsion through the Celite.[1]

    • Why? The Celite physically ruptures the microscopic bubbles stabilizing the emulsion.

  • Centrifugation (The Nuclear Option):

    • If the volume is manageable, transfer to centrifuge tubes.[2]

    • Spin at 3000 RPM for 5 minutes. This is the most effective method for lipid-like esters.

Visual Guide: Emulsion Breaking Workflow

EmulsionProtocol Start Emulsion Formed Brine Add Saturated Brine Start->Brine Check1 Separated? Brine->Check1 Filter Filter thru Celite Check1->Filter No Success Phase Separation Check1->Success Yes Check2 Separated? Filter->Check2 Centrifuge Centrifuge (3000 RPM) Check2->Centrifuge No Check2->Success Yes Centrifuge->Success

Caption: Step-by-step escalation workflow for breaking stubborn ester emulsions.

Category 4: Residual Solvent Removal

User Issue: "My oil contains 5% DCM/Ethyl Acetate and won't dry, even on the rotavap."

Diagnosis: Viscous oils trap solvent molecules. The surface area of a round bottom flask is insufficient for diffusion-limited evaporation in thick liquids.

The Solution: High-Vac with Nitrogen Bleed [3]

  • Setup: Place the oil in a flask with a stir bar.

  • Agitation: Stir rapidly. This constantly renews the surface area.

  • High Vacuum: Connect to a manifold (

    
    ).
    
  • Nitrogen Bleed (Crucial):

    • Insert a needle connected to an inert gas line through the septum.

    • Adjust the flow so it barely ripples the surface of the oil while under vacuum.

    • Mechanism: The gas stream physically sweeps heavy solvent molecules off the surface of the oil, breaking the vapor pressure equilibrium.

References
  • University of Rochester. (n.d.).[1] Purify by Distillation. Department of Chemistry. [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Biotage Blog. [Link]

  • OrgChemBoulder. (n.d.). Solvent Removal. University of Colorado Boulder. [Link]

  • ScienceMadness. (2020). Distilling esters with very high boiling points? Discussion Board. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Ethyl 4,4-dimethylpentanoate: A Comparative Analysis of Gas Chromatography and Quantitative NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of two primary analytical techniques for assessing the purity of Ethyl 4,4-dimethylpentanoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my aim is to not only present the methodologies but also to delve into the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

Ethyl 4,4-dimethylpentanoate is an aliphatic ester whose purity is critical in various applications, including as a fragrance component, a solvent, and a starting material in organic synthesis. Impurities can significantly impact the outcome of chemical reactions, the sensory profile of a product, or the efficacy and safety of a pharmaceutical intermediate. Therefore, accurate and precise purity assessment is paramount.

The Workhorse of Volatile Analysis: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[1] In the context of Ethyl 4,4-dimethylpentanoate, GC-FID is a widely adopted method due to its high resolution, sensitivity, and robustness.[2] The principle lies in the differential partitioning of the analyte and its impurities between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The choice of a Flame Ionization Detector (FID) is strategic. FIDs are highly sensitive to organic compounds containing carbon-hydrogen bonds and exhibit a wide linear range, making them ideal for quantifying a major component like Ethyl 4,4-dimethylpentanoate alongside trace impurities.[1]

Experimental Workflow for GC-FID Purity Assessment

The following diagram illustrates the typical workflow for determining the purity of Ethyl 4,4-dimethylpentanoate using GC-FID.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample Weigh Ethyl 4,4-dimethylpentanoate Solvent Dissolve in a volatile solvent (e.g., Hexane) Sample->Solvent Vial Transfer to an autosampler vial Solvent->Vial Injection Inject sample into GC Vial->Injection Automated Injection Separation Separation on a capillary column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate purity (% area normalization) Integration->Calculation Purity Purity Calculation->Purity Purity Report

Caption: Workflow for GC-FID purity analysis of Ethyl 4,4-dimethylpentanoate.

Detailed Step-by-Step GC-FID Protocol

This protocol is designed to be a self-validating system, where the results' reliability can be assessed through system suitability checks.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Ethyl 4,4-dimethylpentanoate into a 10 mL volumetric flask.

    • Dissolve the sample in and dilute to the mark with high-purity hexane.

    • Transfer an aliquot of the solution into a 2 mL autosampler vial.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.[3]

    • Detector: Flame Ionization Detector (FID).[3]

    • Column: A polar capillary column, such as a DB-WAX or similar, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good separation of the ester from potential polar impurities like residual alcohol.

    • Injector: Split/splitless injector.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 220 °C

      • Hold: 5 minutes at 220 °C

    • Detector Temperature: 280 °C

    • Makeup Gas: Nitrogen

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Ethyl 4,4-dimethylpentanoate peak / Total area of all peaks) x 100

Common Impurities and Selectivity

The most probable impurities in Ethyl 4,4-dimethylpentanoate arise from its synthesis, typically through a Fischer esterification of 4,4-dimethylpentanoic acid with ethanol, using an acid catalyst like sulfuric acid.[4][5]

  • Unreacted Starting Materials: 4,4-dimethylpentanoic acid and ethanol.

  • Byproducts: Diethyl ether (from the dehydration of ethanol), and potentially oligomers if the reaction conditions are harsh.

  • Residual Catalyst: While non-volatile, residual acid can cause degradation of the sample in the hot GC inlet.

The choice of a polar column is crucial for retaining and separating the more polar impurities, such as the starting acid and alcohol, from the main ester peak.

The Power of Absolute Quantification: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment, offering direct measurement against a certified internal standard without the need for compound-specific response factors.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, providing a highly accurate and precise quantitative tool.[7]

Experimental Workflow for qNMR Purity Assessment

The following diagram outlines the key steps in determining the purity of Ethyl 4,4-dimethylpentanoate using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Weigh_Sample Accurately weigh Ethyl 4,4-dimethylpentanoate Dissolve Dissolve both in a deuterated solvent (e.g., CDCl3) Weigh_Sample->Dissolve Weigh_Standard Accurately weigh internal standard (e.g., Maleic Acid) Weigh_Standard->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer to NMR tube Acquire_Spectrum Acquire 1H NMR spectrum NMR_Tube->Acquire_Spectrum Process_Spectrum Phase and baseline correct the spectrum Acquire_Spectrum->Process_Spectrum Integrate_Peaks Integrate characteristic peaks of analyte and standard Process_Spectrum->Integrate_Peaks Calculate_Purity Calculate purity using the qNMR equation Integrate_Peaks->Calculate_Purity Purity_Report Purity_Report Calculate_Purity->Purity_Report Purity Report

Caption: Workflow for qNMR purity analysis of Ethyl 4,4-dimethylpentanoate.

Detailed Step-by-Step qNMR Protocol

This protocol emphasizes the critical aspects of sample preparation and data acquisition for accurate and reliable quantitative results.[2]

  • Sample and Standard Preparation:

    • Select a suitable internal standard with high purity and signals that do not overlap with the analyte. Maleic acid is a good choice as its olefinic protons are in a clear region of the spectrum.

    • Accurately weigh (to 0.01 mg) approximately 20 mg of Ethyl 4,4-dimethylpentanoate into a clean, dry vial.

    • Accurately weigh (to 0.01 mg) approximately 10 mg of the internal standard into the same vial.

    • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial and ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrumentation and Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer or higher.[8]

    • Probe: Standard 5 mm probe.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., zg30).

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

      • Number of Scans (ns): 8 or 16 for good signal-to-noise ratio.

      • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., 20 ppm).

    • Ensure the sample is at thermal equilibrium before acquisition.[9]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of Ethyl 4,4-dimethylpentanoate (e.g., the quartet of the -OCH₂- group) and a signal of the internal standard (e.g., the singlet of the olefinic protons of maleic acid).

    • Calculate the purity using the following equation:[8]

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Comparison of GC-FID and qNMR for Purity Assessment

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and column interaction, followed by detection of combustible ions.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[7]
Selectivity High, dependent on column chemistry and temperature programming. Can resolve closely related isomers.High, based on unique chemical shifts of different protons in a molecule.
Sensitivity Very high, capable of detecting trace impurities in the ppm range.[10]Lower than GC-FID, typically suitable for impurities at the 0.1% level and above.
Quantification Typically uses area percent normalization, assuming equal response factors for all components, which can introduce error. Can also use internal/external standards.Absolute quantification against a certified internal standard, providing higher accuracy.[6]
Sample Throughput Relatively high, with typical run times of 15-30 minutes per sample.Lower, due to longer relaxation delays required for accurate quantification.
Identification Provides retention time, which is not a definitive identifier. Coupling with Mass Spectrometry (GC-MS) is needed for structural elucidation of unknown impurities.[11]Provides structural information, allowing for the identification and quantification of impurities simultaneously, provided their signals are resolved.
Method Development Requires optimization of column, temperature program, and gas flows.Requires selection of an appropriate solvent and internal standard, and determination of relaxation times.
Cost Lower initial instrument cost and operational expenses compared to high-field NMR.[10]Higher initial instrument cost and maintenance.[10]

Conclusion: Choosing the Right Tool for the Job

Both GC-FID and qNMR are powerful and reliable techniques for the purity assessment of Ethyl 4,4-dimethylpentanoate, each with its own set of advantages and limitations.

  • GC-FID is the method of choice for routine quality control, where high throughput and the detection of trace volatile impurities are critical. Its lower operational cost also makes it an attractive option for frequent analyses.

  • qNMR excels in providing a highly accurate, absolute purity value without the need for response factor correction. It is an invaluable tool for the certification of reference materials and for definitive purity assessment where the highest level of accuracy is required. Its ability to provide structural information simultaneously is a significant advantage in identifying unknown impurities.

For a comprehensive and self-validating purity assessment of Ethyl 4,4-dimethylpentanoate, a dual-pronged approach is often the most rigorous. GC-FID can be used for routine screening and the detection of trace volatile impurities, while qNMR can be employed to establish a highly accurate, absolute purity value for a batch, which can then serve as an in-house reference standard. This integrated approach leverages the strengths of both techniques, ensuring the highest confidence in the quality of this important chemical reagent.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft1895, 28 (3), 3252–3258.
  • Pauli, G. F.; Jaki, B. U.; Lankin, D. C. Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. J.
  • Lachenmeyer, A.; Lauth-Haas, M. Comparison of GC/MS and NMR for quantification of methyleugenol in food. Food Chemistry2021, 340, 127921.
  • Christie, W. W. Gas Chromatography and Lipids: A Practical Guide. The Oily Press, 1989.
  • Singh, R.; Lillard, J. W. Jr. Fischer Esterification.
  • Agilent Technologies. Chemical Purity Analysis. Technology Advantage: Agilent Intuvo 9000 GC with FID. 2016.
  • Sigma-Aldrich.
  • D'Amelia, R. P.; Kimura, M. W.; Nirode, W. F. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures.
  • De B. F. Alvarenga, N.; C. S. de Oliveira, J.; C. M. de Souza, V.; V. de Souza, M. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Molecules2024, 29 (1), 1.
  • Chemguide. The mechanism for the esterification reaction. [Link]

  • PraxiLabs. Fischer Esterification Experiment Virtual Lab. [Link]

  • LibreTexts. 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

  • Bartleby. Fischer Esterification. [Link]

  • Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. [Link]

  • ResearchGate. (PDF) Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. [Link]

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Agilent. Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • YouTube. Ethanoic Acid + Ethanol = ?? (Ester Reaction). [Link]

  • ResearchGate. (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • ResearchGate. Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters... [Link]

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Navigating the Molecular Maze: A Comparative Guide to Validating the Structure of Ethyl 4,4-dimethylpentanoate by NMR and Complementary Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. For a molecule such as ethyl 4,4-dimethylpentanoate, an ester with distinct structural motifs, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for detailed structural validation. This guide provides an in-depth, experience-driven comparison of NMR spectroscopy with other widely used analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—in the context of confirming the structure of ethyl 4,4-dimethylpentanoate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comprehensive analysis of the expected experimental data, thereby providing a robust framework for researchers and scientists.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy provides an unparalleled, atom-by-atom view of a molecule's structure in solution. Its strength lies in its ability to probe the chemical environment of individual nuclei, primarily ¹H and ¹³C, and their interactions, offering a detailed connectivity map.

Deciphering the ¹H NMR Spectrum: A Proton's Perspective

The proton NMR (¹H NMR) spectrum is the initial and often most informative step in the structural analysis of an organic molecule. By analyzing the chemical shift, integration, and multiplicity of the signals, we can piece together the proton framework of ethyl 4,4-dimethylpentanoate.

Expected ¹H NMR Data for Ethyl 4,4-dimethylpentanoate:

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~ 0.90Singlet9H(CH₃)₃C-
b~ 1.50Triplet2H-CH₂-C(CH₃)₃
c~ 2.20Triplet2H-C(=O)-CH₂-
d~ 4.10Quartet2H-O-CH₂-CH₃
e~ 1.25Triplet3H-O-CH₂-CH₃

Causality Behind the Assignments:

The predicted chemical shifts are based on the shielding and deshielding effects of adjacent functional groups. The nine equivalent protons of the tert-butyl group (a) are expected to appear as a sharp singlet at the most upfield region due to the high degree of shielding. The methylene protons adjacent to the tert-butyl group (b) will be a triplet due to coupling with the neighboring methylene protons (c). Conversely, the methylene protons at (c), being adjacent to the electron-withdrawing carbonyl group, will be deshielded and appear further downfield, also as a triplet. The ethoxy group protons exhibit a characteristic ethyl pattern: a quartet for the methylene protons (d) deshielded by the adjacent oxygen atom, and a triplet for the methyl protons (e).

Unveiling the Carbon Skeleton: ¹³C NMR and DEPT

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. To further distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable.

Expected ¹³C NMR Data for Ethyl 4,4-dimethylpentanoate:

SignalChemical Shift (δ, ppm) (Predicted)DEPT-135Assignment
1~ 173No SignalC=O
2~ 60Positive-O-CH₂-
3~ 44Negative-C(=O)-CH₂-
4~ 35Negative-CH₂-C(CH₃)₃
5~ 30No Signal-C(CH₃)₃
6~ 29Positive-C(CH₃)₃
7~ 14Positive-O-CH₂-CH₃

Expertise in Spectral Interpretation:

The carbonyl carbon (1) is characteristically found in the most downfield region. The DEPT-135 experiment is particularly powerful here; the absence of a signal for the carbonyl and the quaternary tert-butyl carbon confirms their identity. The negative signals in the DEPT-135 spectrum definitively identify the two methylene carbons (3 and 4), while the positive signals correspond to the methoxy and methyl carbons.

A Holistic Approach: Comparison with Orthogonal Techniques

While NMR provides the structural backbone, a comprehensive validation relies on the corroborating evidence from other analytical methods. Mass spectrometry and infrared spectroscopy offer complementary information, confirming the molecular weight and the presence of key functional groups, respectively.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For ethyl 4,4-dimethylpentanoate (MW: 158.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158.

Expected Key Fragments in the Mass Spectrum:

m/zFragment Ion
129[M - C₂H₅]⁺
113[M - OC₂H₅]⁺
101[CH₂C(CH₃)₃C=O]⁺
85[CH₂C(CH₃)₃]⁺
57[C(CH₃)₃]⁺ (base peak)
43[C₃H₇]⁺
29[C₂H₅]⁺

Trustworthiness Through Fragmentation Analysis:

The fragmentation pattern serves as a self-validating system. The presence of the base peak at m/z 57, corresponding to the stable tert-butyl cation, is a strong indicator of this structural feature. The loss of an ethoxy group (m/z 113) and an ethyl group (m/z 129) are also characteristic of an ethyl ester.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.

Expected IR Absorption Bands for Ethyl 4,4-dimethylpentanoate:

Wavenumber (cm⁻¹)Bond Vibration
~ 2960-2870C-H stretch (alkane)
~ 1735C=O stretch (ester)
~ 1240C-O stretch (ester)

Authoritative Grounding in Vibrational Frequencies:

The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The C-H stretching vibrations below 3000 cm⁻¹ confirm the presence of saturated alkyl groups. The C-O stretching vibration further supports the presence of the ester functionality.

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol ensures data quality and reproducibility.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of ethyl 4,4-dimethylpentanoate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) NMR spectrometer.

Workflow for NMR Data Analysis:

Caption: Workflow for NMR-based structure elucidation.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is ideal for volatile compounds like esters.

Protocol:

  • Sample Preparation: Prepare a dilute solution of ethyl 4,4-dimethylpentanoate in a volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analyte.

  • Detection: Acquire the mass spectrum in electron ionization (EI) mode.

IR Spectroscopy

Protocol:

  • Sample Preparation: Place a drop of neat liquid ethyl 4,4-dimethylpentanoate between two salt plates (NaCl or KBr) to create a thin film.

  • Acquisition: Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural validation of ethyl 4,4-dimethylpentanoate is most robustly achieved through the synergistic use of NMR, MS, and IR spectroscopy. While ¹H and ¹³C NMR provide the definitive and detailed structural framework, MS confirms the molecular formula and key structural motifs through fragmentation, and IR spectroscopy offers rapid confirmation of essential functional groups. This integrated analytical approach, grounded in sound experimental design and expert interpretation, exemplifies the principles of scientific integrity and provides the highest level of confidence in structural assignment for researchers in drug development and beyond.

Relationship between Analytical Techniques:

Analytical_Techniques NMR NMR Spectroscopy (Structure & Connectivity) MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS IR IR Spectroscopy (Functional Groups) NMR->IR Structure Validated Structure of Ethyl 4,4-dimethylpentanoate NMR->Structure Definitive Evidence MS->IR MS->Structure Corroborating Evidence IR->Structure Corroborating Evidence

Caption: Interrelation of analytical techniques for structural validation.

References

  • PubChem: Ethyl 4,4-dimethylpentanoate. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy. Chemguide. [Link]

  • Standard Operating Procedures for NMR. University of Washington, Department of Chemistry. [Link]

A Senior Application Scientist's Guide to Confirming the Molecular Weight of Ethyl 4,4-dimethylpentanoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realms of chemical research, synthesis, and drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor. Among the fundamental properties to be verified, molecular weight stands as a primary identifier. For a compound such as Ethyl 4,4-dimethylpentanoate, a seemingly simple ester, precise molecular weight determination is crucial for validating its synthesis and ensuring its purity before it is used in further applications. Its chemical formula is C9H18O2, corresponding to a monoisotopic mass of 158.13 Da and an average molecular weight of approximately 158.24 g/mol .[1][2][3][4]

This guide provides an in-depth, practical comparison of mass spectrometry (MS) techniques for the definitive confirmation of Ethyl 4,4-dimethylpentanoate's molecular weight. We will delve into the causality behind experimental choices, present detailed protocols, and compare ionization methods, equipping researchers with the expertise to generate self-validating, trustworthy data.

Pillar 1: The Strategic Choice of Analytical Approach

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. Ethyl 4,4-dimethylpentanoate is a volatile, non-polar small molecule, making Gas Chromatography-Mass Spectrometry (GC-MS) the most logical and efficient analytical choice.[5][6][7] GC provides excellent separation of volatile compounds, while MS offers unparalleled sensitivity and specificity for identification.

The critical decision within the MS workflow is the choice of ionization technique. The energy imparted to the molecule during ionization directly influences the resulting mass spectrum and, consequently, the information we can glean.

Diagram: General GC-MS Workflow

The following diagram illustrates the standard workflow for analyzing a volatile sample like Ethyl 4,4-dimethylpentanoate.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dilute Sample in Volatile Solvent Injector GC Injector (Vaporization) Prep->Injector Column GC Column (Separation) Injector->Column Carrier Gas (He) IonSource Ion Source (EI or CI) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector (Signal Amplification) MassAnalyzer->Detector Data Data Analysis (Spectrum) Detector->Data

Caption: High-level workflow for GC-MS analysis.

Pillar 2: Comparative Analysis of Ionization Techniques

The two most relevant ionization techniques for this application are Electron Ionization (EI) and Chemical Ionization (CI). Their principles and resulting data are fundamentally different, and the choice between them depends on the analytical goal: structural elucidation versus molecular weight confirmation.

Electron Ionization (EI): The Fingerprint Generator

EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule. This process is highly energetic, leading to extensive and reproducible fragmentation.

  • Mechanism: M + e⁻ → [M]⁺• + 2e⁻

  • Expertise & Experience: While excellent for creating a characteristic "fingerprint" of a molecule that can be searched against spectral libraries like the NIST database, the high energy often leads to the cleavage of the molecular ion ([M]⁺•).[8][9] For some molecules, the molecular ion peak is very low in abundance or entirely absent, making direct confirmation of the molecular weight challenging.

  • Trustworthiness: The reproducibility of EI spectra is its greatest strength. A match with a library spectrum provides very high confidence in the compound's identity.

Chemical Ionization (CI): The Molecular Weight Confirmer

CI is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane) to ionize the analyte through proton transfer.[10][11]

  • Mechanism (with Methane):

    • CH₄ + e⁻ → [CH₄]⁺• + 2e⁻

    • [CH₄]⁺• + CH₄ → [CH₅]⁺ + CH₃•

    • [CH₅]⁺ + M → [M+H]⁺ + CH₄

  • Expertise & Experience: This gentle protonation process imparts minimal excess energy to the analyte, resulting in very little fragmentation.[10] The dominant peak in the spectrum is typically the quasi-molecular ion, [M+H]⁺. This makes CI the superior choice when the primary goal is to unequivocally confirm the molecular weight.

  • Trustworthiness: The observation of an intense ion at m/z 159 ([158+H]⁺) provides direct and compelling evidence for the molecular weight of Ethyl 4,4-dimethylpentanoate.

Head-to-Head Comparison
FeatureElectron Ionization (EI)Chemical Ionization (CI)
Primary Use Case Structural Elucidation & Library MatchingMolecular Weight Confirmation
Ionization Energy High (Hard Ionization)Low (Soft Ionization)
Molecular Ion Peak [M]⁺• at m/z 158; may be weak or absent[M+H]⁺ at m/z 159; typically strong
Fragmentation Extensive and complexMinimal
Key Advantage Provides a structural "fingerprint"Clearly shows the molecular weight
Key Disadvantage May not show the molecular ionProvides limited structural information

Pillar 3: Experimental Protocol & Expected Data

This protocol is designed as a self-validating system, incorporating best practices for robust analysis. It is optimized for a standard GC-MS system.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Ethyl 4,4-dimethylpentanoate in high-purity dichloromethane.

    • Create a working solution by performing a 1:100 dilution of the stock solution with dichloromethane to a final concentration of 10 µg/mL. The goal is to avoid overloading the GC column or the MS detector.

    • Prepare a "solvent blank" using only dichloromethane to run before the sample, ensuring the system is clean.

  • GC-MS Instrumentation & Conditions:

    • System: Standard Gas Chromatograph coupled to a Mass Spectrometer.

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.[6]

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Transfer Line Temp: 280°C.

  • Mass Spectrometer Parameters:

    • Run 1: Electron Ionization (EI) Mode

      • Ion Source Temp: 230°C.

      • Ionization Energy: 70 eV.

      • Mass Scan Range: m/z 35 - 350.

    • Run 2: Chemical Ionization (CI) Mode

      • Ion Source Temp: 200°C.

      • Reagent Gas: Methane at a pressure optimized for the specific instrument.

      • Mass Scan Range: m/z 80 - 200.

  • Data Analysis & Interpretation:

    • EI Spectrum: Look for the molecular ion peak ([M]⁺•) at m/z 158. Its presence, even if small, is significant. Analyze the fragmentation pattern and compare it to known fragmentation rules for esters and branched alkanes.[12][13][14]

    • CI Spectrum: The primary peak of interest is the quasi-molecular ion ([M+H]⁺) at m/z 159. Its high relative abundance is the key confirmation.

Predicted Fragmentation & Data

The structure of Ethyl 4,4-dimethylpentanoate suggests several likely fragmentation pathways under EI conditions. The most characteristic fragmentation for ethyl esters is the McLafferty rearrangement, which results in a prominent ion at m/z 88.[15][16]

Diagram: Predicted EI Fragmentation of Ethyl 4,4-dimethylpentanoate

Fragmentation cluster_mol cluster_frags mol [C9H18O2]⁺• Molecular Ion m/z = 158 frag1 [C4H9]⁺ t-butyl cation m/z = 57 mol->frag1 α-cleavage frag2 [C6H11O2]⁺ m/z = 129 mol->frag2 Loss of C2H5• frag3 [C8H15O]⁺ Loss of OEt• m/z = 113 mol->frag3 Loss of •OC2H5 frag4 [C4H8O2]⁺• McLafferty m/z = 88 mol->frag4 McLafferty Rearrangement

Caption: Key predicted fragmentation pathways under Electron Ionization.

Table: Summary of Expected Mass-to-Charge Ratios (m/z)

Ion DescriptionChemical FormulaExpected m/z (EI)Expected m/z (CI)Rationale / Notes
Quasi-molecular Ion[C₉H₁₈O₂ + H]⁺-159 Protonated parent molecule. Primary confirmation peak in CI.
Molecular Ion[C₉H₁₈O₂]⁺•158 -Parent molecule minus one electron. May be weak in EI.
Loss of Ethyl Radical[C₇H₁₃O₂]⁺129-Cleavage of the ethyl group from the ester.
Loss of Ethoxy Radical[C₇H₁₅O]⁺113-α-cleavage at the carbonyl group.
McLafferty Rearrangement[C₄H₈O₂]⁺•88 -Characteristic rearrangement for ethyl esters. Often a base peak.[15][16]
tert-Butyl Cation[C₄H₉]⁺57 -Very stable carbocation from the neopentyl group. Expected to be intense.

Conclusion

For the express purpose of confirming the molecular weight of Ethyl 4,4-dimethylpentanoate, Chemical Ionization (CI) is the superior technique . It provides unambiguous and direct evidence through the formation of a strong quasi-molecular ion at m/z 159.

However, for a comprehensive analysis that provides the highest degree of confidence, a dual-run approach is recommended. First, use CI to definitively confirm the molecular weight. Second, use EI to generate a rich fragmentation pattern for structural confirmation and library matching. This combined methodology creates a self-validating dataset that is scientifically robust and trustworthy, meeting the high standards required in research and development.

References

  • PubChem. (n.d.). Ethyl 4,4-dimethylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dimethylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ETHYL 4,4-DIMETHYLPENTANOATE, 95% Purity, C9H18O2, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]

  • NIST. (n.d.). ethyl 3,4-dimethylpentanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters. Retrieved from [Link]

  • Hofstadler, S. A., & Sannes-Lowery, K. A. (2006). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of the American Society for Mass Spectrometry, 17(1), 8-13. Retrieved from [Link]

  • JoVE. (2024). Chemical Ionization (CI) Mass Spectrometry. Journal of Visualized Experiments. Retrieved from [Link]

  • Doyle, K. M., Cluette-Brown, J. E., & Laposata, M. (1999). Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. Clinical Chemistry, 45(3), 416-422. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Omics Online. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • Pragst, F., Auwaerter, V., & Sporkert, F. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users. Forensic Science International, 210(1-3), 113-119. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Ethyl 4,4-dimethylpentanoate for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. Ethyl 4,4-dimethylpentanoate, a valuable building block in organic synthesis, presents unique challenges due to the steric hindrance of its neopentyl group. This guide provides an in-depth comparison of two primary synthetic routes to this ester, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages.

Introduction

Ethyl 4,4-dimethylpentanoate is an ester characterized by a bulky tert-butyl group adjacent to the ethyl ester functionality. This structural feature imparts specific properties to molecules incorporating this moiety but also necessitates careful consideration of the synthetic approach. The steric bulk of the neopentyl group can significantly influence reaction rates and equilibria, making the choice of an optimal synthesis route a critical decision in any research and development campaign. This guide will compare and contrast two viable and instructive pathways: the classic Fischer Esterification and a multi-step approach commencing with Malonic Ester Synthesis.

Route 1: Fischer-Speier Esterification of 4,4-dimethylpentanoic Acid

The most direct approach to Ethyl 4,4-dimethylpentanoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 4,4-dimethylpentanoic acid, with ethanol in the presence of an acid catalyst.[1][2] This equilibrium-driven process is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents.[3]

Mechanistic Rationale

The Fischer esterification proceeds via a series of reversible protonation and nucleophilic acyl substitution steps.[4] An acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity.[5] A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, it is essential to either use a large excess of one of the reactants (typically the less expensive alcohol) or to remove the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[5][6]

Caption: Fischer Esterification Workflow

Experimental Protocol: Fischer Esterification

Materials:

  • 4,4-dimethylpentanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4-dimethylpentanoic acid (1.0 eq), absolute ethanol (10.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4,4-dimethylpentanoate.

  • Purify the crude product by fractional distillation.

Route 2: Malonic Ester Synthesis of 4,4-dimethylpentanoic Acid followed by Esterification

An alternative and more versatile approach involves the construction of the carbon skeleton of 4,4-dimethylpentanoic acid via the malonic ester synthesis, followed by a subsequent esterification step.[2][7][8] This method offers greater control over the final structure and is particularly useful when the required carboxylic acid is not commercially available.

Mechanistic Rationale

The malonic ester synthesis begins with the deprotonation of diethyl malonate at the acidic α-carbon using a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate.[1][9] This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1] For the synthesis of 4,4-dimethylpentanoic acid, the appropriate alkylating agent would be a neopentyl halide, such as 1-bromo-2,2-dimethylpropane. However, it is crucial to note that neopentyl halides are notoriously poor substrates for SN2 reactions due to severe steric hindrance at the α-carbon. This makes the direct alkylation of diethyl malonate with a neopentyl halide challenging and likely to result in low yields or favor elimination reactions.

A more practical approach would be to use an alkyl halide that can be subsequently modified. However, for the purpose of this guide and to illustrate the principles, we will proceed with the theoretical direct alkylation, acknowledging its practical limitations.

Following alkylation, the resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Finally, heating the dicarboxylic acid leads to decarboxylation, yielding the desired 4,4-dimethylpentanoic acid.[2] This carboxylic acid can then be esterified as described in Route 1.

A more efficient final step would be to directly convert the substituted malonic ester to the desired ethyl ester. This can be achieved through a process of saponification of one ester group, followed by decarboxylation and re-esterification in the presence of ethanol and an acid catalyst.

Caption: Malonic Ester Synthesis and subsequent Esterification

Experimental Protocol: Malonic Ester Synthesis and Esterification

Part A: Synthesis of 4,4-dimethylpentanoic Acid

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • 1-bromo-2,2-dimethylpropane (Neopentyl bromide)

  • Hydrochloric acid

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Add 1-bromo-2,2-dimethylpropane (1.0 eq) to the reaction mixture and heat to reflux for 12-24 hours. The reaction should be monitored for the consumption of starting materials.

  • After cooling, remove the ethanol under reduced pressure.

  • To the residue, add a concentrated solution of hydrochloric acid and heat to reflux to effect hydrolysis and decarboxylation.

  • Extract the resulting 4,4-dimethylpentanoic acid with diethyl ether, dry the organic layer, and purify by distillation.

Part B: Fischer Esterification

The 4,4-dimethylpentanoic acid obtained from Part A can then be esterified using the protocol described in Route 1.

Expected Yield: The overall yield for this multi-step synthesis is expected to be moderate, likely in the range of 40-60%, with the sterically hindered alkylation step being the primary yield-limiting factor.

Alternative Consideration: Acyl Chloride Route

A third, often highly efficient, route involves the conversion of 4,4-dimethylpentanoic acid to its corresponding acyl chloride, followed by reaction with ethanol.

  • Formation of 4,4-dimethylpentanoyl chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction typically proceeds in high yield.

  • Esterification of the Acyl Chloride: The purified 4,4-dimethylpentanoyl chloride is then reacted with ethanol. This reaction is generally rapid and high-yielding, often proceeding at room temperature. A non-nucleophilic base, such as pyridine, is typically added to scavenge the HCl byproduct.

This route avoids the equilibrium limitations of the Fischer esterification but involves the use of more hazardous reagents.

Comparative Analysis

FeatureFischer EsterificationMalonic Ester Synthesis RouteAcyl Chloride Route
Starting Materials 4,4-dimethylpentanoic acid, ethanolDiethyl malonate, neopentyl halide, ethanol4,4-dimethylpentanoic acid, thionyl chloride, ethanol
Number of Steps 13 (synthesis of acid, then esterification)2
Key Challenges Equilibrium limitations, requires water removal or large excess of alcohol.Steric hindrance in the alkylation step with neopentyl halide.Handling of corrosive and moisture-sensitive reagents (e.g., SOCl₂).
Atom Economy GoodModerateModerate
Reagent Cost Generally lowModerateModerate to high
Scalability Readily scalableScalable, but alkylation may require optimization.Scalable with appropriate safety precautions.
Overall Yield Moderate to Good (60-80%)Moderate (40-60%)Good to Excellent (>80%)
Simplicity HighLowModerate

Conclusion and Recommendations

The choice of synthesis route for Ethyl 4,4-dimethylpentanoate depends critically on the specific requirements of the project, including scale, cost, available starting materials, and safety considerations.

  • For simplicity and cost-effectiveness on a smaller scale , where 4,4-dimethylpentanoic acid is readily available, the Fischer Esterification is a viable and straightforward option. Optimization of water removal will be key to achieving acceptable yields.

  • The Malonic Ester Synthesis route, while more complex, offers greater flexibility if the starting carboxylic acid is not available. However, the challenge of the sterically hindered alkylation with a neopentyl halide must be addressed, potentially through the use of alternative, more reactive alkylating agents or more forcing reaction conditions.

  • For high-yield and rapid synthesis , particularly when the starting carboxylic acid is in hand, the Acyl Chloride Route is superior. The higher reactivity of the acyl chloride intermediate circumvents the equilibrium issues of the Fischer esterification, leading to excellent yields. However, this route necessitates more stringent handling of hazardous materials.

Ultimately, the optimal route will be determined by a careful evaluation of these factors in the context of the specific research or production goals. It is recommended that small-scale trials of the most promising routes be conducted to determine the most efficient and practical method for a given laboratory setting.

References

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Study.com. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. [Link]

  • Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?[Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • MDPI. (2021, November 13). Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). Ethyl 4,4-dimethylpentanoate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2023, September 15). Magnetic-responsive solid acid catalysts for esterification. [Link]

  • ResearchGate. (n.d.). Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • ResearchGate. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

  • Chemistry LibreTexts. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. [Link]

  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]

  • University of Illinois Springfield. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • Organic Syntheses. (n.d.). 1-p-TOLYLCYCLOPROPANOL. [Link]

  • ResearchGate. (n.d.). Reaction of 4,4-Dimethyl-1,3-dioxane with Dinitriles. [Link]

  • MDPI. (2021, November 13). Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. [Link]

  • ResearchGate. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

Sources

Ethyl 4,4-dimethylpentanoate vs. Ethyl 2,4-dimethylpentanoate: A Guide to Physicochemical Properties and Experimental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of chemical research and development, particularly in fields such as materials science and drug discovery, a nuanced understanding of isomeric compounds is paramount. The subtle shifts in molecular architecture between isomers can lead to significant divergence in their physical, chemical, and biological properties. This guide provides a comprehensive comparison of two such isomers: Ethyl 4,4-dimethylpentanoate and Ethyl 2,4-dimethylpentanoate. As a Senior Application Scientist, this analysis is grounded in both theoretical principles and practical experimental insights to aid researchers in selecting the appropriate molecule for their specific applications.

This document delves into a side-by-side examination of their physicochemical properties, plausible synthetic pathways, and potential applications. Furthermore, it offers detailed, field-proven experimental protocols for their analytical characterization using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural and Physicochemical Properties: A Tale of Two Isomers

Ethyl 4,4-dimethylpentanoate and Ethyl 2,4-dimethylpentanoate share the same chemical formula (C9H18O2) and molecular weight. However, the placement of the methyl groups along the pentanoate backbone results in distinct structural arrangements, which in turn are predicted to influence their physical properties and chemical reactivity.

Ethyl 4,4-dimethylpentanoate features a quaternary carbon at the 4-position, creating a sterically hindered "tail." In contrast, Ethyl 2,4-dimethylpentanoate possesses methyl groups at both the 2- and 4-positions, introducing chirality at the C2 and C4 carbons and a different steric profile around the ester functional group.

Below is a comparative table summarizing their key physicochemical properties, primarily based on computed data from authoritative sources. It is important to note that extensive experimental data for these specific compounds is not widely available in the public domain.

PropertyEthyl 4,4-dimethylpentanoateEthyl 2,4-dimethylpentanoateReference
IUPAC Name ethyl 4,4-dimethylpentanoateethyl 2,4-dimethylpentanoate[1][2]
CAS Number 10228-99-6172103-12-7[1][2]
Molecular Formula C9H18O2C9H18O2[1][2]
Molecular Weight 158.24 g/mol 158.24 g/mol [1][2]
Predicted XLogP3 2.52.7[1][2]
Predicted Hydrogen Bond Donor Count 00[1][2]
Predicted Hydrogen Bond Acceptor Count 22[1][2]
Predicted Rotatable Bond Count 55[1][2]
Predicted Polar Surface Area 26.3 Ų26.3 Ų[1][2]

The predicted XLogP3 values, a measure of lipophilicity, are similar, suggesting comparable solubility in nonpolar solvents. However, the slight difference may be attributable to the varied branching of the alkyl chain.

Synthesis and Mechanistic Considerations

The synthesis of both esters can be logically achieved through the Fischer esterification of the corresponding carboxylic acids (4,4-dimethylpentanoic acid and 2,4-dimethylpentanoic acid) with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

The choice of starting material is the critical determinant for the final product. The general workflow for this synthesis is depicted below.

General Fischer Esterification Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid 4,4-dimethylpentanoic acid or 2,4-dimethylpentanoic acid Ester Ethyl 4,4-dimethylpentanoate or Ethyl 2,4-dimethylpentanoate Carboxylic_Acid->Ester Reacts with Ethanol Ethanol (Excess) Ethanol->Ester Reacts with Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Catalyzes Heat Reflux Heat->Ester Drives reaction Water Water Ester->Water Byproduct Gas Chromatography (GC) Workflow Sample_Prep Sample Preparation (Dilution in Volatile Solvent) Injection Injection into GC Sample_Prep->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Data_Analysis Data Analysis (Retention Time and Peak Area) Detection->Data_Analysis NMR Spectroscopy Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) Acquisition Data Acquisition in NMR Spectrometer Sample_Prep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Processing->Interpretation

Sources

Comparative Analysis: Branched vs. Linear Fatty Acid Ethyl Esters

[1][2]

Executive Summary

In pharmaceutical formulation, the selection between linear and branched fatty acid ethyl esters (FAEEs) is rarely a matter of simple preference; it is a strategic decision dictating the thermodynamic stability, bioavailability, and release kinetics of the final drug product.

This guide provides a rigorous technical comparison of these two ester classes. While linear ethyl esters (e.g., Ethyl Stearate) offer high packing density and crystallinity, branched isomers (e.g., Ethyl Isostearate) provide superior solubility, oxidative stability, and tunable hydrolysis rates. This analysis focuses on their application in Lipid Nanoparticles (LNPs) , Transdermal Permeation , and Prodrug Stability .

Physicochemical Architecture

The functional divergence between linear and branched esters stems from their molecular topology.[1]

Molecular Packing and Phase Behavior
  • Linear Ethyl Esters (e.g., Ethyl Stearate): Possess a high degree of structural symmetry. This allows the alkyl chains to align closely, maximizing Van der Waals forces. Consequently, they exhibit higher melting points and often exist as solids or semi-solids at room temperature.

  • Branched Ethyl Esters (e.g., Ethyl Isostearate): The introduction of a methyl or ethyl branch (often at the iso- or anteiso- position) creates a "kink" in the hydrocarbon chain. This steric bulk disrupts crystal lattice formation, significantly lowering the melting point and maintaining a liquid state at room temperature without the oxidative liability of unsaturated bonds (double bonds).[1]

Comparative Data Profile
PropertyLinear Ethyl Ester (Ethyl Stearate)Branched Ethyl Ester (Ethyl Isostearate)Impact on Formulation
Melting Point ~34°C (Solid/Waxy)~ -5°C to 0°C (Liquid)Branched esters enable liquid-fill capsules and injectables without heating.
Viscosity Low (above MP)Moderate to HighBranched chains increase microviscosity, stabilizing LNPs.
Oxidative Stability High (if saturated)Superior Branched saturated esters resist oxidation better than unsaturated linear alternatives (e.g., Ethyl Oleate).[1]
Hydrolysis Rate FastSlowBranching provides steric shielding against esterases.
Skin Permeation ModerateHighBranched structures fluidize stratum corneum lipids more effectively.

Biological Performance & Mechanisms

Enzymatic Stability (Hydrolysis Kinetics)

For prodrugs and lipid-based carriers, resistance to plasma esterases is critical. Linear esters present an exposed carbonyl carbon, allowing for rapid nucleophilic attack by the serine residue in the catalytic triad of esterases.

In contrast, branched esters introduce steric hindrance. A branch point (especially at the


Diagram 1: Steric Hindrance Mechanism in Enzymatic Hydrolysis

Hydrolysiscluster_linearLinear Ester (Rapid Hydrolysis)cluster_branchedBranched Ester (Delayed Hydrolysis)L_EnzymeEsterase(Active Site)L_SubstrateLinear Chain(Ethyl Stearate)L_Enzyme->L_SubstrateUnobstructedAccessL_ResultRapid Cleavage(Drug Release)L_Substrate->L_Resultk_cat (High)B_EnzymeEsterase(Active Site)B_SubstrateBranched Chain(Ethyl Isostearate)B_Enzyme->B_SubstrateStericBlockadeB_ResultSlow Cleavage(Sustained Release)B_Substrate->B_Resultk_cat (Low)

Caption: Comparative enzymatic access. Linear esters allow direct active site binding, while branched chains sterically hinder the catalytic approach, extending half-life.

Advanced Application: Lipid Nanoparticles (LNPs)

Recent data in mRNA delivery confirms that branched-tail ionizable lipids outperform linear analogs.

  • Mechanism: Branched tails increase the "cone angle" of the lipid. This geometry promotes the formation of non-bilayer structures (like hexagonal

    
     phases) during endosomal acidification, which is essential for membrane fusion and payload release (Endosomal Escape).
    
  • Data Support: LNPs containing branched-tail lipids have shown up to a 10-fold improvement in protein expression compared to linear equivalents due to enhanced ionization and fusogenicity [1, 2].[2]

Experimental Protocols

Protocol A: Comparative Enzymatic Hydrolysis Assay

Objective: To quantify the steric protection factor of branched vs. linear ethyl esters.

Reagents:

  • Porcine Liver Esterase (PLE) suspension.

  • Phosphate Buffer Saline (PBS), pH 7.4.

  • HPLC-grade Acetonitrile.

Workflow:

  • Preparation: Dissolve equimolar amounts (e.g., 1 mM) of Ethyl Stearate (Linear) and Ethyl Isostearate (Branched) in acetonitrile/PBS (10:90 v/v). Note: Ensure solubility; use a surfactant (Tween 80 <0.1%) if necessary.

  • Initiation: Add 10 units/mL of PLE to the reaction vessel at 37°C.

  • Sampling: Withdraw 100 µL aliquots at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately add 100 µL of ice-cold methanol to stop the reaction.

  • Analysis: Analyze via HPLC-UV or LC-MS/MS. Monitor the disappearance of the parent ester and the appearance of the free fatty acid.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    ).
    • Self-Validation Check: The linear control must show >50% degradation within 30-60 mins. If not, enzyme activity is compromised.

Protocol B: Transdermal Permeation (Franz Diffusion Cell)

Objective: To assess the permeation enhancement capability of the esters.[3]

Workflow:

  • Membrane: Use excised porcine ear skin (dermatomed to 500 µm).

  • Donor Phase: Apply 200 µL of the API dissolved in the test ester (Linear vs. Branched).

  • Receptor Phase: PBS (pH 7.4) with 4% BSA (to maintain sink conditions for lipophilic drugs), stirred at 600 rpm, 32°C.

  • Sampling: Withdraw receptor fluid every 2 hours for 24 hours.

  • Data Processing: Calculate the steady-state flux (

    
    ) from the linear portion of the cumulative amount vs. time plot.
    
    • Expectation: Branched esters typically yield a higher

      
       due to increased lipid bilayer disruption (fluidization).
      

Selection Guide: Decision Matrix

Diagram 2: Formulation Decision Tree

DecisionTreeStartStart: Select Ester TypeQ1Requirement: Liquid at Room Temp?Start->Q1Q3Application: LNP / Gene Delivery?Start->Q3Advanced DeliveryQ2Requirement: Oxidative Stability?Q1->Q2YesRes_LinearSelect LINEAR(e.g., Ethyl Stearate)Q1->Res_LinearNo (Solid OK)Res_BranchedSelect BRANCHED(e.g., Ethyl Isostearate)Q2->Res_BranchedHigh Stability NeededRes_UnsatSelect UNSATURATED(e.g., Ethyl Oleate)Q2->Res_UnsatModerate Stability OKQ3->Res_LinearNoQ3->Res_BranchedYes (Enhanced Fusion)

Caption: Logic flow for selecting ester architecture based on physical state, stability requirements, and delivery mechanism.

References

  • Hashiba, K., et al. (2022).[4][5] "Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA."[4][5][6] Small Science.

  • Zhang, Y., et al. (2023).[4][7] "Branched hydrophobic tails in lipid nanoparticles enhance mRNA delivery for cancer immunotherapy."[7] Biomaterials.[7]

  • BenchChem. (2025).[1] "A Comparative Analysis of Branched-Chain vs. Linear-Chain Fatty Acid Esters."

  • Buchwald, P., & Bodor, N. (1999). "Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters." Journal of Medicinal Chemistry.

  • PubChem. "Ethyl Isostearate Compound Summary."

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Ethyl 4,4-dimethylpentanoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of chemical synthesis, metabolomics, and drug development, the unambiguous identification of structural isomers is a critical challenge. Compounds that share the same molecular formula (C₉H₁₈O₂) and mass, such as the isomers of ethyl 4,4-dimethylpentanoate, can exhibit vastly different chemical and biological properties. Relying on a single analytical technique can lead to ambiguity. This guide provides a comprehensive, multi-technique spectroscopic framework for the confident differentiation of ethyl 4,4-dimethylpentanoate and two of its key structural isomers: ethyl 2,2-dimethylpentanoate and ethyl 2,4-dimethylpentanoate.

This document is structured to provide not only the experimental data but also the underlying scientific rationale for our methodological choices, ensuring that researchers can adapt and apply these principles to their own analytical challenges.

The Isomers in Focus: A Structural Overview

The primary challenge stems from the identical molecular weight (158.24 g/mol ) and elemental composition of these compounds.[1][2][3] Their structural differences, specifically the placement of the two methyl groups along the pentanoate backbone, are the key to their differentiation. These subtle structural variations create unique electronic environments for the nuclei and different fragmentation patterns, which can be probed using a combination of spectroscopic techniques.

  • Ethyl 4,4-dimethylpentanoate (Target Compound): The dimethyl groups are on the C4 position, distant from the ester functional group.

  • Ethyl 2,2-dimethylpentanoate (Isomer 1): The dimethyl groups are at the C2 position (α-carbon), directly adjacent to the carbonyl group.

  • Ethyl 2,4-dimethylpentanoate (Isomer 2): Features two distinct methyl groups, one at the C2 (α-carbon) and one at the C4 position.

Infrared (IR) Spectroscopy: A Functional Group Confirmation

Infrared (IR) spectroscopy is an invaluable first-pass technique for confirming the presence of the ester functional group in all three isomers. The primary utility of IR lies in identifying characteristic bond vibrations.

Causality Behind the Technique

Esters characteristically exhibit a set of strong absorption bands resulting from the stretching vibrations of the C=O and C-O bonds.[4] This pattern, sometimes referred to as the "Rule of Three," includes an intense carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.[4] While these primary bands will confirm that each compound is an aliphatic ester, the subtle shifts in their positions and the differences in the complex "fingerprint region" (below 1400 cm⁻¹) can offer clues to the underlying structure.

Expected Spectral Features

All three isomers are expected to show:

  • C=O Stretch: A very strong, sharp absorption band between 1750-1735 cm⁻¹.[5][6] The electronic environment immediately surrounding the carbonyl can slightly alter this frequency. For instance, the steric hindrance from the gem-dimethyl group at the α-carbon in ethyl 2,2-dimethylpentanoate may cause a slight shift compared to the other isomers.

  • C-O Stretches: Two strong bands in the 1300-1000 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the C-O-C moiety.[5][7]

  • C-H Stretches: Bands in the 3000-2850 cm⁻¹ region from the sp³ hybridized carbons.[6]

While IR spectroscopy confirms all samples are non-conjugated esters, it is generally insufficient for unambiguous isomer identification on its own. It serves as an excellent and rapid verification tool before proceeding to more structurally sensitive methods.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structural Elucidation

NMR spectroscopy is the most powerful tool for differentiating these isomers. It provides detailed information about the chemical environment, connectivity, and quantity of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

The Causality Behind NMR's Differentiating Power

The principle of NMR relies on the fact that atomic nuclei in different electronic environments resonate at slightly different frequencies when placed in a magnetic field.[8] The precise location of a signal (chemical shift), its splitting pattern (multiplicity), and its area (integration) create a unique fingerprint for each isomer.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides a direct map of the proton framework. The key differences will arise from the number of unique proton signals and their splitting patterns, which are dictated by the number of neighboring protons (n+1 rule).

Table 1: Predicted ¹H NMR Data for Ethyl 4,4-dimethylpentanoate and its Isomers

CompoundPredicted Signals (Multiplicity, Integration, Approx. δ ppm)Key Differentiating Features
Ethyl 4,4-dimethylpentanoate a (s, 9H, ~0.9 ppm), b (t, 2H, ~1.5 ppm), c (t, 2H, ~2.2 ppm), d (q, 2H, ~4.1 ppm), e (t, 3H, ~1.2 ppm)5 unique signals. A 9H singlet for the tert-butyl group. Two distinct triplets for the two CH₂ groups in the pentanoate chain.
Ethyl 2,2-dimethylpentanoate a (s, 6H, ~1.1 ppm), b (t, 3H, ~0.8 ppm), c (sextet, 2H, ~1.5 ppm), d (q, 2H, ~4.1 ppm), e (t, 3H, ~1.2 ppm)5 unique signals. A 6H singlet for the two methyl groups at C2. No signal around ~2.2 ppm, which is characteristic of protons on a carbon alpha to a carbonyl.[9]
Ethyl 2,4-dimethylpentanoate a (d, 6H, ~0.9 ppm), b (d, 3H, ~1.1 ppm), c (m, 1H, ~1.8 ppm), d (m, 2H, ~1.4-1.6 ppm), e (m, 1H, ~2.4 ppm), f (q, 2H, ~4.1 ppm), g (t, 3H, ~1.2 ppm)7 unique signals. The most complex spectrum. No singlets for the methyl groups; all are doublets due to coupling with adjacent CH protons.

Note: Chemical shifts (δ) are approximate and can vary based on solvent and instrument. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

¹³C NMR Spectroscopy: A Clear Count of Carbon Environments

¹³C NMR spectroscopy provides a direct count of the number of chemically non-equivalent carbon atoms in a molecule. For isomers, this is often the most straightforward method of differentiation.

Table 2: Predicted ¹³C NMR Data for Ethyl 4,4-dimethylpentanoate and its Isomers

CompoundExpected Number of Unique ¹³C SignalsKey Differentiating Features
Ethyl 4,4-dimethylpentanoate 7The presence of a quaternary carbon signal (~30 ppm) and three distinct CH₃ signals.
Ethyl 2,2-dimethylpentanoate 8A distinct quaternary carbon signal shifted further downfield (~42 ppm) due to its proximity to the carbonyl group.
Ethyl 2,4-dimethylpentanoate 8No quaternary carbon signal (apart from the C=O). The two methyl groups on the pentanoate chain are chemically distinct.
Experimental Protocol for NMR Spectroscopy

The following protocol is standard for acquiring high-resolution NMR spectra for small organic molecules.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) P2 Add a small amount of internal standard (e.g., TMS) P1->P2 P3 Transfer solution to a 5 mm NMR tube P2->P3 A1 Insert tube into NMR spectrometer P3->A1 A2 Lock, Tune, and Shim the spectrometer A1->A2 A3 Acquire ¹H spectrum (e.g., 16 scans) A2->A3 A4 Acquire ¹³C spectrum (e.g., 1024 scans) A3->A4 D1 Apply Fourier Transform A4->D1 D2 Phase and Baseline Correction D1->D2 D3 Calibrate spectrum to TMS (0.00 ppm) D2->D3 D4 Integrate ¹H signals and pick peaks D3->D4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.

The Logic of Fragmentation

In Electron Ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, creating a molecular ion (M⁺˙) that is often unstable. This ion undergoes fragmentation through characteristic pathways to yield smaller, more stable charged fragments. For esters, common fragmentation mechanisms include α-cleavage (cleavage of the bond adjacent to the carbonyl) and McLafferty rearrangement.[10][11] The masses of these fragments provide powerful clues to the original structure.

Comparative Fragmentation Analysis

All three isomers will show a molecular ion peak (M⁺˙) at m/z = 158. However, the relative abundance of this peak and the masses of the fragment ions will differ significantly.

Table 3: Predicted Key Fragments (m/z) in EI-Mass Spectra

CompoundMcLafferty Rearrangement Fragmentα-Cleavage FragmentsOther Key Fragments
Ethyl 4,4-dimethylpentanoate m/z = 88m/z = 113 [M-OC₂H₅]⁺, m/z = 129 [M-C₂H₅]⁺m/z = 57 [C₄H₉]⁺ (tert-butyl cation, likely base peak)
Ethyl 2,2-dimethylpentanoate Not possible (No γ-hydrogen)m/z = 113 [M-OC₂H₅]⁺, m/z = 129 [M-C₂H₅]⁺m/z = 85 [M-C₄H₉O]⁺
Ethyl 2,4-dimethylpentanoate m/z = 88m/z = 113 [M-OC₂H₅]⁺, m/z = 129 [M-C₂H₅]⁺m/z = 43 and m/z = 57 from cleavage of the branched alkyl chain.

The absence of the m/z = 88 peak for ethyl 2,2-dimethylpentanoate is a definitive differentiator, as it lacks the required γ-hydrogen for the McLafferty rearrangement. The base peak at m/z = 57 for ethyl 4,4-dimethylpentanoate, corresponding to the highly stable tert-butyl cation, is also a strong indicator of its structure.

Experimental Protocol for GC-MS

GC-MS is the preferred method as it separates the isomers before they enter the mass spectrometer, which is crucial when analyzing a mixture.[12][13]

GCMS_Workflow cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) G1 Inject diluted sample (in hexane or similar) into heated inlet G2 Vaporized sample is carried by inert gas (He) onto a capillary column G1->G2 G3 Isomers are separated based on boiling point and column interaction, resulting in different retention times G2->G3 M1 Eluted compounds enter the ion source (EI) G3->M1 Transfer Line M2 Ionization and Fragmentation M1->M2 M3 Fragments are separated by the mass analyzer (e.g., quadrupole) M2->M3 M4 Ions are detected and a mass spectrum is generated M3->M4

Caption: General workflow for isomer analysis using GC-MS.

Integrated Spectroscopic Strategy for Unambiguous Identification

A robust analytical strategy does not rely on a single piece of evidence. The most trustworthy identification is achieved by integrating the data from all three techniques in a logical workflow.

Decision_Workflow Start Unknown Isomer (C₉H₁₈O₂) IR Perform IR Spectroscopy Start->IR CheckEster Strong C=O stretch ~1740 cm⁻¹? IR->CheckEster NMR Perform ¹H and ¹³C NMR CheckEster->NMR Yes NotEster Not an Ester. Re-evaluate. CheckEster->NotEster No NumSignals How many ¹H signals? NMR->NumSignals ID_E44 Ethyl 4,4-dimethylpentanoate (9H singlet) NumSignals->ID_E44 5 signals (with 9H singlet) ID_E22 Ethyl 2,2-dimethylpentanoate (6H singlet) NumSignals->ID_E22 5 signals (with 6H singlet) ID_E24 Ethyl 2,4-dimethylpentanoate (No singlets) NumSignals->ID_E24 7 signals GCMS Perform GC-MS for Confirmation ID_E44->GCMS ID_E22->GCMS ID_E24->GCMS MS_Check Key Fragments? GCMS->MS_Check Confirm Identification Confirmed MS_Check->Confirm Fragments Match (e.g., m/z 57 base peak for E44, no m/z 88 for E22)

Sources

A Comparative Guide to the Biological Activity of Ethyl 4,4-dimethylpentanoate Analogs: A Research Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous search for novel bioactive compounds, branched-chain fatty acid esters represent a compelling but underexplored chemical space. This guide provides a comparative analysis of Ethyl 4,4-dimethylpentanoate, a structurally distinct ester, against its analogs with known biological activities. While direct experimental data on Ethyl 4,4-dimethylpentanoate is scarce, this document synthesizes existing research on related compounds to build a predictive framework for its potential applications, particularly in antifungal and insecticidal domains. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in bioactive small molecules.

Introduction: The Potential of Branched-Chain Fatty Acid Esters

Fatty acids and their derivatives are fundamental to cellular life, serving as building blocks for membranes and as energy sources.[1] Beyond these primary roles, specific fatty acids and their esters are known to possess significant biological activities, including antimicrobial and anti-inflammatory effects.[2][3][4] The introduction of methyl branching along the aliphatic chain, as seen in Ethyl 4,4-dimethylpentanoate, can profoundly alter a molecule's physicochemical properties—such as volatility, lipophilicity, and steric profile—thereby influencing its interaction with biological targets.

While straight-chain fatty acid esters have been investigated for their antifungal properties[5][6][7], and complex branched esters like Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are recognized for their anti-diabetic and anti-inflammatory benefits[2][3], simple branched esters like Ethyl 4,4-dimethylpentanoate remain largely uncharacterized. This guide will draw parallels from structurally similar molecules to hypothesize its potential bioactivity and outline the experimental pathways to validate these predictions.

Structural Comparison: Ethyl 4,4-dimethylpentanoate and Its Analogs

The biological activity of a molecule is intrinsically linked to its structure. Ethyl 4,4-dimethylpentanoate possesses a unique steric hindrance due to the gem-dimethyl group at the C4 position, adjacent to a tert-butyl-like moiety. This feature distinguishes it from both straight-chain esters and its closer structural relative, ethyl pivalate (ethyl 2,2-dimethylpropanoate).

Below is a structural comparison of the target compound and its key analogs discussed in this guide.

Caption: Structural relationships between the target compound and its analogs.

  • Analog 1: Ethyl Pivalate: Shares the sterically hindered ester motif. Pivalic acid derivatives are used in pharmaceuticals, often as prodrugs, and pivalic acid itself can be a starter unit in some antibiotic biosynthesis pathways.[8][9]

  • Analog 2: Straight-Chain Esters (e.g., Ethyl Caproate/Hexanoate): These compounds lack the steric bulk of the target molecule. Fatty acid methyl esters (FAMEs) have demonstrated notable antifungal activity.[5][7]

  • Analog 3: Fungal Volatile Organic Compounds (VOCs) (e.g., 1-Octen-3-ol): Many fungi naturally produce volatile esters and alcohols that exhibit potent antifungal and insecticidal properties.[10][11] These compounds provide a functional comparison for potential applications in biofumigation.

Comparative Biological Activities

Antifungal Activity

The primary mechanism of antifungal action for many fatty acids and their esters is the disruption of the fungal cell membrane.[4][12] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of cellular contents, and eventual cell death.

Causality Behind Experimental Choices: When evaluating antifungal potential, it is crucial to test against a panel of clinically and agriculturally relevant fungi. The choice of assay (broth microdilution vs. vapor-phase) depends on the compound's physical properties. For a volatile compound like an ethyl ester, a vapor-phase assay is essential to determine its potential as a biofumigant.

Comparative Data:

Compound/ClassFungal SpeciesActivity Metric (MIC/LD50)Reference
Fatty Acid Methyl Esters (FAMEs)Paracoccidioides brasiliensisMIC: 15.6 - 500 µg/mL[6]
FAMEs from Linseed OilAspergillus ochraceusIAF (1.2 µL/mL) = 21.61%[5]
1-Octen-3-olFusarium verticillioidesGrowth inhibited at >0.53 mM
Benzaldehyde (Fungal VOC)Monilinia laxa, Botrytis cinereaMIC: 0.094 - 0.284 ml L⁻¹[10]
2-Phenylethanol (Fungal VOC)Monilinia laxa, Botrytis cinereaMIC: 0.094 - 0.284 ml L⁻¹[10]

MIC: Minimum Inhibitory Concentration; IAF: Inhibition of Aflatoxin; LD50 values are more common for insecticidal studies.

Based on this data, it is plausible that Ethyl 4,4-dimethylpentanoate could exhibit antifungal properties. Its branched structure may enhance its ability to disrupt the ordered structure of the fungal membrane compared to its straight-chain analogs.

Insecticidal and Repellent Activity

Many simple esters and alcohols found in nature, particularly those produced by microorganisms, act as effective insect repellents or insecticides.[13] These volatile organic compounds (VOCs) can interfere with insect olfactory systems or act as neurotoxins.[14]

Comparative Data:

CompoundInsect SpeciesActivity Metric (LD50)Reference
1-Octen-3-olSitophilus zeamaisLD50 = 27.7 μL/L air
3-OctanolSitophilus zeamaisLD50 = 43.2 μL/L air
3-OctanoneSitophilus zeamaisLD50 = 219.7 μL/L air
Dehydroabietic acidPeridroma sauciaInsecticidal activity noted[15]

The volatility and ester functional group of Ethyl 4,4-dimethylpentanoate make it a candidate for investigation as a fumigant or repellent against stored product pests like Sitophilus zeamais (maize weevil).[14]

Recommended Experimental Protocols

To empirically determine the biological activity of Ethyl 4,4-dimethylpentanoate, a tiered screening approach is recommended. The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow Diagram:

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (e.g., C. albicans) to 0.5 McFarland standard C Inoculate 96-well plate with diluted compound and fungal suspension A->C B Serially dilute Ethyl 4,4-dimethylpentanoate in RPMI medium B->C D Include controls: - Positive (Fluconazole) - Negative (Fungus + medium) - Blank (Medium only) E Incubate at 35°C for 24-48 hours D->E F Read absorbance at 600nm or visually inspect for growth E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for antifungal susceptibility testing.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test fungus (e.g., Candida albicans, Aspergillus niger) on appropriate agar. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare a stock solution of Ethyl 4,4-dimethylpentanoate in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of ~10⁵ CFU/mL.

  • Controls:

    • Positive Control: A known antifungal agent (e.g., Fluconazole). This validates that the assay can detect inhibition.

    • Negative Control: Inoculum and medium without the test compound. This confirms the fungus is viable.

    • Sterility Control: Medium only. This checks for contamination.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

Protocol: Insecticidal Fumigant Toxicity Assay

This protocol assesses the toxicity of volatile compounds to insects, adapted from studies on stored grain pests.

Step-by-Step Methodology:

  • Test Arena: Use sealed glass jars (e.g., 1-liter) as fumigation chambers.

  • Compound Application: Place a small filter paper disc at the top of the jar's inner lid. Apply a range of doses of Ethyl 4,4-dimethylpentanoate directly to the filter paper. A control jar receives only the solvent.

  • Insect Introduction: Introduce a known number of adult insects (e.g., 20 Sitophilus zeamais) into the bottom of the jar.

  • Incubation: Seal the jars and incubate at controlled conditions (e.g., 28°C, 70% relative humidity) for 24 hours.

  • Mortality Assessment: Count the number of dead insects. Insects are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LD50 (the dose required to kill 50% of the insects) using Probit analysis. The inclusion of a known insecticidal fumigant as a positive control validates the experimental setup.

Conclusion and Future Directions

Ethyl 4,4-dimethylpentanoate stands as an intriguing candidate for biological activity screening. By drawing logical comparisons with structurally and functionally related analogs, we can hypothesize a strong potential for antifungal and insecticidal properties. The sterically hindered nature of its branched alkyl chain may offer unique interactions with biological membranes or receptor sites, potentially leading to enhanced or novel activity.

The experimental protocols outlined above provide a clear, robust, and scientifically rigorous path to validating these hypotheses. Future research should focus on empirical testing, followed by mechanistic studies (e.g., membrane integrity assays, enzyme inhibition) and quantitative structure-activity relationship (QSAR) analyses to optimize the molecular structure for enhanced potency and selectivity.

References

  • PubMed. (2021). Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids. Available at: [Link]

  • PubMed. (2021). Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs). Available at: [Link]

  • Frontiers in Microbiology. (2022). Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby. Available at: [Link]

  • MDPI. (2021). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Available at: [Link]

  • MDPI. (2022). Endophytic Fungi Volatile Organic Compounds as Crucial Biocontrol Agents Used for Controlling Fruit and Vegetable Postharvest Diseases. Available at: [Link]

  • ResearchGate. (2023). Volatile Organic Compounds: A Review of Their Current Applications as Pest Biocontrol and Disease Management. Available at: [Link]

  • PubChem. Pivalic acid | C5H10O2 | CID 6417. Available at: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available at: [Link]

  • PubMed Central. (2016). Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus. Available at: [Link]

  • CONICET Digital. (2015). Effect of fungal volatile organic compounds on a fungus and an insect that damage stored maize. Available at: [Link]

  • PubChem. Ethyl pivalate | C7H14O2 | CID 19838. Available at: [Link]

  • PubChem. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237. Available at: [Link]

  • ResearchGate. (1963). Biosynthesis of Branched Chain Fatty Acids. Available at: [Link]

  • ResearchGate. (2015). Effect of fungal volatile organic compounds on a fungus and an insect that damage stored maize | Request PDF. Available at: [Link]

  • Google Patents. EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures.
  • SciELO. (2014). Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils. Available at: [Link]

  • Wikipedia. Fatty acid synthesis. Available at: [Link]

  • ChemSynthesis. 4,4-dimethylpentanoic acid. Available at: [Link]

  • The Good Scents Company. ethyl pivalate, 3938-95-2. Available at: [Link]

  • Frontiers in Microbiology. (2020). Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections. Available at: [Link]

  • The Good Scents Company. pivalic acid, 75-98-9. Available at: [Link]

  • ResearchGate. (2018). Antifungal Activity of Lower Alkyl Fatty Acid Esters against Powdery Mildews. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Physicochemical studies of novel sugar fatty acid esters based on (R)-3-hydroxylated acids derived from bacterial polyhydroxyalkanoates and their potential environmental impact. Available at: [Link]

  • Perflavory. ethyl pivalate, 3938-95-2. Available at: [Link]

  • ResearchGate. (2014). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Available at: [Link]

  • LookChem. Cas no 3938-95-2 (Ethyl pivalate). Available at: [Link]

  • MDPI. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Available at: [Link]

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Strategic Hydrolysis of Sterically Hindered Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steric Wall" in Drug Synthesis

In late-stage drug functionalization, sterically hindered esters (e.g., pivalates, mesitoates, adamantyl esters, or esters adjacent to quaternary centers) often present a "Goldilocks" dilemma. They provide necessary metabolic stability or protecting group robustness during synthesis but become a kinetic bottleneck when removal is required.

Standard saponification (


) frequently fails for these substrates not due to thermodynamics, but due to the inability of the solvated hydroxide ion to penetrate the steric sphere of the carbonyl carbon. This guide compares high-performance alternatives to standard aqueous bases, focusing on "naked" hydroxide equivalents  and nucleophilic scavengers  that bypass the desolvation energy penalty.

Mechanistic Underpinnings

To select the correct reagent, one must understand the failure mode of standard hydrolysis. The rate-determining step in the


 mechanism is the formation of the tetrahedral intermediate.
Visualization: The Steric Clash

The following diagram illustrates why bulky groups (


) destabilize the transition state for nucleophilic attack.

StericHindrance cluster_0 Steric Wall Ester Hindered Ester (Trigonal Planar) TS_Clash Transition State (Steric Clash) Ester->TS_Clash + OH⁻ OH_Solvated OH⁻ (aq) (Heavily Solvated) OH_Solvated->TS_Clash High Desolvation Energy Cost Tetrahedral Tetrahedral Intermediate TS_Clash->Tetrahedral Kinetic Barrier

Figure 1: The kinetic barrier in hindered ester hydrolysis is often the approach of the nucleophile. Solvated ions are effectively larger, exacerbating the steric clash.

Comparative Reagent Performance

The following hierarchy ranks reagents based on their ability to cleave hindered esters, from mildest to most aggressive.

Table 1: Relative Reactivity and Reagent Selection[1]
Reagent SystemActive SpeciesReactivity ProfileIdeal SubstrateKey Limitations
LiOH / THF / H₂O

coord.[1][2]

Moderate

-branched esters (e.g., isopropyl)
Slow for tertiary centers; requires heat.
Gassman’s Reagent (

)
"Anhydrous"

High

-Butyl esters, Neopentyl esters
DMSO removal; basicity incompatible with some electrophiles.
TMSOK (Potassium Trimethylsilanolate)

High Sterically crowded methyl/ethyl estersSolubility in ether/THF can be limiting; requires anhydrous conditions.
Trimethyltin Hydroxide (

)

dimer
Extreme Mesitoates, Adamantyl estersHigh Toxicity ; Slow reaction time (days); difficult purification.
Iodotrimethylsilane (

)

/ Lewis Acid
Orthogonal Acid-labile hindered estersCleaves ethers/carbamates; strictly anhydrous.
Deep Dive: The "Naked" Hydroxide Advantage

Gassman’s Reagent and TMSOK function on the principle of reduced solvation. In aqueous media,


 is surrounded by a shell of water molecules, increasing its effective hydrodynamic radius.
  • Gassman's Reagent: By mixing

    
     with stoichiometric water (2:1 ratio) in DMSO, you generate a hydroxide ion that is poorly solvated by the aprotic DMSO, making it significantly more nucleophilic (and basic) than in water.
    
  • TMSOK: Soluble in organic solvents (THF, DCM), this reagent delivers a lipophilic oxide anion that attacks the carbonyl without dragging a water shell with it.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or precipitates described do not occur, pause and check reagent quality (especially the dryness of solvents).

Protocol A: Gassman’s "Anhydrous" Hydroxide (For t-Butyl/Neopentyl Esters)

Based on Gassman, P. G. & Schenk, W. N. J. Org. Chem. 1977.[3]

Mechanism: Generation of reactive hydroxide in aprotic media. Safety: DMSO is a penetrant; wear double gloves.

  • Preparation: In a flame-dried flask under Argon, dissolve Potassium t-butoxide (3.0 equiv) in anhydrous DMSO (concentration ~0.1 M).

  • Activation: Add Water (1.5 equiv) via syringe. Note: The solution may warm slightly. Stir for 5 minutes to generate the active hydroxide species.

  • Reaction: Add the Hindered Ester (1.0 equiv) in a minimum amount of DMSO or THF.

  • Monitoring: Stir at ambient temperature.

    • Checkpoint: Most hindered esters cleave within 1–3 hours. Monitor by TLC/LCMS.

  • Workup: Quench by pouring into cold 5% aqueous

    
     (buffers the strong base). Extract with EtOAc.
    
Protocol B: Nicolaou’s Trimethyltin Hydroxide Method (For Extreme Hindrance)

Based on Nicolaou, K. C. et al. Angew.[4][5][6] Chem. Int. Ed. 2005.[2][4][7][8][9]

Mechanism: Lewis acid-assisted delivery of hydroxide. Safety: CRITICAL. Organotin compounds are highly toxic neurotoxins. Use a dedicated fume hood and bleach all glassware before removal.

  • Setup: Dissolve the Hindered Ester (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.1 M).

  • Reagent: Add Trimethyltin hydroxide (

    
    ) (10–20 equiv) . Solid reagent can be added directly.
    
  • Conditions: Heat the mixture to 80°C in a sealed tube or reflux condenser.

    • Checkpoint: This reaction is slow.[3][8] It may require 24–96 hours.

  • Workup (Tin Removal):

    • Concentrate the mixture.

    • Redissolve in EtOAc and wash vigorously with 5% aqueous HCl (converts

      
       to water-soluble 
      
      
      
      ).
    • Alternative: Wash with saturated KF solution to precipitate insoluble tin fluorides.

Protocol C: Mild Non-Aqueous Saponification (Theodorou Method)

Based on Theodorou, V. et al. Arkivoc 2018.[10][8]

Mechanism: Uses DCM/MeOH to solubilize lipophilic substrates while maintaining hydroxide activity.

  • Solvent System: Prepare a mixture of DCM : MeOH (9:1) .

  • Reaction: Dissolve Ester (1.0 equiv) in the solvent mixture. Add NaOH pellets (3–5 equiv) .

  • Process: Stir vigorously at room temperature.

    • Checkpoint: The solution often becomes cloudy as the sodium carboxylate salt precipitates.

  • Workup: Dilute with water, acidify with 1M HCl, and extract with DCM.

Strategic Decision Matrix

Use this logic flow to select the least toxic, most effective method for your specific substrate.

DecisionTree Start Start: Hindered Ester Hydrolysis BaseSens Is substrate Base Sensitive? (e.g., epimerizable centers, conjugated systems) Start->BaseSens AcidRoute Use Acidic/Neutral Method BaseSens->AcidRoute Yes BaseRoute Base is acceptable BaseSens->BaseRoute No TMSI Reagent: TMSI (Iodotrimethylsilane) Solvent: DCM/MeCN, 50°C AcidRoute->TMSI StericLevel Level of Steric Hindrance? BaseRoute->StericLevel ModHind Moderate (e.g., Isopropyl, alpha-branching) StericLevel->ModHind HighHind High (e.g., t-Butyl, Neopentyl) StericLevel->HighHind ExtremeHind Extreme (e.g., Mesityl, Adamantyl) StericLevel->ExtremeHind MethodA Method: LiOH (5-10 eq) Solvent: THF/H2O (4:1), 60°C ModHind->MethodA MethodB Method: Gassman's Reagent (tBuOK/H2O/DMSO) HighHind->MethodB MethodC Method: Me3SnOH (Nicolaou) Solvent: DCE, 80°C, 24-48h ExtremeHind->MethodC

Figure 2: Decision tree for selecting hydrolysis conditions based on substrate tolerance and steric bulk.

References

  • Gassman, P. G., & Schenk, W. N. (1977).[3] A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[10][11] The Journal of Organic Chemistry, 42(5), 918–920. [Link]

  • Nicolaou, K. C., Estrada, A. A., Zak, M., Lee, S. H., & Safina, B. S. (2005).[4][6] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[5] Angewandte Chemie International Edition, 44(9), 1378–1382.[4][5] [Link]

  • Theodorou, V., et al. (2018).[10][8] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[8] [Link]

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. [Link]

  • Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[10][2][3][5][7][8][11][12][13][14] 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. The Journal of Organic Chemistry, 44(8), 1247–1251. [Link]

Sources

Benchmarking Purification Techniques for Volatile Esters

Author: BenchChem Technical Support Team. Date: February 2026

The Volatility Paradox: Why Standard Protocols Fail

In organic synthesis, volatile esters (boiling points


 or high vapor pressure) present a unique "purity-yield" paradox. Standard purification workflows—specifically rotary evaporation following normal-phase flash chromatography—often result in catastrophic yield losses (up to 40%) not because the reaction failed, but because the product co-evaporates with the solvent.

Furthermore, many esters are susceptible to hydrolysis on slightly acidic silica gel or transesterification in alcoholic solvents. This guide benchmarks three distinct purification strategies, moving beyond the "rotavap and pray" approach to precision techniques that preserve both mass and structural integrity.

Comparative Benchmark Analysis

The following data synthesizes performance metrics for the purification of a model volatile ester (e.g., Isoamyl acetate, b.p. 142°C) across three distinct methodologies.

Table 1: Performance Matrix for Volatile Ester Isolation
FeatureMethod A: Modified Flash Chromatography Method B: Kugelrohr (Short-Path) Distillation Method C: Preparative Gas Chromatography (Prep-GC)
Primary Separation Mechanism Polarity / AdsorptionBoiling Point / Vapor PressureVolatility + Polarity Interaction
Optimal Scale 100 mg – 10 g50 mg – 5 g1 mg – 200 mg
Recovery Yield 60–75% (High loss during concentration)>90% (Minimal hold-up volume)70–85% (Collection trap efficiency dependent)
Purity Achievable >95%>98%>99.9% (Isomer specific)
Thermal Stress Low (Ambient/Cold)Medium (100–200°C)High (Injector/Column Temp)
Throughput Medium (30-60 mins)Fast (15-30 mins)Slow (Multiple injections required)
Major Risk Co-evaporation with solventAzeotrope formation / bumpingAerosol formation at trap exit

Decision Logic & Workflow

To select the correct protocol, one must analyze the boiling point differential (


BP) between the product and impurities/solvents.

PurificationLogic Start Crude Volatile Ester CheckScale Scale > 1g? Start->CheckScale CheckBP Impurities Non-Volatile? CheckScale->CheckBP Yes CheckIsomers Isomeric Separation Needed? CheckScale->CheckIsomers No (<1g) Flash Method A: Modified Flash (Pentane/Ether) CheckBP->Flash No (Close BP impurities) Kugel Method B: Kugelrohr Distillation CheckBP->Kugel Yes (Polymer/Salts) CheckIsomers->Kugel No PrepGC Method C: Prep-GC CheckIsomers->PrepGC Yes

Figure 1: Decision matrix for selecting the optimal purification technique based on scale and impurity profile.

Detailed Technical Protocols

Method A: Modified Flash Chromatography (The "Cold Column")

Best for: Separating volatile esters from close-running non-volatile impurities when distillation is impossible due to azeotropes.

The Scientific Causality: Standard flash uses ethyl acetate/hexanes. However, removing ethyl acetate (b.p. 77°C) often strips volatile esters. We substitute the solvent system with Pentane/Diethyl Ether . Pentane (b.p. 36°C) allows for solvent removal at significantly lower temperatures, minimizing product vapor pressure contribution to the gas phase [1].

Protocol:

  • Column Prep: Pack a silica column using 100% Pentane.

  • Loading: Dissolve crude oil in minimum Pentane. If insoluble, use <5% Diethyl Ether.

  • Elution: Run a gradient from 0% to 20% Diethyl Ether in Pentane.

    • Note: Collect fractions in tubes cooled in an ice bath to prevent evaporation during the run.

  • Concentration (The Critical Step):

    • Do NOT use a Rotary Evaporator at standard vacuum.

    • Combine fractions in a round-bottom flask fitted with a Vigreux column (15-30 cm).

    • Immerse flask in a warm water bath (40-45°C) at atmospheric pressure .

    • Distill off the pentane/ether.[1][2] The Vigreux column provides theoretical plates to reflux the higher-boiling ester back into the flask while allowing the volatile solvent to escape [2].

    • Stop when solvent volume is low; remove the final traces using a gentle stream of Nitrogen gas, not vacuum.

Method B: Kugelrohr (Short-Path) Distillation

Best for: Isolating esters from polymers, salts, or high-boiling byproducts with >90% recovery.

The Scientific Causality: The Kugelrohr apparatus utilizes a "bulb-to-bulb" mechanism with a short vapor path (<10 cm). Unlike fractional distillation, there is negligible "hold-up volume" (liquid trapped in the column packing), ensuring that even small quantities (50 mg) can be distilled with minimal physical loss [3].

Protocol:

  • Setup: Load crude material into the terminal bulb (oven side). Connect two receiving bulbs.

  • Vacuum: Apply high vacuum (<0.5 mmHg). Crucial: Ensure the system is leak-free to lower the boiling point below the ester's decomposition threshold.

  • Cooling: Submerge the receiving bulb in a Dry Ice/Acetone bath (-78°C). This extreme cold creates a "cryo-pump" effect, pulling vapor rapidly from the heated zone.

  • Stepwise Heating:

    • Start rotation.[3]

    • Increase oven temperature in 10°C increments.

    • First fraction: Residual solvents (discard or segregate).

    • Second fraction: Product.[4] Visually monitor the transfer.

  • Recovery: Once the oven bulb is dry, vent the system with Nitrogen (not air, to avoid moisture/oxidation) and wash the receiving bulb with a known volume of deuterated solvent for immediate NMR quantification, or neat transfer.

Method C: Preparative Gas Chromatography (Prep-GC)

Best for: Separation of structural isomers (e.g., cis/trans isomers) or obtaining analytical standards (>99.9% purity).

The Scientific Causality: Prep-GC leverages the high resolution of capillary or wide-bore packed columns. The challenge is trapping the eluting gas. Modern systems use a "fraction collector" that directs the column effluent into a cryo-trap or a solvent-filled vial.

Protocol (Wide-Bore Capillary Setup):

  • Column Selection: Use a thick-film (1.0 - 5.0 µm) PDMS phase column to increase sample loading capacity (up to 50 µl per injection).

  • Injection: Use "Splitless" mode or a specialized "Cool On-Column" injector to prevent thermal degradation of sensitive esters at the inlet [4].

  • Collection:

    • Connect the detector outlet (FID is destructive, so use a splitter: 1% to FID, 99% to collector) to a heated transfer line.

    • Trap: Bubble the effluent into a U-tube containing cooled solvent (e.g.,

      
       or hexane at 0°C).
      
    • Warning: Aerosol formation is common. Pack the U-tube with glass wool to increase surface area for condensation [5].

  • Cycling: Automate multiple injections (e.g., 50 runs) to accumulate milligram quantities.

Visualizing the "Cold Flash" Workflow

The following diagram illustrates the modified flash chromatography setup designed to minimize evaporative losses.

ColdFlash cluster_0 Separation Phase cluster_1 Concentration Phase Solvent Pentane/Ether (Low BP) Column Silica Column (Ice Jacketed) Solvent->Column Fractions Cooled Test Tubes Column->Fractions Combine Pooled Fractions Fractions->Combine Vigreux Vigreux Column (Refluxes Product) Combine->Vigreux Distill Atmospheric Distillation (40°C) Vigreux->Distill Final Pure Ester (>95% Yield) Distill->Final

Figure 2: Modified "Cold Flash" workflow utilizing low-boiling solvents and Vigreux concentration to prevent product loss.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2018). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. (Discusses solvent selection for volatile compound isolation).

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source on Vigreux column efficiency for solvent removal).

  • Aldrich Chemical Co. (2022). Kugelrohr Distillation: User Guide and Applications. Sigma-Aldrich Technical Bulletin. (Details hold-up volume advantages).

  • Rocha, S. M., et al. (2013).[5] "Preparative Gas Chromatography and Its Applications". Journal of Chromatographic Science, 51(7), 645–656. (Review of Prep-GC for volatile isolation).

  • Kim, L., Tuck, K. L., & Marriott, P. J. (2016). "Preparative Gas Chromatography (Prep-GC)".[1] Encyclopedia of Analytical Science. (Describes trapping mechanisms for volatiles).

Sources

A Comparative Guide to the Quantitative Analysis of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise quantification of specific molecules within complex mixtures is a cornerstone of robust analytical science. This guide provides an in-depth comparison of methodologies for the quantitative analysis of Ethyl 4,4-dimethylpentanoate, a compound of interest in various chemical and pharmaceutical contexts. We will delve into the technical nuances of the primary analytical techniques, emphasizing the rationale behind procedural choices to ensure data integrity and reproducibility.

Introduction to Ethyl 4,4-dimethylpentanoate and its Analytical Importance

Ethyl 4,4-dimethylpentanoate (C9H18O2) is an ethyl ester that may be present in various matrices, either as a desired product, an intermediate, or an impurity.[1] Its accurate quantification is critical for process optimization, quality control, and safety assessment in numerous applications. The selection of an appropriate analytical method is paramount and depends on factors such as the complexity of the sample matrix, the required sensitivity, and the desired level of structural confirmation.

Primary Analytical Techniques: A Head-to-Head Comparison

The quantification of volatile and semi-volatile esters like Ethyl 4,4-dimethylpentanoate is predominantly achieved through chromatographic techniques, primarily Gas Chromatography (GC).[2] The choice of detector coupled with the GC system is a critical decision that dictates the selectivity, sensitivity, and confirmatory power of the analysis.

GC-FID is a widely adopted and robust technique for the quantification of organic compounds.[2][3]

  • Principle of Operation: Following separation on the GC column, the analyte is combusted in a hydrogen-air flame. This process generates ions, creating a current that is proportional to the amount of carbon atoms in the analyte.

  • Strengths:

    • Wide Linear Range: GC-FID typically exhibits a broad linear dynamic range, making it suitable for analyzing samples with varying concentrations of the analyte.[4]

    • High Precision and Accuracy: When properly calibrated, GC-FID provides excellent precision and accuracy for quantitative analysis.[2][5]

    • Robustness: The FID is a relatively simple and durable detector, requiring minimal maintenance.

  • Limitations:

    • Non-Specific: The FID responds to virtually all organic compounds, offering limited selectivity. Identification is based solely on retention time, which can be ambiguous in complex mixtures.[3]

  • Causality in Application: GC-FID is the workhorse for routine quantitative analysis where the identity of Ethyl 4,4-dimethylpentanoate is already confirmed and high throughput is required. Its reliability and ease of use make it a cost-effective choice for quality control laboratories.

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry.[6]

  • Principle of Operation: As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for both identification and quantification.

  • Strengths:

    • High Specificity: The mass spectrum provides structural information, enabling confident identification of the analyte, even in the presence of co-eluting compounds.[3][7]

    • Excellent Sensitivity: Modern GC-MS instruments can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[7][8]

  • Limitations:

    • Matrix Effects: The presence of other components in the sample matrix can sometimes interfere with the ionization process, leading to signal suppression or enhancement.[9]

    • Potential for Non-Linearity: While sensitive, the detector response in GC-MS can sometimes be non-linear, especially at higher concentrations, requiring careful calibration.[4]

  • Causality in Application: GC-MS is indispensable when unambiguous identification of Ethyl 4,4-dimethylpentanoate is required, such as in impurity profiling, metabolite identification, or when analyzing complex matrices where interferences are likely. The confirmatory data it provides is often a regulatory requirement in pharmaceutical analysis.

While GC is generally preferred for volatile esters, HPLC can be an alternative, particularly for less volatile or thermally labile related compounds.

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically achieved using UV-Vis or mass spectrometry (LC-MS).

  • Applicability to Ethyl Esters: The suitability of HPLC for ethyl esters depends on the presence of a chromophore for UV detection. For compounds lacking a strong chromophore, derivatization may be necessary, or a more universal detector like a mass spectrometer is required.[2][10]

  • Causality in Application: HPLC is generally not the primary choice for a volatile, non-chromophoric compound like Ethyl 4,4-dimethylpentanoate. However, it becomes a valuable tool if the analysis involves a mixture of volatile and non-volatile components or if the analytes are prone to degradation at the high temperatures used in GC.[11]

Comparative Performance Data

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the quantitative analysis of ethyl esters, based on literature values for similar compounds.

ParameterGC-FIDGC-MS
Specificity Low (relies on retention time)High (based on mass spectrum)[3]
Sensitivity (LOD/LOQ) Typically in the mg/mL to µg/mL range[2]Can reach ng/g to nM levels[8][11][12]
Linearity Excellent over a wide range[4]Good, but may require narrower calibration ranges[4]
Precision (RSD%) Typically < 5%[2]Typically < 10%[11]
Accuracy (Recovery %) 95-105% is achievable[2]90-110% is achievable[11]
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation

Experimental Protocols: A Self-Validating System

A robust analytical method is a self-validating system. The following protocols are designed to ensure the integrity of the quantitative data generated.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantitative analysis of Ethyl 4,4-dimethylpentanoate.

This protocol provides a framework for the quantitative analysis of Ethyl 4,4-dimethylpentanoate in a liquid matrix.

1. Sample Preparation:

  • Objective: To extract Ethyl 4,4-dimethylpentanoate from the sample matrix and remove potential interferences.

  • Procedure:

    • Accurately weigh or measure a known amount of the sample into a clean glass vial.[5]

    • Add a suitable organic solvent (e.g., hexane, dichloromethane) to the sample.[5] The choice of solvent is crucial and should be based on the solubility of the analyte and its compatibility with the GC system.

    • If the matrix is complex (e.g., biological fluids, environmental samples), a cleanup step such as Solid Phase Extraction (SPE) may be necessary to remove interfering substances.[5]

    • For samples with high concentrations of interfering compounds, dilution may be an effective strategy to mitigate matrix effects.[13][14]

    • Spike the sample with a known concentration of an internal standard (e.g., a structurally similar ester not present in the sample) to correct for variations in sample preparation and injection volume.

2. GC-MS Instrumental Parameters:

  • Objective: To achieve optimal chromatographic separation and sensitive detection of the analyte.

  • Typical Parameters:

    • GC System: Agilent GC-MS or equivalent.[8]

    • Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at 10°C/min.

      • Final hold: 250°C for 5 minutes.

    • Injector Temperature: 250°C.[8]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, monitoring characteristic ions of Ethyl 4,4-dimethylpentanoate.

3. Calibration and Quantification:

  • Objective: To establish a relationship between the instrument response and the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards of Ethyl 4,4-dimethylpentanoate in a clean solvent at concentrations spanning the expected range of the samples.

    • Analyze the calibration standards using the same GC-MS method as the samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

    • The concentration of Ethyl 4,4-dimethylpentanoate in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

4. Method Validation:

  • Objective: To demonstrate that the analytical method is suitable for its intended purpose.[15]

  • Key Validation Parameters: [15][16]

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8] A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[8]

    • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery experiments, with acceptable recoveries usually falling within 80-120%.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with an acceptance criterion of <15%.[11]

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

MethodSelection Start Define Analytical Goal KnownIdentity Is the analyte identity known and confirmed? Start->KnownIdentity HighThroughput Is high throughput required for routine QC? KnownIdentity->HighThroughput Yes ComplexMatrix Is the sample matrix complex or are interferences expected? KnownIdentity->ComplexMatrix No HighThroughput->ComplexMatrix No GC_FID Select GC-FID HighThroughput->GC_FID Yes HighSensitivity Is very high sensitivity (e.g., trace analysis) required? ComplexMatrix->HighSensitivity No GC_MS Select GC-MS ComplexMatrix->GC_MS Yes HighSensitivity->GC_FID No, and matrix is simple HighSensitivity->GC_MS Yes

Sources

Comparison of catalysts for hindered esterification reactions

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of sterically hindered esters—particularly those involving tertiary alcohols or bulky carboxylic acids—remains a significant bottleneck in medicinal chemistry and process development. Standard Fischer esterification often fails due to the reversibility of the reaction and the inability of the tetrahedral intermediate to form in a crowded steric environment.

This guide provides an objective, technical comparison of the most effective catalytic systems for overcoming these barriers: Yamaguchi , Shiina , Hafnium(IV) salts , and Diphenylammonium triflate (DPAT) .

A Comparative Technical Guide for Drug Discovery & Development

The Steric Challenge: Why Standard Methods Fail

In hindered systems, the activation energy required to form the tetrahedral intermediate is prohibitively high. Furthermore, the equilibrium constant (


) often favors the starting materials. Successful strategies must therefore:
  • Activate the Carboxyl Group: Convert the acid into a highly electrophilic species (mixed anhydride or active ester).

  • Suppress Side Reactions: Prevent disproportionation into symmetric anhydrides.

  • Drive Equilibrium: Use entropy-driven fragmentation or water exclusion.

Strategic Decision Framework

Select the optimal catalyst based on your substrate's specific constraints.

DecisionTree Start Substrate Profile AcidSensitive Acid/Base Sensitive? Start->AcidSensitive StericBulk Steric Bulk Level AcidSensitive->StericBulk No MNBA Shiina (MNBA) (Neutral/Basic) AcidSensitive->MNBA Yes (Base Sensitive) GreenScale Scale / Green Req? StericBulk->GreenScale Moderate to High Yamaguchi Yamaguchi (Mixed Anhydride) StericBulk->Yamaguchi High (Macrolactones) HfOTf4 Hf(OTf)4 (Lewis Acid) StericBulk->HfOTf4 Moderate (1°/2° Alcohols) GreenScale->HfOTf4 High (Solvent-Free/Green) DPAT DPAT (Organocatalyst) GreenScale->DPAT Low (Fluorous/Recyclable)

Figure 1: Catalyst selection logic based on substrate sensitivity and process requirements.

Comparative Analysis of Catalysts

A. The Yamaguchi Esterification (The "Classic" Powerhouse)

Best For: Macrolactonization, highly functionalized substrates.[1] Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP to generate a super-active acyl-pyridinium species.[2]

  • Pros: Extremely well-precedented; high reactivity for 2° and 3° alcohols.

  • Cons: Requires stoichiometric reagents; generates difficult-to-remove byproducts (trichlorobenzoic acid); can cause epimerization in sensitive chiral centers.

B. The Shiina Esterification (The "Modern" Improvement)

Best For: Acid-sensitive substrates, basic conditions, preventing epimerization. Mechanism: Utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) . Similar to Yamaguchi but avoids the formation of HCl and operates under milder conditions. The nucleophilic catalyst (DMAP or PPY) attacks the mixed anhydride to form the active acyl transfer agent.[3]

  • Pros: Higher yields than Yamaguchi for many hindered substrates; milder (no acid chloride used); MNBA byproducts are easier to remove.

  • Cons: MNBA is more expensive than TCBC.

C. Hafnium(IV) Triflate (The "Green" Lewis Acid)

Best For: Atom economy, solvent-free reactions, scale-up. Mechanism: Hf(IV) acts as a "hard" Lewis acid with a large ionic radius (0.71 Å), allowing it to coordinate to the carbonyl oxygen even in crowded environments without being deactivated by water.

  • Pros: True catalyst (0.1–1 mol%); water-tolerant; recyclable; works in equimolar amounts (no excess reagents needed).

  • Cons: Can be slower for extremely hindered tertiary alcohols compared to mixed anhydride methods.

D. Diphenylammonium Triflate (DPAT)

Best For: Fluorous biphasic catalysis, equimolar esterification.[4] Mechanism: Acts as a Brønsted acid catalyst that activates the carboxylic acid. The bulky counter-ion and lipophilic nature allow it to function in non-polar media where the ester product is soluble, driving the reaction.

Performance Comparison Data

Table 1: Comparative Efficiency on Hindered Substrates (Representative data aggregated from optimized protocols)

FeatureYamaguchi (TCBC)Shiina (MNBA)Hf(OTf)₄ DPAT
Active Species Mixed AnhydrideMixed AnhydrideLewis Acid ComplexProtonated Acid
Stoichiometry Acid:Alcohol (1:1 to 1.5:1)Acid:Alcohol (1:1)Acid:Alcohol (1:[5]1)Acid:Alcohol (1:[5]1)
Catalyst Loading Stoichiometric (TCBC)Stoichiometric (MNBA)0.1 - 1.0 mol% 1 - 5 mol%
Byproducts Trichlorobenzoic acid, HClNitrobenzoic acid, amine saltsNone (Water)None (Water)
Yield (Menthol) ~85%~94% ~90%~80%
Yield (t-BuOH) ~70%~85% ~92% (Solvent-free)~65%
Purification Chromatographic separation req.Basic wash / ChromatographySimple Extraction Phase separation

Mechanistic Visualization

The core difference between Yamaguchi and Shiina lies in the nature of the leaving group in the mixed anhydride intermediate, which dictates the rate of DMAP attack vs. side reactions.

Mechanism cluster_0 Activation Phase cluster_1 Nucleophilic Catalysis cluster_2 Side Pathway (Yamaguchi) Acid R-COOH MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + Base Reagent Reagent (TCBC or MNBA) Reagent->MixedAnh AcylDMAP Acyl-DMAP+ (Super Electrophile) MixedAnh->AcylDMAP Fast Attack (Regioselective) SymAnh Symmetric Anhydride MixedAnh->SymAnh Disproportionation (Slow) DMAP DMAP DMAP->AcylDMAP Ester Final Ester AcylDMAP->Ester + Alcohol Alcohol R'-OH (Hindered)

Figure 2: Mechanistic pathway for Mixed Anhydride methods. Shiina (MNBA) minimizes the "Side Pathway" compared to Yamaguchi.

Detailed Experimental Protocols

Protocol A: Shiina Esterification (MNBA Method)

Recommended for high-value, acid-sensitive, or extremely hindered substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 equiv)

  • MNBA (2-methyl-6-nitrobenzoic anhydride) (1.1 equiv)

  • DMAP (4-dimethylaminopyridine) (2.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene.

Procedure:

  • Dissolve MNBA (1.1 mmol) and DMAP (0.2 mmol catalytic or 2.0 mmol stoichiometric) in dry DCM (5 mL) under argon.

  • Add the Carboxylic Acid (1.0 mmol) to the solution at room temperature. Stir for 10 minutes to form the active acyl-pyridinium species.

  • Add the Alcohol (1.0 mmol) slowly.

  • Stir at room temperature for 1–12 hours (monitor by TLC).

  • Quench: Dilute with DCM, wash with saturated NaHCO₃ (to remove nitrobenzoic acid byproduct) and brine.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Hafnium(IV) Triflate Catalyzed Esterification

Recommended for scale-up, "green" chemistry, and moderately hindered substrates.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 equiv)

  • Hf(OTf)₄ (0.2 – 1.0 mol%)[6]

  • Solvent: Toluene (with Dean-Stark) or Solvent-free (if liquid).

Procedure:

  • Charge a flask with Carboxylic Acid (10 mmol) and Alcohol (10 mmol).

  • Add Hf(OTf)₄ (0.02 mmol, 0.2 mol%).

  • Option A (Solvent-free): Heat to 60–80 °C under a weak vacuum to remove water continuously.

  • Option B (Azeotropic): Add Toluene (20 mL) and fit with a Dean-Stark trap. Reflux for 6–12 hours.

  • Workup: Cool to room temperature. Add water. Extract with ethyl acetate.[7]

  • The catalyst stays in the aqueous phase (and can be recycled). The organic phase contains the pure ester, often requiring no chromatography.

References

  • Inanaga, J., et al. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[2] Bulletin of the Chemical Society of Japan, 1979.[2] Link (The original Yamaguchi Protocol).[8]

  • Shiina, I., et al. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride."[3] Chemistry Letters, 2002.[3] Link (The Shiina/MNBA Protocol).

  • Ishihara, K., et al. "Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts." Science, 2000. Link (Hf(IV) Green Chemistry).

  • Wakasugi, K., et al. "Diphenylammonium triflate (DPAT) efficiently catalyzed esterification between equimolar amounts of carboxylic acids and alcohols." Tetrahedron Letters, 2000. Link (Tanabe's Catalyst/DPAT).

  • Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism.[2][3] Synthesis of a Lux-S Enzyme Inhibitor." Organic Letters, 2006.[2][3] Link (Mechanistic insights into symmetric anhydride side reactions).

Sources

Advanced Esterification Strategies: A Technical Guide to DCC Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, N,N'-Dicyclohexylcarbodiimide (DCC) was the standard-bearer for dehydration condensation.[1][2] However, its dominance has waned due to significant liabilities: the formation of the insoluble, difficult-to-remove dicyclohexylurea (DCU) byproduct and potent allergenicity. For modern drug development and precision organic synthesis, selecting the right coupling reagent is no longer just about yield—it is about process efficiency, atom economy, and stereochemical integrity.

This guide provides a technical analysis of high-performance alternatives to DCC for ester synthesis, specifically focusing on EDC , HATU , T3P , and the Yamaguchi protocol.

Part 1: Strategic Selection Framework

The choice of reagent should be dictated by the substrate's physicochemical properties and the scale of the reaction. Use the following decision matrix to select the optimal pathway.

Decision Matrix: Reagent Selection
ConstraintRecommended ReagentPrimary Rationale
Standard Substrates / Aqueous Workup EDC·HCl Urea byproduct is water-soluble; eliminates filtration steps.[2][3][4]
Steric Hindrance / Macrolactonization Yamaguchi (TCBC) Mixed anhydride mechanism overcomes high energy barriers.[2]
Chiral / Epimerization Prone HATU / T3P Fast kinetics (HATU) or non-basic activation (T3P) minimizes racemization.[2]
Process Scale (>100g) T3P Non-toxic, non-explosive, high atom economy, easy workup.
Solid Phase Synthesis DIC Urea byproduct remains soluble in DCM/DMF, allowing washing of the resin.

Part 2: Carbodiimide Evolution (EDC & DIC)[2]

The Shift from DCC

The primary failure mode of DCC in esterification is the "urea trap." DCU precipitates but often forms a colloidal suspension that clogs filters and contaminates chromatography columns.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) resolves this by incorporating a tertiary amine, rendering both the reagent and its urea byproduct (EDU) water-soluble.[2] This allows for a "wash-away" purification strategy.[2][4]

Mechanism & Causality

Like DCC, EDC requires a nucleophilic catalyst (DMAP) for efficient esterification (Steglich conditions).[2][5] Without DMAP, the O-acylisourea intermediate can undergo an


 acyl migration to form an unreactive 

-acylurea.[2] DMAP intercepts the intermediate to form a highly reactive

-acylpyridinium species, which is rapidly attacked by the alcohol.[6]
Experimental Protocol: EDC-Mediated Steglich Esterification

Scope: General esterification of primary/secondary alcohols with carboxylic acids.[2]

  • Preparation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and Alcohol (1.0–1.2 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Catalyst Addition: Add DMAP (0.1–0.2 equiv).[2]

    • Note: If the substrate is acid-sensitive, add a base like TEA (1.0 equiv) to buffer the system.[2]

  • Activation: Cool the mixture to 0°C. Add EDC·HCl (1.2–1.5 equiv) in one portion.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC.[2][7]

  • Workup (The "Self-Validating" Step):

    • Dilute with excess DCM.[2]

    • Wash with 1N HCl (removes DMAP and unreacted EDC).[2]

    • Wash with Sat. NaHCO₃ (removes unreacted acid).[2]

    • Wash with Brine .[2]

    • Dry over Na₂SO₄ and concentrate.

    • Result: Most simple esters are isolated >95% pure without chromatography.[2]

Part 3: High-Performance Coupling (HATU)[2]

The Power of Onium Salts

When dealing with sterically hindered secondary alcohols or valuable chiral acids, carbodiimides often fail due to slow kinetics, leading to racemization. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an active ester involving the HOAt moiety.[2] The pyridine nitrogen in the HOAt ring provides an "anchoring" effect (neighboring group participation) that accelerates the amine/alcohol attack, significantly outperforming HBTU.

Experimental Protocol: HATU Esterification

Scope: Difficult couplings, valuable chiral substrates.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (preferred) or DCM.[2]

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0–3.0 equiv).[2] Stir for 5 mins.

    • Critical: The solution must be basic for HATU to function.

  • Activation: Add HATU (1.1 equiv). Stir for 10–20 minutes to form the activated OAt-ester (often visible as a color change to yellow/orange).[2]

  • Coupling: Add the Alcohol (1.0–1.5 equiv).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[2]

    • Crucial Step: Wash 3x with water (to remove DMF and tetramethylurea byproduct).[2]

    • Wash with Sat. NaHCO₃ and Brine.[2]

Part 4: The Steric Powerhouse (Yamaguchi)[2]

Overcoming Massive Steric Barriers

For macrolactonization or esterifying extremely hindered substrates (e.g., tertiary alcohols), the Yamaguchi Protocol is the gold standard. It utilizes 2,4,6-Trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[2][6] The tricholorophenyl group is extremely electron-withdrawing and sterically bulky, forcing the nucleophile to attack the desired carbonyl carbon.

Experimental Protocol: Yamaguchi Esterification

Scope: Macrolides, tertiary alcohols, hindered acids.

  • Mixed Anhydride Formation:

    • Dissolve Carboxylic Acid (1.0 equiv) and DIPEA (1.5 equiv) in THF or Toluene .[2]

    • Add TCBC (Yamaguchi Reagent) (1.1 equiv).[2]

    • Stir at RT for 1 hour. A precipitate (DIPEA·HCl) will form.[2]

  • Esterification Step:

    • Option A (One-pot): Add DMAP (1.5–2.0 equiv, stoichiometric) and the Alcohol (1.0 equiv) directly to the mixture.[2]

    • Option B (Macrolactonization - High Dilution): Dissolve the alcohol/mixed anhydride in a large volume of Toluene (0.001 M) and add to a refluxing solution of DMAP.

  • Reaction: Heat to 40–60°C (or reflux for lactones) for 4–12 hours.

  • Workup:

    • Filter off salts.[2][4]

    • Dilute with EtOAc/Hexanes.[2]

    • Wash with 1N NaOH (removes the trichlorobenzoic acid byproduct) and Brine.[2]

Part 5: Scalable & Green (T3P)

T3P (Propylphosphonic anhydride) is a cyclic anhydride supplied as a solution in EtOAc or DMF.[2] It is non-toxic, non-allergenic, and produces only water-soluble phosphate byproducts. It is increasingly the reagent of choice for process chemistry.

Experimental Protocol: T3P Esterification
  • Preparation: Dissolve Acid (1.0 equiv) and Alcohol (1.1 equiv) in EtOAc or DCM .

  • Base: Add Pyridine or DIPEA (2.5–3.0 equiv).[2]

  • Addition: Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Stir at RT (can be heated to reflux if sluggish).

  • Workup: Wash with water, 1N HCl, and NaHCO₃. The byproduct is completely water-soluble.[2]

Part 6: Comparative Performance Data

The following table summarizes the performance of these reagents based on typical laboratory benchmarks.

FeatureDCCEDC·HClHATUYamaguchi (TCBC)T3P
Byproduct Removal Difficult (Filtration)Easy (Extraction)Moderate (Extraction)Moderate (Base Wash)Very Easy (Extraction)
Racemization Risk High (w/o additives)ModerateVery LowLowVery Low
Steric Tolerance ModerateModerateHighExcellent Moderate/High
Atom Economy GoodModeratePoorPoorExcellent
Toxicity/Safety Severe Allergen IrritantIrritant (Explosive potential)CorrosiveSafe / Green
Cost LowMediumHighMediumMedium

Part 7: Visualizations

Diagram 1: Mechanistic Divergence (DCC vs. EDC)

This diagram illustrates why EDC is superior for purification, highlighting the solubility of the urea byproduct.[4]

G cluster_0 Activation Phase cluster_1 Coupling Phase cluster_2 Byproduct Fate Acid Carboxylic Acid Intermediate O-Acylisourea Acid->Intermediate + Reagent Reagent Coupling Reagent (DCC or EDC) Product Target Ester Intermediate->Product + Alcohol Alcohol Alcohol (+ DMAP) DCU Dicyclohexylurea (DCU) Product->DCU If DCC used EDU Ethyl-dimethylaminopropyl urea (EDU) Product->EDU If EDC used Filter Filtration Required (Contamination Risk) DCU->Filter Wash Aqueous Wash (Clean Separation) EDU->Wash

Caption: Comparison of byproduct pathways. EDC yields a water-soluble urea (EDU) allowing simple extraction, whereas DCC yields insoluble DCU requiring filtration.[2][4]

Diagram 2: Reagent Selection Decision Tree

A logical workflow for selecting the correct reagent based on reaction constraints.

DecisionTree Start Start: Ester Synthesis Scale Is the scale > 100g? Start->Scale Sterics Is the alcohol/acid sterically hindered? Scale->Sterics No T3P Use T3P (Safety, Scalability) Scale->T3P Yes SolidPhase Solid Phase Synthesis? Sterics->SolidPhase No Yamaguchi Use Yamaguchi (TCBC + DMAP) Sterics->Yamaguchi Yes (Tertiary/Hindered) Chiral Is the acid chiral/epimerizable? HATU Use HATU (Fast kinetics, low racemization) Chiral->HATU Yes EDC Use EDC (Standard, Easy Workup) Chiral->EDC No (Standard) SolidPhase->Chiral No DIC Use DIC (Soluble byproduct) SolidPhase->DIC Yes

Caption: Logical decision matrix for selecting the optimal coupling reagent based on scale, sterics, and chirality.

References

  • Neises, B., & Steglich, W. (1978).[8][9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link][2]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link][2]

  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2][10][11] An efficient peptide coupling additive.[1][2][12] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 4,4-dimethylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 4,4-dimethylpentanoate. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Hazard Identification and Risk Assessment

Before handling Ethyl 4,4-dimethylpentanoate for any purpose, including disposal, it is imperative to understand its intrinsic hazards. According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid.

Causality: Understanding the flammability is the foundational step in risk mitigation. This property dictates the necessity of avoiding ignition sources, using specific types of electrical equipment, and implementing measures to prevent static discharge during handling and disposal.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 3)🔥Warning H226: Flammable liquid and vapour.

This table summarizes the primary hazard associated with Ethyl 4,4-dimethylpentanoate, providing immediate visual cues for risk assessment.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are non-negotiable for preventing exposure. The rationale is to create a barrier between the researcher and the chemical, mitigating risks of skin contact or inhalation.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]

  • Hand Protection: Use protective gloves resistant to flammable organic solvents.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[1]

  • Work Area: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Causality: The ester functional group in Ethyl 4,4-dimethylpentanoate can cause skin irritation upon prolonged contact. Inhalation of vapors may lead to respiratory irritation or other adverse health effects. Proper PPE and ventilation are essential to prevent these exposures.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent a fire and limit exposure.

  • Minor Spills:

    • Eliminate all sources of ignition (e.g., open flames, hot surfaces, sparks).[3]

    • Ventilate the area.[3]

    • Absorb the spill with inert, non-combustible material such as sand or earth.

    • Collect the absorbed material using non-sparking tools and place it into a designated, properly labeled container for hazardous waste.[1][4]

  • Major Spills:

    • Evacuate the area immediately.[3]

    • Activate the nearest fire alarm and contact your institution's emergency response team.[3]

    • Do not attempt to clean up a major spill by yourself.[3]

Causality: The high flammability of the compound means that even a small spill can create a significant fire hazard if vapors encounter an ignition source. Using non-sparking tools is critical to prevent accidental ignition during cleanup.

Disposal Workflow: A Step-by-Step Protocol

Disposing of Ethyl 4,4-dimethylpentanoate requires a systematic approach to ensure it is handled as regulated hazardous waste. Never pour this chemical down the drain or dispose of it with general trash. [5] This can lead to fires, explosions, and severe environmental contamination.[5]

Step 1: Waste Characterization Ethyl 4,4-dimethylpentanoate is classified as a flammable liquid hazardous waste (Hazardous Waste Class 3) due to its flashpoint.[5] This classification is the cornerstone of the entire disposal process, as it dictates the required handling, labeling, and final disposal method under the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 2: Container Selection and Labeling

  • Select a Compatible Container: Use a leak-proof container made of a material that will not react with the chemical.[8][9] The container must have a secure, screw-top cap.[8]

  • Label the Container: Immediately affix a hazardous waste label to the container.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 4,4-dimethylpentanoate"

    • The specific hazard(s): "Flammable Liquid"

    • The date accumulation started.[10]

Causality: Proper containment and labeling are mandated by law and are essential for safety. A secure, compatible container prevents leaks and dangerous reactions.[8][9] Clear labeling informs personnel of the contents and associated hazards, preventing accidental mixing with incompatible chemicals and ensuring it is routed to the correct disposal facility.

Step 3: Waste Accumulation and Storage

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • Segregation: Store the container with other compatible flammable liquids, away from acids, bases, and oxidizers. Incompatible materials must not be placed in the same outside container.[11]

  • Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks.[9]

  • Ignition Source Control: Ensure the storage area is free from heat, sparks, and open flames. All equipment in the vicinity should be properly grounded to prevent static discharge.[1]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[8] Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]

Causality: Segregating incompatible waste streams prevents dangerous chemical reactions, such as the generation of toxic gases or fires. Secondary containment is a crucial backup measure to control spills and protect the environment. Limiting container capacity prevents pressure buildup and potential rupture.

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department.[8][12]

  • Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.[13] This ensures the chemical is transported and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal, state, and local regulations.[5][13]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points in the disposal process for Ethyl 4,4-dimethylpentanoate.

G start_end start_end process process decision decision hazard hazard output output start Start: Waste Generation identify 1. Identify Waste: Ethyl 4,4-dimethylpentanoate start->identify sds 2. Consult SDS: Check Hazards identify->sds is_flammable Flammable? sds->is_flammable hw_class Classify as Flammable Hazardous Waste is_flammable->hw_class Yes not_hw Follow Non-Hazardous Waste Protocol is_flammable->not_hw No container 3. Select & Label Compatible Container hw_class->container storage 4. Store in SAA (Segregated & Contained) container->storage is_full Container Full or Time Limit Reached? storage->is_full is_full->storage No contact_ehs 5. Contact EHS for Pickup is_full->contact_ehs Yes end End: Professional Disposal contact_ehs->end

Disposal workflow for Ethyl 4,4-dimethylpentanoate.

References

  • Safety Data Sheet - Elan Chemical. Available at: [Link]

  • How Do You Dispose Of Flammable Liquids? - CountyOffice.org. Available at: [Link]

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  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at: [Link]

  • Managing Hazardous Waste Generated in Laboratories - Ohio.gov. Available at: [Link]

  • ETHYL 4,4-DIMETHYLPENTANOATE, 95% Purity, C9H18O2, 1 gram - CP Lab Safety. Available at: [Link]

  • Showing Compound Ethyl 4-methylpentanoate (FDB009400) - FooDB. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. Available at: [Link]

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Navigating the Safe Handling of Ethyl 4,4-dimethylpentanoate: A Comprehensive Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. Ethyl 4,4-dimethylpentanoate, a flammable ester, requires a comprehensive understanding of its potential hazards and the corresponding personal protective equipment (PPE) necessary to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Understanding the Hazard Profile of Ethyl 4,4-dimethylpentanoate

Key Hazard Information:

  • Physical Hazards: Ethyl 4,4-dimethylpentanoate is classified as a highly flammable liquid and vapor (H225). Its flash point is approximately 42.78 °C, indicating that it can be ignited by sparks, open flames, or other ignition sources at temperatures commonly found in a laboratory setting.

  • Health Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319). Direct contact with the skin or eyes can result in redness, pain, and potential damage. While specific toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are not available for this specific ester, its structural similarity to other esters suggests that inhalation of vapors may cause respiratory tract irritation, dizziness, and drowsiness.

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 10228-99-6PubChem[1]
Molecular Formula C9H18O2PubChem[1]
Molecular Weight 158.24 g/mol PubChem[1]
Boiling Point 160-163 °CFooDB[2]
Flash Point 42.78 °CThe Good Scents Company[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Ethyl 4,4-dimethylpentanoate. The following recommendations are based on the known hazards and best practices for handling flammable organic esters.

Eye and Face Protection

Given the serious eye irritation potential, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses with side shields that meet ANSI Z87.1 or EN 166 standards are the minimum requirement.

  • Chemical Splash Goggles: When transferring larger volumes or if there is a risk of splashing, chemical splash goggles should be worn.

  • Face Shield: In situations with a significant splash or fire risk, a face shield should be worn in conjunction with chemical splash goggles to provide full-face protection.

Skin Protection

To prevent skin irritation, comprehensive skin protection is necessary.

  • Gloves: The selection of appropriate glove material is critical. For esters, butyl rubber gloves are highly recommended due to their excellent resistance. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination. Always inspect gloves for any signs of degradation or perforation before use.[4]

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and potential flash fires. The lab coat should be fully buttoned, with sleeves rolled down.

  • Full-body Protection: For large-scale operations or in the event of a significant spill, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. When handling larger quantities of flammable liquids, chemically resistant boots may be necessary.

Respiratory Protection

Ethyl 4,4-dimethylpentanoate is a volatile organic compound (VOC), and inhalation of its vapors should be avoided.

  • Engineering Controls: The primary method for controlling vapor exposure is through engineering controls, such as working in a certified chemical fume hood.

  • Respirators: In the absence of adequate ventilation or during emergency situations, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is recommended.[5] The cartridge change-out schedule should be based on the frequency and intensity of use, in accordance with the manufacturer's recommendations and institutional safety protocols.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to minimize risks.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_quant Dispense Smallest Necessary Quantity prep_hood->handle_quant handle_ground Ground Metal Containers During Transfer handle_quant->handle_ground handle_seal Keep Containers Sealed When Not in Use handle_ground->handle_seal store_cabinet Store in a Flammable Liquid Storage Cabinet handle_seal->store_cabinet store_compat Segregate from Incompatible Materials (e.g., Oxidizers) store_cabinet->store_compat store_temp Maintain a Cool, Well-Ventilated Area store_compat->store_temp

Caption: Workflow for the safe handling and storage of Ethyl 4,4-dimethylpentanoate.

Spill Management Protocol

In the event of a spill, a clear and practiced response is critical.

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use a spill kit with absorbent materials, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For esters, neutralization is not a primary concern.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the contaminated materials as hazardous waste.

Disposal Plan

The disposal of Ethyl 4,4-dimethylpentanoate and its contaminated materials must adhere to local, state, and federal regulations.

  • Waste Classification: As a flammable liquid with a flash point below 60°C, Ethyl 4,4-dimethylpentanoate is classified as a hazardous waste with the EPA hazardous waste code D001 for ignitability.[6][7]

  • Waste Collection:

    • Collect liquid waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Collect solid waste contaminated with the chemical (e.g., absorbent materials, gloves, lab coats) in a separate, clearly labeled container.

  • Storage of Waste: Store waste containers in a designated hazardous waste accumulation area, away from ignition sources and incompatible materials.

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of Ethyl 4,4-dimethylpentanoate is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers can create a secure working environment that protects both themselves and their colleagues. Remember that this guide serves as a foundational resource; always consult your institution's specific safety protocols and the most current regulatory standards.

References

  • ResearchGate. (n.d.). LD50/LC50 (Lethal Dosage 50/Lethal Concentration 50). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,4-dimethylpentanoate. Retrieved from [Link]

  • FooDB. (2018, May 28). Showing Compound Ethyl 4-methylpentanoate (FDB009400). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,4-dimethylpentanoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Flammables and Combustibles. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Eastern Connecticut State University. (n.d.). Chemical/Flammable Storage Management Program. Retrieved from [Link]

  • SUWEB. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]

  • PubMed. (2025, March 10). Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.